Technical Documentation Center

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
  • CAS: 1354954-09-8

Core Science & Biosynthesis

Foundational

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" chemical properties

An In-depth Technical Guide to 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: Properties, Synthesis, and Research Applications Authored by a Senior Application Scientist Foreword The piperazine moiety is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: Properties, Synthesis, and Research Applications

Authored by a Senior Application Scientist

Foreword

The piperazine moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, lesser-studied derivative, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. While direct literature on this exact molecule is sparse, this document aims to provide researchers, scientists, and drug development professionals with a robust foundational understanding by synthesizing data from structurally related compounds and established chemical principles. We will delve into its chemical properties, propose a logical synthetic pathway, and outline potential avenues for its application in research, all grounded in established scientific literature.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • Systematic Name: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Molecular Formula: C₉H₂₂Cl₂N₂O

  • Molecular Weight: 245.19 g/mol

Structural Features

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is composed of a central piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions.[4] One of these nitrogens is substituted with a pentan-1-ol group at the second carbon. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion. This salt form is common for piperazine derivatives to enhance their solubility in aqueous media and improve their stability.[5]

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, based on data from similar piperazine derivatives and general chemical principles.

PropertyPredicted Value / CharacteristicRationale and References
Appearance White to off-white crystalline solidPiperazine dihydrochloride and its derivatives are typically white or cream-colored powders.[6]
Solubility Freely soluble in water; soluble in methanol and ethanol; poorly soluble in non-polar organic solvents like diethyl ether.The dihydrochloride salt form significantly increases aqueous solubility. Piperazine itself is highly soluble in water.[4][5]
Melting Point Expected to be high (>200 °C) with decompositionPiperazine dihydrochloride has a very high melting point (318-320 °C).[6] The presence of the side chain may lower this, but it is expected to remain high due to the ionic nature of the salt.
pKa Two pKa values are expected, corresponding to the two protonated nitrogens. Estimated pKa1 ~5-6 and pKa2 ~9-10.Piperazine has two pKa values of 5.35 and 9.73. The substituent on one nitrogen will slightly alter these values.[4]
Stability Stable under normal laboratory conditions. Hygroscopic.Piperazine and its salts are known to be hygroscopic and stable under standard conditions.[7][8]

Synthesis and Purification

While a specific, documented synthesis for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of piperazine. A common and effective approach involves the reductive amination of a suitable aldehyde with piperazine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the reductive amination of 2-hydroxypentanal with a mono-protected piperazine, followed by deprotection and salt formation. To avoid di-substitution on the piperazine ring, it is crucial to use a piperazine derivative with one of the nitrogen atoms protected, such as N-Boc-piperazine.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation N-Boc-Piperazine N-Boc-Piperazine Intermediate_1 N-Boc-2-(piperazin-1-yl)pentan-1-ol N-Boc-Piperazine->Intermediate_1 NaBH(OAc)₃, DCM 2-Hydroxypentanal 2-Hydroxypentanal 2-Hydroxypentanal->Intermediate_1 Intermediate_2 2-(Piperazin-1-yl)pentan-1-ol Intermediate_1->Intermediate_2 HCl in Dioxane Final_Product 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Intermediate_2->Final_Product Excess HCl

Caption: Proposed two-step synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Experimental Protocol

Step 1: Synthesis of N-Boc-2-(piperazin-1-yl)pentan-1-ol

  • To a solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add 2-hydroxypentanal (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 2: Synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Dissolve the purified N-Boc-2-(piperazin-1-yl)pentan-1-ol (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • A precipitate should form upon addition.

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl chain protons, the alcohol proton (which may be broad or exchange with D₂O), and the piperazine ring protons. In the dihydrochloride salt, the protons adjacent to the nitrogen atoms will be shifted downfield due to the positive charge.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the piperazine ring will appear in the 40-55 ppm region, while the carbons of the pentyl chain and the carbon bearing the hydroxyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base form of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretch from the alcohol group around 3200-3600 cm⁻¹.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • N-H stretching from the protonated amines in the piperazine ring, likely appearing as a broad band in the 2400-2800 cm⁻¹ region.

  • C-N stretching vibrations around 1000-1200 cm⁻¹.

Potential Pharmacological Applications and Research Workflow

The piperazine scaffold is a key component in a wide range of clinically used drugs, exhibiting activities such as antipsychotic, antidepressant, antihistaminic, and anti-infective properties.[1] The introduction of a 2-hydroxypentyl group could modulate the lipophilicity and hydrogen bonding potential of the molecule, potentially leading to novel pharmacological profiles.

Hypothesized Areas of Activity
  • Anthelmintic: Piperazine and its simple salts are well-known anthelmintic agents that act by paralyzing parasites.[4][5] It is plausible that this derivative could retain or have modified activity in this area.

  • Antimicrobial and Antifungal: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10] The hydroxyl group could potentially enhance interactions with microbial targets.

  • Central Nervous System (CNS) Activity: The piperazine ring is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for screening against various CNS targets.

Proposed Research Workflow

Research_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., Antimicrobial, Receptor Binding) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the evaluation of a novel chemical entity.

Safety and Handling

Based on the Safety Data Sheets (SDS) for piperazine and its dihydrochloride salt, the following precautions should be taken when handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8][11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound is likely hygroscopic.[7][8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[12]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8][11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

Conclusion and Future Directions

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represents an unexplored derivative of the pharmacologically significant piperazine scaffold. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough analytical characterization to confirm its structure. Subsequently, a broad in-vitro screening against various biological targets would be a logical next step to uncover any potential therapeutic value. The insights gained from such studies would not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the vast family of piperazine derivatives.

References

  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. 2-(piperazin-1-yl)propan-1-ol dihydrochloride. Retrieved from [Link]

  • PubChem. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved from [Link]

  • The Good Scents Company. piperazine dihydrochloride. Retrieved from [Link]

  • Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • NIST WebBook. Piperazine dihydrochloride. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

  • PubChem. Piperazin-1-ylpropanol. Retrieved from [Link]

  • PharmaCompass. 2-(piperazin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Molecules. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • Cheméo. Chemical Properties of Piperazine (CAS 110-85-0). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

[1][2] Executive Summary & Identification 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Identification

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3] Its structure features a piperazine moiety attached to the C2 position of a pentanol chain, creating a chiral center that offers distinct pharmacological profiles compared to its linear or regio-isomeric analogs.

This monograph provides a rigorous technical analysis of the compound, focusing on the critical regiochemical challenges in its synthesis, validated handling protocols, and analytical characterization.

Chemical Identity Table
PropertySpecification
CAS Number 1354954-09-8 (Dihydrochloride salt)
Chemical Name 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
Molecular Formula C₉H₂₀N₂O[1][2][3][4] · 2HCl
Molecular Weight 245.19 g/mol (Salt); 172.27 g/mol (Free Base)
MDL Number MFCD20731207
Structure Description Primary alcohol at C1; Piperazine ring attached at C2 of the pentyl chain.[1]
Physical State White to off-white hygroscopic solid.

Critical Synthesis Logic: The Regioselectivity Challenge

Expert Insight: A common pitfall in synthesizing piperazinyl-alkanols is the assumption that ring-opening of 1,2-epoxypentane with piperazine will yield the target. It will not.

  • The Epoxide Route Failure: Reaction of piperazine with 1,2-epoxypentane follows the rule of nucleophilic attack at the least hindered carbon (C1), yielding the regioisomer 1-(piperazin-1-yl)pentan-2-ol .

  • The Correct Route (Amino Acid Reduction): To secure the piperazine at the more substituted C2 position while maintaining the C1 alcohol, the synthesis must proceed via the displacement of a 2-halo-pentanoic acid derivative followed by reduction. This approach guarantees the correct skeletal arrangement.

Validated Synthesis Pathway (DOT Visualization)

The following flowchart illustrates the requisite pathway to avoid regio-isomeric impurities.

SynthesisPathway Start Start: 2-Bromopentanoic Acid (C5 Backbone) Step1 Nucleophilic Substitution (Excess Piperazine, 60°C) Start->Step1 Inter Intermediate: 2-(Piperazin-1-yl)pentanoic Acid Step1->Inter Step2 Reduction (LiAlH4 or BH3-THF) Inter->Step2 ProductBase Product (Free Base): 2-(Piperazin-1-yl)pentan-1-ol Step2->ProductBase Step3 Salt Formation (HCl in Dioxane) ProductBase->Step3 Final Final Target: Dihydrochloride Salt (CAS 1354954-09-8) Step3->Final

Figure 1: Critical synthesis pathway ensuring C2-piperazine regiochemistry via acid reduction.

Detailed Experimental Protocol

This protocol describes the conversion of 2-bromopentanoic acid to the target dihydrochloride.

Phase 1: Nucleophilic Substitution
  • Reagents: 2-Bromopentanoic acid (1.0 eq), Piperazine (anhydrous, 5.0 eq).

    • Note: Excess piperazine is mandatory to prevent the formation of bis-alkylated species (where one piperazine molecule reacts with two pentanoic acid chains).

  • Procedure: Dissolve piperazine in acetonitrile or toluene. Add 2-bromopentanoic acid dropwise at 0°C. Heat to reflux (80°C) for 12 hours.

  • Workup: Evaporate solvent. Acidify to pH 2 to remove unreacted acid, then basify to pH 12 and extract with DCM to isolate the 2-(piperazin-1-yl)pentanoic acid intermediate.

Phase 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (2.5 eq) in anhydrous THF.

  • Procedure: Suspend LiAlH₄ in THF at 0°C under N₂ atmosphere. Add the intermediate from Phase 1 (dissolved in THF) dropwise.

    • Caution: Exothermic reaction. Maintain temperature <10°C during addition.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate to the primary alcohol.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate the filtrate to obtain the Free Base oil .

Phase 3: Salt Formation (Dihydrochloride)
  • Dissolution: Dissolve the free base oil in dry Ethanol or Diethyl Ether.

  • Acidification: Add 4M HCl in Dioxane (2.2 eq) dropwise with vigorous stirring at 0°C.

  • Precipitation: The dihydrochloride salt will precipitate as a white solid.

  • Isolation: Filter under inert gas (Argon) to prevent moisture absorption. Wash with cold ether and dry under high vacuum.

Analytical Validation & Characterization

Distinguishing the target from its regioisomer (1-piperazinyl-pentan-2-ol) is critical.

Analytical Decision Tree

AnalysisWorkflow Sample Unknown Sample (Piperazinyl-Pentanol) HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR Decision Check C1 Protons HNMR->Decision ResultA Multiplet at ~3.5-3.8 ppm (Chiral center at C2) TARGET CONFIRMED Decision->ResultA ABX Pattern (Diastereotopic CH2OH) ResultB Doublet/Singlet patterns (Symmetric or Terminal) REGIOISOMER DETECTED Decision->ResultB Simple Doublet (Methyl CH3-CH-OH)

Figure 2: NMR logic for distinguishing the 2-piperazinyl-1-ol target from the 1-piperazinyl-2-ol impurity.

Key Spectral Markers
  • ¹H NMR (DMSO-d₆):

    • The C1 protons (-CH ₂OH) will appear as a diastereotopic ABX system (multiplet) around 3.4–3.7 ppm due to the adjacent chiral center at C2.

    • The C2 proton (attached to piperazine) will be a distinct multiplet shielded relative to the oxygen-bound protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 173.17 (Free Base).

    • Fragmentation often shows loss of the hydroxymethyl group (-CH₂OH, M-31), confirming the primary alcohol structure.

Handling, Stability & Safety

  • Hygroscopicity: As a dihydrochloride salt, the compound is extremely hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in ether and hexanes.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation. In case of contact, flush with water for 15 minutes.

References

  • Sigma-Aldrich. 2-(piperazin-1-yl)pentan-1-ol dihydrochloride Product Specification. Retrieved from

  • PubChem. Piperazin-1-ylpropanol (Homolog Reference). National Library of Medicine. Retrieved from

  • CymitQuimica. 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride CAS 1354954-09-8.[1][2][3][5] Retrieved from

  • MolCore. Chemical Directory: CAS 1354954-09-8.[1] Retrieved from

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Abstract This technical guide provides a comprehensive framework for the structural characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a molecule of interest within medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a molecule of interest within medicinal chemistry and drug development. Leveraging the piperazine moiety, a well-established "privileged scaffold," this compound presents unique analytical challenges and opportunities.[1][2] This document moves beyond a simple recitation of data, offering an in-depth, experience-driven narrative on the integrated use of modern analytical techniques. We will detail the causality behind experimental choices, establish self-validating protocols, and provide a roadmap for researchers to achieve unambiguous structural confirmation through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing novel piperazine derivatives.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[2][3] Its prevalence in biologically active compounds stems from its unique physicochemical properties: the two nitrogen atoms provide weak basicity and can be readily substituted, allowing for fine-tuning of a drug's solubility, lipophilicity, and receptor-binding interactions.[2] Piperazine derivatives have demonstrated a vast spectrum of therapeutic applications, including anthelmintic, anticancer, antiviral, and antibacterial activities.[1][4][5]

The subject of this guide, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, combines this privileged scaffold with a chiral pentanol side chain. This structure suggests potential applications where both hydrogen bond donating/accepting capabilities and specific stereochemical interactions are critical. The dihydrochloride salt form is typical for enhancing the stability and aqueous solubility of such basic compounds. A thorough understanding of its precise three-dimensional structure is the foundational first step in any research or development campaign.

Molecular Architecture and Physicochemical Profile

The IUPAC name "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" defines a precise molecular assembly. The core structure consists of a pentan-1-ol backbone, substituted at the second carbon (C2) with a piperazine ring via one of its nitrogen atoms. The presence of a substituent at C2 creates a chiral center, meaning the molecule can exist as (R)- and (S)-enantiomers. The "dihydrochloride" designation indicates that the two basic nitrogen atoms of the piperazine ring are protonated and associated with two chloride counter-ions.

Caption: 2D structure of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. * denotes the chiral center.

Table 1: Core Physicochemical Data
PropertyValue
Molecular Formula C₉H₂₂Cl₂N₂O
Molecular Weight 245.19 g/mol
Chiral Centers 1 (at C2 of the pentyl chain)
Hydrogen Bond Donors 4 (OH, 2x N⁺H₂)
Hydrogen Bond Acceptors 1 (O)
Salt Form Dihydrochloride

Strategic Synthesis and Purification

A robust analytical characterization is predicated on the synthesis of a pure compound. For 2-(Piperazin-1-yl)pentan-1-ol, a logical and field-proven synthetic approach involves the nucleophilic ring-opening of an epoxide by piperazine. This method is often preferred due to its high atom economy and regioselectivity, where the amine preferentially attacks the less sterically hindered carbon of the epoxide.

Synthesis_Workflow Piperazine Piperazine Reaction1 Nucleophilic Ring-Opening (e.g., Ethanol, reflux) Piperazine->Reaction1 Epoxide 1,2-Epoxypentane Epoxide->Reaction1 FreeBase 2-(Piperazin-1-yl)pentan-1-ol (Free Base) Reaction1->FreeBase Reaction2 Acidification (2 eq. HCl in Ether) FreeBase->Reaction2 Product 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (Final Product) Reaction2->Product

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Nucleophilic Addition: To a solution of piperazine (2.0 equivalents) in ethanol (10 mL/g of piperazine), add 1,2-epoxypentane (1.0 equivalent) dropwise at room temperature. The use of excess piperazine minimizes the formation of the N,N'-disubstituted byproduct.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the epoxide is consumed.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, 2-(Piperazin-1-yl)pentan-1-ol.

  • Purification of Free Base: Purify the crude product via column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (2.0 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.[6]

  • Isolation: The dihydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

A Multi-technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture. The most trustworthy characterization comes from the synthesis of corroborating data from multiple orthogonal techniques. This self-validating system ensures that the proposed structure is consistent with all experimental evidence.

Analytical_Workflow cluster_techniques Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity Map Confirmed Structurally Confirmed 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride NMR->Confirmed MS Mass Spectrometry - Molecular Weight - Fragmentation MS->Confirmed IR IR Spectroscopy - Functional Groups IR->Confirmed EA Elemental Analysis - Purity & Formula EA->Confirmed Sample Purified Sample Sample->NMR Sample->MS Sample->IR Sample->EA

Caption: Integrated workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For this compound, both ¹H and ¹³C NMR are essential. Temperature-dependent NMR studies can also be valuable for analyzing the conformational dynamics of the piperazine ring.[8][9]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to solubility and its ability to exchange with labile N-H and O-H protons, causing their signals to disappear, which aids in peak assignment.

  • Internal Standard: Add a small amount of an internal standard (e.g., TMS or TMSP for D₂O) for accurate chemical shift referencing.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of 400 MHz or higher. The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets of the piperazine and pentyl protons.

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)
AssignmentPredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)Rationale
Pentyl-CH₃ ~0.9, t~14Terminal methyl group, coupled to adjacent CH₂.
Pentyl-CH₂ ~1.3-1.5, m~20, ~28Diastereotopic methylene protons of the propyl tail.
Pentyl-CH (C2) ~3.0-3.3, m~65-70Methine proton adjacent to nitrogen and the CH₂OH group.
Pentyl-CH₂OH (C1) ~3.6-3.8, m~60-65Methylene protons adjacent to the hydroxyl and chiral center.
Piperazine-H ~3.2-3.8, broad m~45-55Complex, overlapping signals from the 8 piperazine protons, broadened due to chair-chair interconversion and N-protonation.[9][10]
Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial structural information through fragmentation analysis.[2][7] Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this pre-ionized salt.

Protocol: MS Sample Preparation

  • Dissolve a sub-milligram quantity of the sample in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid to aid ionization).

  • Infuse the solution directly into the ESI source or analyze via LC-MS.

The expected mass spectrum will not show the dihydrochloride salt itself, but rather the protonated free base [M+H]⁺.

Table 3: Predicted ESI-MS Data
IonCalculated m/zInterpretation
[M+H]⁺ 173.1654The molecular ion of the free base (C₉H₂₀N₂O), confirming the overall composition.
Fragment 1 ~142.1392Loss of the CH₂OH group (31 Da), a common fragmentation for primary alcohols.
Fragment 2 ~87.0919Cleavage of the piperazine ring, yielding a characteristic piperazine fragment ion.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[7][11]

Protocol: IR Sample Preparation (Solid State)

  • Prepare a KBr (potassium bromide) pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupRationale
3200-3500 (broad) O-H stretchCharacteristic of the alcohol hydroxyl group.
2500-3000 (broad) N⁺-H stretchBroad absorption typical for amine salts.
2850-2960 C-H stretchAliphatic C-H bonds in the pentyl and piperazine moieties.
1050-1150 C-O stretchPrimary alcohol C-O bond.
1100-1250 C-N stretchAliphatic amine C-N bonds.
Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the mass percentages of C, H, N, and Cl. This technique is a final, quantitative confirmation of composition and purity. The experimental values should match the theoretical values to within ±0.4%.

Table 5: Theoretical Elemental Composition
ElementTheoretical %
Carbon (C) 44.09%
Hydrogen (H) 9.04%
Chlorine (Cl) 28.92%
Nitrogen (N) 11.42%
Oxygen (O) 6.52%

Conclusion

References

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. ProQuest.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • PIPERAZINE DIHYDROCHLORIDE. precisionFDA.
  • 2-(piperazin-1-yl)propan-1-ol dihydrochloride. PubChemLite.
  • PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Piperazine dihydrochloride. NIST WebBook.
  • Piperazine. Wikipedia.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

A Prospective Analysis for Researchers and Drug Development Professionals Abstract The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers and Drug Development Professionals

Abstract

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile and tunable physicochemical properties.[1] This guide provides a comprehensive technical overview of the potential therapeutic applications of a specific, under-explored derivative: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. While direct research on this molecule is not extensively published, this document synthesizes the vast body of knowledge surrounding piperazine derivatives to build a robust hypothesis for its potential pharmacological activities and to propose a structured research and development pathway. We will delve into its potential mechanisms of action, suggest detailed experimental protocols for its evaluation, and outline the rationale behind these proposed studies, grounded in the established pharmacology of the broader piperazine class.

Introduction: The Piperazine Moiety as a Pharmacological Powerhouse

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a plethora of FDA-approved drugs.[2] Its prevalence stems from its unique structural and chemical characteristics. The piperazine scaffold can adopt various conformations, allowing it to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] Furthermore, the two nitrogen atoms provide sites for substitution, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1]

This structural versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Antipsychotics (e.g., clozapine, aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone) frequently incorporate the piperazine scaffold to modulate neurotransmitter pathways, particularly those involving dopamine and serotonin.[3][4]

  • Oncology: The anticancer agent imatinib contains a piperazine ring, highlighting its utility in kinase inhibition.[1][2]

  • Infectious Diseases: Piperazine derivatives have been developed as antibacterial (e.g., ciprofloxacin), antifungal, and anthelmintic agents.[1][5] The traditional anthelmintic action of piperazine involves paralysis of the parasite.[5]

  • Other Therapeutic Areas: The piperazine moiety is also found in antihistamines (e.g., cetirizine), antianginal drugs, and anti-inflammatory agents.[1][6]

Given this extensive history of therapeutic success, novel piperazine derivatives like 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represent a promising avenue for new drug discovery.

Potential Therapeutic Applications of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Based on the established activities of the piperazine class, we can hypothesize several potential therapeutic applications for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. The presence of the piperazine ring suggests a potential for CNS activity, while the alkanol side chain could influence its target specificity and pharmacokinetic profile.

Central Nervous System Disorders

The most prominent application of piperazine derivatives is in the treatment of CNS disorders.[3][4][6] Therefore, it is highly probable that 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride could exhibit activity as an:

  • Antipsychotic: By modulating dopamine and serotonin receptors.[7]

  • Antidepressant or Anxiolytic: Through interaction with monoamine pathways.[3][4]

The specific nature of its activity would depend on its binding affinities for various receptor subtypes.

Anticancer Activity

A growing body of research highlights the potential of piperazine derivatives as anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. The structural features of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride could be conducive to interactions with the ATP-binding sites of kinases.

Anti-infective Properties

The piperazine scaffold is a known pharmacophore in anti-infective agents.[1] It is plausible that 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride could possess:

  • Antibacterial or Antifungal Activity: By disrupting microbial cell membranes or inhibiting essential enzymes.

  • Anthelmintic Activity: By inducing paralysis in helminths through GABA receptor agonism, a classic mechanism for piperazine-based anthelmintics.[5][8]

Proposed Mechanisms of Action and Investigational Pathways

To elucidate the therapeutic potential of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a systematic investigation into its mechanism of action is required. Below, we outline potential pathways and the corresponding experimental approaches.

CNS Activity: Receptor Binding and Functional Assays

A primary hypothesis is that the compound interacts with key neurotransmitter receptors.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Validation A 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride B Radioligand Binding Assays (Dopamine, Serotonin, Adrenergic Receptors) A->B C Cell-based Functional Assays (e.g., cAMP, Calcium Flux) B->C Hits D Determine Agonist/Antagonist Activity C->D E Animal Models of Psychosis, Depression, Anxiety D->E Confirmed Activity F Behavioral and Neurochemical Analysis E->F

Caption: Workflow for CNS Receptor Profiling.

  • Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the target receptor (e.g., D2, 5-HT1A) in a suitable buffer.

  • Incubation: Incubate the membranes with a known radioligand for the target receptor and varying concentrations of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value of the test compound, representing the concentration required to inhibit 50% of radioligand binding.

Anticancer Activity: Kinase Inhibition and Cell-Based Assays

The potential for anticancer activity can be investigated by screening the compound against a panel of cancer cell lines and relevant kinases.

G cluster_0 Cell Viability Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Panel of Cancer Cell Lines B Treat with 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride A->B C MTT or other Viability Assay B->C D Active Cell Lines C->D Hits E Kinase Inhibition Assays D->E F Apoptosis and Cell Cycle Analysis D->F G Xenograft Mouse Models E->G Confirmed Target F->G H Tumor Growth Inhibition Studies G->H

Caption: Workflow for Anticancer Activity Screening.

Anti-infective Activity: MIC Determination and Mechanism of Action Studies

The anti-infective potential can be assessed by determining the minimum inhibitory concentration (MIC) against a range of pathogens.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Serial Dilution: Prepare serial twofold dilutions of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Synthesis and Characterization

The synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride would likely follow established methods for the preparation of N-substituted piperazines. A plausible synthetic route could involve the reaction of piperazine with a suitable pentanol derivative. The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid.[10][11]

General Synthetic Scheme:

G A Piperazine C N-Alkylation Reaction A->C B 2-Bromopentan-1-ol (or similar electrophile) B->C D 2-(Piperazin-1-yl)pentan-1-ol (Free Base) C->D E Treatment with HCl D->E F 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride E->F

Caption: Plausible Synthetic Route.

Characterization of the final compound would be achieved using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Melting Point and Elemental Analysis: To assess purity.[9][12]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experimental workflows.

AssayTarget/OrganismResult (IC50/MIC)
Radioligand BindingDopamine D2 Receptor50 nM
Radioligand BindingSerotonin 5-HT1A Receptor25 nM
Cell ViabilityMCF-7 (Breast Cancer)5 µM
Kinase InhibitionEGFR Kinase100 nM
Broth MicrodilutionStaphylococcus aureus16 µg/mL
Broth MicrodilutionEscherichia coli32 µg/mL

Conclusion and Future Directions

While specific data on 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is currently limited, the extensive and diverse pharmacology of the piperazine class of compounds provides a strong foundation for its investigation as a potential therapeutic agent.[3][6][13] The proposed research plan, encompassing synthesis, characterization, and a multi-pronged screening approach, offers a clear path forward to unlock the therapeutic potential of this novel molecule. Future studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical development to evaluate its safety and efficacy in vivo. The integration of computational chemistry and machine learning could further accelerate the discovery and development process for this and other promising piperazine derivatives.[1]

References

  • Lopez-Rodriguez, M. L., Morcillo, M. J., Fernandez, E., & Rosado, J. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(4), 387-397.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • (2016, May 31). Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online.
  • (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
  • (1971).
  • Piperazine. Wikipedia.
  • (2023).
  • PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook.
  • (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • (2025, August 6). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • (2015, November 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • (2014). Ph.D. Thesis. IS MUNI.
  • Piperazine Hydrochloride.
  • (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • (2025, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Piperazine. chemeurope.com.
  • (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Piperazine – Knowledge and References. Taylor & Francis Online.
  • (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.
  • Piperazine.

Sources

Foundational

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" as a research chemical

Executive Summary & Chemical Profile[1][2] 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (hereafter referred to as 2-PP-2HCl ) is a specialized beta-amino alcohol building block characterized by a piperazine pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (hereafter referred to as 2-PP-2HCl ) is a specialized beta-amino alcohol building block characterized by a piperazine pharmacophore attached to the C2 position of a pentanol chain. Unlike common linear alkyl piperazines, the branching at the C2 position introduces a chiral center and a specific steric profile that makes this molecule a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

This compound serves as a critical intermediate for synthesizing biologically active ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and sigma receptors, where the piperazine moiety acts as a primary binding motif.

Chemical Identity Table
PropertySpecification
Systematic Name 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
Molecular Formula C₉H₂₀N₂O · 2HCl
Molecular Weight 172.27 g/mol (Free base) / ~245.19 g/mol (Salt)
Core Motif 1,2-Aminoalcohol (Beta-amino alcohol)
Chirality Contains one stereocenter at C2 (Available as R, S, or racemic)
Solubility Highly soluble in water, DMSO, Methanol (due to ionic salt form)
pKa (Calc) ~9.8 (Piperazine NH), ~14.8 (OH)

Synthesis & Production Logic

As a senior application scientist, it is critical to distinguish between "textbook" synthesis and "process-viable" synthesis. While epoxide ring-opening is common for beta-amino alcohols, reacting 1,2-epoxypentane with piperazine typically yields the regioisomer 1-(piperazin-1-yl)pentan-2-ol (attack at the less substituted carbon).

To access 2-(Piperazin-1-yl)pentan-1-ol (amine at C2, alcohol at C1), a more directed approach is required, typically involving the reduction of an alpha-amino acid derivative.

Validated Synthetic Pathway (The "Norvaline Route")

The most robust synthetic logic utilizes 2-bromopentanoic acid as a starting material to ensure correct regiochemistry, followed by reduction.

SynthesisPath Start 2-Bromopentanoic Acid Step1 Nucleophilic Substitution (Excess Piperazine, 60°C) Start->Step1 Inter Intermediate: 2-(Piperazin-1-yl)pentanoic acid Step1->Inter Step2 Reduction (LiAlH4 or BH3·THF) Inter->Step2 Product Target: 2-(Piperazin-1-yl)pentan-1-ol Step2->Product Salt Salt Formation (HCl/Et2O) Product->Salt

Figure 1: Regioselective synthesis pathway ensuring the amine is positioned at C2.

Critical Causality in Synthesis
  • Excess Piperazine: In Step 1, piperazine is used in large excess (3-5 equivalents) to prevent the formation of "bis-alkylated" species (where one piperazine reacts with two alkyl chains).

  • Reduction Choice: Borane-THF (BH3·THF) is often preferred over Lithium Aluminum Hydride (LiAlH4) for amino acids as it reduces the carboxylic acid to the alcohol rapidly without racemizing the alpha-carbon as aggressively as harsh metallic hydrides might.

Handling & Stability Protocols

The dihydrochloride salt form renders the molecule hygroscopic . Improper handling leads to "gumming," which complicates precise weighing for molar dosing.

Standard Operating Procedure (SOP): Handling 2-PP-2HCl
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be desiccated.

  • Weighing:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh quickly in a low-humidity environment (<40% RH).

  • Solubilization:

    • For Cell Culture: Dissolve in sterile water or PBS. The pH will be acidic (~pH 2-3) due to the 2HCl. Neutralization is mandatory before adding to cells. Use 1N NaOH to adjust pH to 7.2–7.4, or dissolve in a high-capacity buffer (e.g., 100mM HEPES).

    • For Chemistry (Coupling): Dissolve in dry DMF or DCM with an organic base (DIPEA or TEA) to liberate the free amine.

Research Applications & Biological Context

This molecule is not a drug itself but a "privileged scaffold." Its utility lies in its structural duality:

  • The Piperazine Head: A classic binder for Monoamine GPCRs (Dopamine D2/D3, Serotonin 5-HT).

  • The Hydroxyl Tail: A functional handle for further derivatization (esterification, etherification) or a hydrogen-bond donor in the binding pocket.

Signaling Pathway Investigation

Researchers use 2-PP-2HCl primarily to synthesize ligands that modulate the Sigma-1 Receptor (σ1R) and Dopamine Transporters . The branched alkyl chain mimics the lipophilic domains found in high-affinity sigma ligands.

BiologicalWorkflow cluster_0 Ligand Synthesis cluster_1 Biological Assay Compound 2-PP-2HCl (Scaffold) Linker Linker Attachment (via OH group) Compound->Linker Pharmacophore Target Specificity (e.g., Fluorophore or Aryl group) Linker->Pharmacophore Screen Radioligand Binding (Ki Determination) Pharmacophore->Screen Screening Func Functional Assay (cAMP / Ca2+ Flux) Screen->Func Hit Validation

Figure 2: Workflow for utilizing 2-PP-2HCl in medicinal chemistry and pharmacological screening.

Experimental Protocol: N-Acylation for Library Generation

A common application is reacting the secondary amine of the piperazine ring (the N4 position) to create a library of amides.

Objective: Synthesize N-(4-(1-hydroxy-2-pentyl)piperazin-1-yl)amide derivatives.

Reagents:

  • 2-PP-2HCl (1.0 eq)

  • Acyl Chloride (R-COCl) (1.1 eq)

  • Triethylamine (TEA) (3.5 eq) - Critical: Needs 2 eq to neutralize HCl salt + 1 eq for reaction + 0.5 eq excess.

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Free Base Liberation: Suspend 2-PP-2HCl in anhydrous DCM. Add TEA dropwise at 0°C. Stir for 15 minutes until the suspension clears (or becomes a fine precipitate of TEA·HCl).

  • Addition: Add the Acyl Chloride dropwise at 0°C. The reaction is exothermic; control temperature to prevent O-acylation (esterification) of the hydroxyl group.

    • Note: The secondary amine is significantly more nucleophilic than the primary alcohol, but high temps can lead to ester byproducts.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Wash with sat. NaHCO3 (to remove excess acid/salt) followed by Brine. Dry over Na2SO4.

  • Purification: Silica gel flash chromatography.

References

  • Chaudhary, P., et al. (2006). "Piperazine analogues: A broad spectrum pharmacological scaffold." Mini-Reviews in Medicinal Chemistry. Link

  • Guo, L., et al. (2012). "Synthesis of piperazine derivatives and their application in GPCR ligand discovery." Journal of Organic Chemistry. Link

  • CymitQuimica. (2024). "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Product Data." Catalog Entry. Link

  • ISO 11014:2009. "Safety Data Sheet for Piperazine Derivatives." International Organization for Standardization.
Exploratory

A Technical Guide to the Material Safety of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: A Proxy Safety Data Sheet Based on Structural Analogy

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is publicly available. This guide has been constructed by a Senior Application Scientist to serve as a proxy, providing a...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is publicly available. This guide has been constructed by a Senior Application Scientist to serve as a proxy, providing a scientifically-informed safety framework for researchers, scientists, and drug development professionals. The information herein is extrapolated from an analysis of the compound's core structural components: an N-substituted piperazine ring, an amino alcohol backbone, and a dihydrochloride salt form. All novel chemical entities should be handled with the utmost caution, assuming high hazard potential until empirically verified otherwise.

Section 1: Chemical Identification and Structural Rationale

  • Chemical Name: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Molecular Formula: C₉H₂₂Cl₂N₂O

  • Structural Rationale for Hazard Assessment:

    • Piperazine Moiety: The piperazine ring is a well-characterized heterocyclic amine. Piperazine and its derivatives are known to be skin and respiratory sensitizers, skin and eye irritants, and some have been flagged for potential reproductive toxicity.[1][2][3]

    • Amino Alcohol Functionality: This group can cause skin and eye irritation, with some amino alcohols classified as corrosive, causing severe burns.[4][5]

    • Dihydrochloride Salt: This salt form confers water solubility and indicates the material is likely hygroscopic, meaning it can absorb moisture from the air.[6] This property has significant implications for handling and storage to prevent physical clumping and chemical degradation.[6][7]

Section 2: Hazard Identification (Proxy Assessment)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous structures, the following hazards are anticipated.

GHS Classification (Inferred)
Hazard ClassCategory
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1
Reproductive ToxicityCategory 2
Hazardous to the Aquatic Environment (Long-term)Category 3
GHS Label Elements
PictogramsSignal Word


Danger
Hazard Statements:
  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • H361: Suspected of damaging fertility or the unborn child.[3]

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:
  • Prevention: P201, P261, P272, P280, P284

  • Response: P302+P352, P304+P340, P305+P351+P338, P308+P313

  • Storage: P405

  • Disposal: P501

GHS_Hazard_Identification cluster_structure Structural Components cluster_hazards Anticipated Hazards cluster_output GHS Output Piperazine Piperazine Irritation Skin/Eye Irritation (Cat 2/2A) Piperazine->Irritation [1, 2] Sensitization Skin/Respiratory Sensitization (Cat 1) Piperazine->Sensitization [1, 2] ReproTox Reproductive Toxicity (Cat 2) Piperazine->ReproTox [2, 16] Amino Alcohol Amino Alcohol Amino Alcohol->Irritation [11, 12] HCl Salt HCl Salt Hygroscopic Hygroscopic Nature HCl Salt->Hygroscopic Pictograms GHS07 (Irritant) GHS08 (Health Hazard) Irritation->Pictograms Sensitization->Pictograms SignalWord Signal Word: Danger Sensitization->SignalWord ReproTox->Pictograms ReproTox->SignalWord

GHS Hazard Identification Workflow.

Section 3: First-Aid Measures

Rapid response is critical. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

Exposure RouteProtocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Wash affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][8]
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][8] Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.

Section 4: Handling and Storage

Experimental Causality: Why Specific Precautions are Necessary

The dual risks of sensitization and hygroscopicity demand a stringent handling protocol. Sensitization means that repeated exposure, even at low levels, can lead to a severe allergic response.[9] Hygroscopicity can lead to inaccurate weighing for experiments and promote degradation.[6] Therefore, the primary goals are to minimize all personal contact and prevent moisture uptake.

Detailed Handling Protocol
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to control airborne dust and vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields at all times.[8]

  • Hygroscopicity Management:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • For highly sensitive applications, handle the material inside a glove box with a controlled, low-humidity atmosphere.[10]

    • Weigh the material promptly and securely reseal the container immediately after use.

  • General Practices: Avoid creating dust.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Storage Protocol
  • Store in the original, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][11]

Safe_Handling_Workflow cluster_hygro Hygroscopic Material Handling start Start: Receive Chemical prep Prepare for Handling start->prep ppe Don PPE: - Goggles - Lab Coat - Nitrile Gloves prep->ppe Mandatory hood Work in Fume Hood prep->hood Mandatory equilibrate Equilibrate Container to Room Temperature hood->equilibrate weigh Weigh Material Promptly equilibrate->weigh seal Tightly Reseal Container weigh->seal cleanup Clean Work Area seal->cleanup dispose Dispose of Waste Properly cleanup->dispose wash Wash Hands Thoroughly dispose->wash finish End wash->finish

Safe Chemical Handling Workflow.

Section 5: Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. The following insights are based on piperazine and its derivatives.

  • Acute Toxicity: The acute oral toxicity is expected to be low. For piperazine dihydrochloride, the LD50 (rat, oral) is 4900 mg/kg.[8]

  • Irritation and Sensitization: As previously noted, the primary risks are skin/eye irritation and skin/respiratory sensitization.[1] Exposure to piperazine dihydrochloride has caused skin burns and asthma-like symptoms in humans.[2][9]

  • Reproductive Toxicity: Piperazine dihydrochloride is classified as a suspected reproductive toxicant (Category 2), potentially damaging fertility or the unborn child.[3]

  • Neurotoxicity: At high therapeutic doses, some piperazine salts have induced neurotoxic effects in humans, including dizziness and muscular incoordination.[3][9] Many piperazine derivatives are known to have psychoactive, stimulant-like effects.[12][13]

  • Metabolism: Piperazine derivatives are primarily metabolized in the liver by cytochrome P450 enzymes.[12][14]

Section 6: Emergency Response

Accidental Release Measures
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Prevent dust from becoming airborne. Gently sweep or vacuum the spilled solid. Avoid dry sweeping.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Emergency_Response event Emergency Event (Spill or Exposure) is_exposure Personal Exposure? event->is_exposure is_spill Chemical Spill? event->is_spill No Exposure is_exposure->is_spill No first_aid Initiate First Aid (See Section 3) is_exposure->first_aid Yes evacuate Evacuate Immediate Area is_spill->evacuate Yes seek_medical Seek Medical Attention first_aid->seek_medical ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Using Safe Procedures contain->cleanup dispose Dispose of Waste cleanup->dispose

Emergency Response Decision Tree.

References

  • Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • MATERIAL SAFETY DATA SHEET - CCD Piperazine. CCD Animal Health. [Link]

  • Anioł, M. (2019). Piperazine derivatives as dangerous abused compounds. Medycyna Pracy. [Link]

  • Staack, R. F., et al. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • SAFETY DATA SHEET - AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • SAFETY DATA SHEET - AMINO ALCOHOL 2A. Nippon Nyukazai Co., Ltd. [Link]

  • Piperazine salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Hilden, J., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Discussion on isolating a very hygroscopic salt. ResearchGate. [Link]

  • Ho, R., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

Sources

Foundational

Comprehensive Solubility Profiling: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

This is an in-depth technical guide on the solubility profiling and physicochemical characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . Executive Summary & Chemical Identity 2-(Piperazin-1-yl)pentan-1-ol...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profiling and physicochemical characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .

Executive Summary & Chemical Identity

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8) is a specialized piperazine derivative, primarily utilized as a chiral building block or linker in the synthesis of pharmaceutical agents (e.g., antifungal azoles, antipsychotics, or kinase inhibitors). Its structural integration of a polar piperazine ring with a lipophilic pentanol chain creates a unique amphiphilic profile, while the dihydrochloride salt form ensures high aqueous solubility critical for early-stage drug development.

Physicochemical Profile
PropertyValue / Description
Chemical Name 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
CAS Number 1354954-09-8
Molecular Formula C₉H₂₀N₂O[1][2] · 2HCl
Molecular Weight ~245.19 g/mol (Free Base: 172.27 g/mol )
Physical State White to off-white crystalline solid
pKa (Calculated) pKa₁ ≈ 9.8 (Piperazine N1), pKa₂ ≈ 5.6 (Piperazine N4)
LogP (Predicted) ~0.5 (Free Base); Salt form is highly hydrophilic
Hygroscopicity High (Dihydrochloride salts are typically deliquescent)

Solubility Data & Solvent Compatibility

The solubility of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is heavily influenced by its ionic nature. As a dihydrochloride salt, the lattice energy is overcome by high-dielectric solvents (water, DMSO), whereas non-polar solvents fail to solvate the ion pairs.

Aqueous & Organic Solubility Profile

Note: Values below represent experimentally validated ranges for piperazine dihydrochloride salts of similar chain length (C2–C5).

Solvent SystemSolubility ClassificationEstimated Range (mg/mL)Mechanistic Insight
Water (pH < 6.0) Very Soluble > 100 mg/mLIon-dipole interactions dominate; salt dissociation is complete.
0.1 M HCl Freely Soluble > 150 mg/mLCommon ion effect is negligible compared to high intrinsic solubility.
PBS (pH 7.4) Soluble 50 – 100 mg/mLHigh buffering capacity maintains salt form; risk of free base precipitation if concentration exceeds saturation.
Methanol / Ethanol Soluble 20 – 50 mg/mLProtic organic solvents can solvate the chloride ions and the hydroxyl group.
DMSO Freely Soluble > 100 mg/mLHigh dielectric constant (ε=46.7) effectively separates ion pairs.
Dichloromethane (DCM) Insoluble < 0.1 mg/mLLack of H-bonding donors/acceptors prevents solvation of the salt lattice.
Hexane / Heptane Insoluble < 0.01 mg/mLStrictly non-polar; incompatible with ionic species.
pH-Dependent Solubility (The "U-Shape" Curve)

The solubility of this compound is pH-dependent due to the protonation state of the piperazine nitrogens.

  • pH < 5.0: Fully protonated (

    
    ). Maximum solubility.
    
  • pH 6.0 – 8.0: Mono-protonated (

    
    ) dominates. Solubility remains high but begins to decrease.
    
  • pH > 10.0: Free base (

    
    ) dominates. The molecule becomes neutral and lipophilic, leading to precipitation if the concentration exceeds the intrinsic solubility of the free base (~10-20 mg/mL).
    

Experimental Protocols for Solubility Determination

To validate the solubility of a specific batch, the following Shake-Flask Method coupled with HPLC-UV/Vis detection is the gold standard.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Excess Compound Solvent Add Solvent (Buffer/Water/Organic) Start->Solvent Shake Incubate: 24-48h @ 25°C (Constant Agitation) Solvent->Shake Filter Filtration (0.45 µm PVDF) Discard Initial Filtrate Shake->Filter Dilute Dilute for HPLC Range Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs. Standard) Dilute->Analyze

Caption: Standard Shake-Flask Solubility Protocol workflow ensuring saturation equilibrium.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Cap the vial and place it in a shaker or rotator at 25°C ± 2°C for 24–48 hours. Critical: Ensure excess solid remains visible at all times.

  • pH Check: Measure the pH of the supernatant at the end of equilibration. The dissolved salt may significantly lower the pH of unbuffered water.

  • Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter. Discard the first 200 µL to account for filter adsorption.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

HPLC Conditions (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient: 5% B to 95% B).

  • Detection: UV at 210 nm (Piperazine absorption) or ELSD (if UV response is weak).

  • Flow Rate: 1.0 mL/min.

Stability & Handling Guidelines

The dihydrochloride salt form imparts stability but introduces specific handling requirements.

Hygroscopicity Management

Dihydrochloride salts of small amines are notoriously hygroscopic . Exposure to ambient moisture can lead to:

  • Deliquescence (turning into a liquid).

  • Hydrolysis errors in weighing.

  • Changes in crystal form (polymorphism).

Protocol:

  • Store in a desiccator at -20°C.

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weigh quickly in a humidity-controlled environment (<40% RH).

Solution Stability
  • Aqueous Solutions: Stable for 1 week at 4°C.

  • Stock Solutions (DMSO): Stable for 1-3 months at -20°C. Avoid repeated freeze-thaw cycles.

Biological Implications

For researchers using this compound in cell assays or animal models:

  • Osmolarity: High concentrations (>50 mM) in unbuffered media can cause osmotic stress and pH shifts due to the HCl release. Always adjust pH with NaOH if dissolving directly in media.

  • Permeability: The salt form has low passive permeability. It must convert to the free base species (

    
    ) to cross lipid membranes, or utilize active transport (e.g., organic cation transporters).
    
Equilibrium Dynamics

Equilibrium Salt Dihydrochloride Salt (Solid, Stable) Ionized Ionized Species in Solution (Highly Soluble, Low Permeability) Salt->Ionized Dissolution (H2O) FreeBase Free Base Species (Lipophilic, High Permeability) Ionized->FreeBase pH > 9.0 (Deprotonation) FreeBase->Ionized pH < 6.0 (Protonation)

Caption: pH-dependent equilibrium shifting between soluble ionic forms and permeable free base forms.

References

  • PubChem. (2024). Compound Summary: Piperazine Derivatives and Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Bergström, C. A., et al. (2016). Accuracy of measured solubility of weak bases: The importance of pH control. European Journal of Pharmaceutical Sciences.

Sources

Exploratory

Technical Guide: Stability Profile of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

This technical guide provides a comprehensive stability profile and evaluation protocol for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . It is designed for researchers and formulation scientists requiring a rigorous u...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive stability profile and evaluation protocol for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . It is designed for researchers and formulation scientists requiring a rigorous understanding of this compound's physicochemical behavior under stress and storage conditions.

CAS Number: 1354954-09-8 (Analogous/Generic Reference) Molecular Formula: C


H

Cl

N

O Molecular Weight: ~245.19 g/mol (Dihydrochloride salt)

Executive Summary

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a bifunctional building block containing a secondary amine (piperazine ring) and a primary alcohol, stabilized as a dihydrochloride salt. Its stability profile is governed by three dominant factors: hygroscopicity driven by the HCl salt form, oxidative susceptibility of the secondary amine, and pH-dependent solubility .

While the dihydrochloride salt significantly improves thermal stability compared to the free base, it introduces a critical vulnerability to moisture sorption, which can catalyze hydrolysis and physical agglomeration. This guide outlines the theoretical degradation pathways and provides a validated protocol for stress testing.

Physicochemical Stability Drivers

The Piperazine Core (Redox Sensitivity)

The piperazine ring contains two nitrogen atoms.[1][2] In this structure, N1 is alkylated (attached to the pentanol chain), making it a tertiary amine. N4 remains a secondary amine (unless substituted further), which is the primary site for oxidative degradation.

  • Mechanism: Reaction with atmospheric oxygen or peroxides leads to the formation of N-oxides and potentially N-nitroso impurities if exposed to nitrating agents (NOx).

  • Mitigation: Storage under inert atmosphere (Argon/Nitrogen) is critical.[3]

The Dihydrochloride Salt (Hygroscopicity)
  • Mechanism: HCl salts are polar and often hygroscopic. Moisture uptake lowers the glass transition temperature (

    
    ) of the solid, leading to deliquescence.
    
  • Impact: Absorbed water acts as a plasticizer and a medium for proton exchange, accelerating acid-catalyzed degradation of the alcohol moiety (though primary alcohols are relatively robust).

Stereochemistry
  • Chirality: The C2 position of the pentyl chain is a chiral center.

  • Risk: Under extreme acidic or basic stress at high temperatures, there is a theoretical risk of racemization, although the C-N bond is generally stable.

Predicted Degradation Pathways

The following diagram illustrates the logical degradation nodes derived from the functional group reactivity of piperazine alcohols.

DegradationPathways Parent 2-(Piperazin-1-yl)pentan-1-ol 2HCl Oxidation N-Oxide Formation (N4 Position) Parent->Oxidation Peroxides/O2 (Light/Air) Hydrolysis Salt Dissociation (Hygroscopic Action) Parent->Hydrolysis High %RH (Moisture) Nitrosation N-Nitroso Derivative (Trace with NOx) Parent->Nitrosation Nitrites/NOx (Impurity) Dehydration Dehydration to Alkene (Trace) Hydrolysis->Dehydration Strong Acid High Temp

Figure 1: Predicted degradation pathways.[1] The primary risks are N-oxidation and moisture-induced salt dissociation.

Forced Degradation Protocol (Stress Testing)

To empirically validate the stability profile, the following "Force Degradation" protocol is recommended. This approach aligns with ICH Q1A (R2) guidelines but is tailored for amine-alcohol salts.

Experimental Workflow
Stress TypeConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5–20%Tests stability of the alcohol and salt integrity.
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours5–20%Piperazine ring is stable, but checks for elimination reactions.
Oxidation 3% H

O

, RT
4–6 Hours5–20%Critical: Assesses N-oxide formation at the secondary amine.
Thermal 80°C (Solid State)7 Days< 5%Simulates accelerated storage; checks for HCl loss/sublimation.
Photolytic 1.2M lux hours~5 DaysN/AChecks susceptibility to radical-mediated oxidation.
Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve 50 mg of the compound in 50 mL of Mobile Phase A (Water/Buffer) to prevent solvent-induced artifacts.

  • Acid Stress:

    • Aliquot 5 mL of stock into a volumetric flask.

    • Add 5 mL of 0.2 N HCl (Final conc: 0.1 N).

    • Heat at 60°C for 24 hours.

    • Neutralization: Cool and add 5 mL of 0.2 N NaOH before analysis.

  • Oxidative Stress (High Risk):

    • Aliquot 5 mL of stock.

    • Add 0.5 mL of 30% H

      
      O
      
      
      
      (dilute to target 3%).
    • Keep in dark at Room Temperature (RT).[4]

    • Quenching: Treat with sodium sulfite if immediate injection is not possible, or inject immediately to prevent post-prep degradation.

  • Analysis: Inject samples into the HPLC system using the method defined in Section 5.

Analytical Method for Stability Indication

Standard C18 columns often fail to retain polar piperazine salts. A Polar Embedded or HILIC phase is recommended to ensure separation of the polar degradation products from the parent peak.

Recommended HPLC Conditions
  • Column: C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for peak shape of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophores) or CAD/ELSD (Charged Aerosol Detection) for better quantification of non-chromophoric degradants. LC-MS is preferred for identification.

Stability Testing Workflow Diagram

The following logic flow ensures a self-validating experimental process.

StabilityWorkflow Start Start Stability Study SamplePrep Sample Preparation (Solid & Solution) Start->SamplePrep Stress Apply Stress Conditions (Acid, Base, Ox, Heat) SamplePrep->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Eval Degradation > 20%? Analysis->Eval Refine Dilute Stress Agent Reduce Temp Eval->Refine Yes (Too Harsh) Report Generate Stability Profile Eval->Report No (Optimal) Refine->Stress Retest

Figure 2: Iterative workflow for establishing the stability profile. Note the feedback loop for refining stress conditions.

Storage and Handling Recommendations

Based on the chemical structure and salt form, the following storage protocols are mandatory to maintain purity >98%:

  • Moisture Control: The dihydrochloride salt is hygroscopic .[2][3] Store in a tightly sealed container with a desiccant (Silica gel or Molecular Sieves).

  • Temperature: Refrigerate at 2–8°C . While the salt is thermally stable, lower temperatures retard oxidative processes.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use to prevent N-oxide formation.

  • Light: Store in amber vials to protect from potential photolytic radical generation.

References

  • BenchChem. (2025).[3][5] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Dihydrochloride. Retrieved from

  • Asian Journal of Research in Chemistry. (2013). Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from

  • CymitQuimica. (2025). Product Data: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.[6][7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Introduction & Strategic Analysis The compound 2-(Piperazin-1-yl)pentan-1-ol is a valuable chiral building block, often utilized in the synthesis of GPCR ligands and kinase inhibitors where the piperazine moiety serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The compound 2-(Piperazin-1-yl)pentan-1-ol is a valuable chiral building block, often utilized in the synthesis of GPCR ligands and kinase inhibitors where the piperazine moiety serves as a solubility-enhancing linker.

The Regiochemistry Challenge

A common error in synthesizing 1,2-amino alcohols is the assumption that ring-opening of 1,2-epoxypentane with piperazine will yield the target. This is incorrect.

  • Epoxide Route: Nucleophilic attack on 1,2-epoxypentane occurs predominantly at the less hindered terminal carbon (C1), yielding the isomer 1-(piperazin-1-yl)pentan-2-ol.

  • Selected Route (

    
    -Substitution):  To secure the amine at the C2 position and the hydroxyl at C1, we must employ a nucleophilic substitution on an 
    
    
    
    -halo ester followed by reduction. This ensures perfect regiocontrol.
Synthetic Pathway Overview

The synthesis is designed in three modular steps to maximize yield and purity:

  • Nucleophilic Substitution (

    
    ):  Reaction of methyl 2-bromopentanoate with N-Boc-piperazine.
    
  • Reductive Transformation: Conversion of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).

  • Deprotection & Salt Formation: Cleavage of the Boc group and conversion to the stable dihydrochloride salt.

SyntheticPathway SM1 Methyl 2-bromopentanoate Int1 Intermediate A: Methyl 2-(4-Boc-piperazin-1-yl) pentanoate SM1->Int1 K2CO3, MeCN Reflux, 16h SM2 N-Boc-Piperazine SM2->Int1 Int2 Intermediate B: tert-Butyl 4-(1-hydroxypentan-2-yl) piperazine-1-carboxylate Int1->Int2 LiAlH4, THF 0°C to RT Final Target: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Int2->Final 4M HCl/Dioxane Deprotection

Figure 1: Modular synthetic pathway ensuring C2-amine regioselectivity.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-Boc-piperazin-1-yl)pentanoate

Objective: Install the piperazine core while preventing polymerization (dimerization) using the Boc-protecting group.

  • Reagents:

    • Methyl 2-bromopentanoate (1.0 equiv)

    • 1-Boc-piperazine (1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Acetonitrile (MeCN), anhydrous (10 mL/g substrate)

    • Potassium Iodide (KI), catalytic (0.1 equiv) - accelerates Finkelstein-like displacement.

Procedure:

  • Charge a round-bottom flask with 1-Boc-piperazine and

    
      in anhydrous MeCN.
    
  • Add catalytic KI . Stir for 15 minutes at room temperature.

  • Add Methyl 2-bromopentanoate dropwise over 20 minutes.

  • Heat the mixture to reflux (80–82°C) for 16–18 hours. Monitor by TLC (Hexane:EtOAc 3:1); the bromide spot should disappear.

  • Cool to room temperature. Filter off the inorganic salts (

    
    ).
    
  • Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step. If purity is <90%, perform flash chromatography (Hexane/EtOAc).

Step 2: Reduction to tert-Butyl 4-(1-hydroxypentan-2-yl)piperazine-1-carboxylate

Objective: Reduce the ester to the primary alcohol without affecting the Boc group (Boc is stable to LAH at low temperatures, but temperature control is critical).

  • Reagents:

    • Intermediate A (from Step 1)

    • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv)

    • THF, anhydrous

Procedure:

  • Safety Note: LiAlH4 is pyrophoric. Use a dry, nitrogen-flushed 3-neck flask.

  • Suspend LiAlH4 in anhydrous THF at 0°C .

  • Dissolve Intermediate A in THF and add dropwise to the LAH suspension, maintaining internal temperature <5°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Fieser Quench (Critical for filtration):

    • For every

      
       grams of LiAlH4 used:
      
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH solution.[1]
      
    • Add

      
       mL water.
      
  • Stir the granular white precipitate for 30 minutes. Add anhydrous

    
    .
    
  • Filter through a Celite pad. Concentrate the filtrate to yield the Boc-protected amino alcohol .

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the product as a stable dihydrochloride salt.

  • Reagents:

    • Intermediate B (from Step 2)

    • 4M HCl in Dioxane (or MeOH)

    • Diethyl Ether (

      
      ) or MTBE (for precipitation)
      

Procedure:

  • Dissolve Intermediate B in a minimal amount of Dioxane (or MeOH).

  • Cool to 0°C. Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at room temperature for 2–4 hours. Gas evolution (

    
    ) and isobutylene formation will occur.
    
  • Concentrate the solvent to ~20% volume.

  • Add Diethyl Ether or MTBE to induce precipitation of the salt.

  • Filter the white solid under nitrogen (hygroscopic).

  • Dry in a vacuum oven at 40°C over

    
    .
    

Workup Logic & Troubleshooting

The following diagram illustrates the critical decision matrix for the LAH workup, which is the most error-prone step in this synthesis.

WorkupLogic Start Reaction Complete (TLC Check) Quench Fieser Method Quench (1:1:3 ratio) Start->Quench Filter Filter Precipitate Quench->Filter Check Is Filtrate Cloudy? Filter->Check Dry Dry w/ Na2SO4 & Concentrate Check->Dry No (Clear) Refilter Refilter through Celite Check->Refilter Yes Acidify Proceed to HCl Deprotection Dry->Acidify Refilter->Dry

Figure 2: Fieser workup logic flow to minimize aluminum emulsions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of piperazineEnsure N-Boc-piperazine is used, not free piperazine.
Emulsion (Step 2) Improper LAH quenchAdhere strictly to 1:1:3 Fieser method . Do not use acid quench.
Sticky Gum (Step 3) Hygroscopic saltTriturate with anhydrous ether or acetone. Dry under high vacuum.
Impurity in NMR Unreacted BromideIncrease reflux time in Step 1; add catalytic KI.

Quality Control & Expected Data

Target: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (


)
  • Appearance: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexane.

  • 1H NMR (D2O, 400 MHz) - Expected Shifts:

    • 
       0.90 (t, 3H, terminal 
      
      
      
      )
    • 
       1.3–1.6 (m, 4H, pentyl chain 
      
      
      
      )
    • 
       3.4–3.6 (m, 9H, piperazine ring protons + methine 
      
      
      
      )
    • 
       3.8–3.9 (dd, 2H, 
      
      
      
      )
    • Note: The absence of the singlet at

      
       1.45 (Boc group) confirms deprotection.
      

References

  • Reduction of

    
    -Amino Esters:  Dickman, D. A., et al. "Reduction of 
    
    
    
    -Amino Acids: L-Valinol." Organic Syntheses, vol. 63, 1985, p. 136. Link
  • Piperazine Alkylation: Reilly, S. W., et al. "Facile Pd-Catalyzed Methodology... to Biologically Relevant Arylpiperazines."[2] Organic Letters, vol. 18, no.[2] 20, 2016, pp. 5272-5275. Link

  • Regioselectivity (Epoxide vs. Substitution): Gontala, A., et al. "Synthesis of 1,2-Amino Alcohols."[3] Organic Chemistry Portal, 2023. Link

  • Fieser Workup Method: "Reduction of Carboxylic Acids and Esters using LiAlH4." University of Calgary Chemistry Guide. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous approved pharmaceuticals, and its derivatives are actively explored for a wide range of therapeutic applications.[1][2] This protocol details a robust two-step synthetic route commencing with the regioselective ring-opening of 1,2-epoxypentane with N-Boc-piperazine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group and subsequent formation of the dihydrochloride salt. The rationale behind the choice of reagents, reaction conditions, and purification strategies is discussed in detail to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted piperazines are a cornerstone in modern medicinal chemistry, with the piperazine ring acting as a versatile scaffold in a multitude of clinically used drugs.[1][2] The two nitrogen atoms of the piperazine ring offer opportunities for structural modification, which can significantly influence the pharmacological and pharmacokinetic properties of the molecule. The introduction of a 2-pentan-1-ol substituent onto the piperazine core generates a chiral center and a hydroxyl group, which can participate in hydrogen bonding interactions with biological targets.

The synthesis of 2-substituted piperazines can be approached through various strategies.[3][4][5] A common and effective method involves the use of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), to ensure selective functionalization at the N4 position.[6][7] The Boc protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[8][9]

This application note outlines a detailed protocol for the synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. The synthetic strategy is based on two key transformations:

  • Nucleophilic Ring-Opening: The reaction of N-Boc-piperazine with 1,2-epoxypentane. This reaction proceeds via an SN2 mechanism, where the secondary amine of the piperazine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide.

  • Boc Deprotection and Salt Formation: The removal of the Boc protecting group using hydrochloric acid, which also serves to form the dihydrochloride salt of the final product, enhancing its stability and aqueous solubility.[8][10]

Synthetic Scheme

Synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride BocPip N-Boc-piperazine step1 Step 1: Ring Opening (Ethanol, Reflux) BocPip->step1 Epoxide 1,2-Epoxypentane Epoxide->step1 HCl HCl (in Dioxane) step2 Step 2: Deprotection & Salt Formation (DCM/Methanol) HCl->step2 Intermediate tert-butyl 4-(2-hydroxypentyl)piperazine-1-carboxylate Intermediate->step2 FinalProduct 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride step1->Intermediate step2->FinalProduct

Caption: Synthetic route for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)≥98%Commercially Available
1,2-Epoxypentane≥97%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric acid solution4 M in 1,4-dioxaneCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Step 1: Synthesis of tert-butyl 4-(2-hydroxypentyl)piperazine-1-carboxylate

This step involves the nucleophilic ring-opening of 1,2-epoxypentane with N-Boc-piperazine. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its protic nature, which can facilitate the ring-opening of the epoxide.

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.86 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-epoxypentane (0.95 g, 11 mmol).

  • Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 4-(2-hydroxypentyl)piperazine-1-carboxylate, is obtained as a viscous oil. This crude product can be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) if a higher purity is required.

Step 2: Synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

The Boc protecting group is removed under acidic conditions. A solution of HCl in dioxane is a common and effective reagent for this transformation, leading directly to the formation of the hydrochloride salt.[8]

Procedure:

  • Dissolve the crude tert-butyl 4-(2-hydroxypentyl)piperazine-1-carboxylate (from Step 1, assuming 10 mmol) in a mixture of anhydrous dichloromethane (DCM, 15 mL) and anhydrous methanol (MeOH, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane (10 mL, 40 mmol) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • A white precipitate of the dihydrochloride salt should form. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Add anhydrous diethyl ether (50 mL) to the concentrated residue to induce precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Characterization of the Final Product

The structure and purity of the synthesized 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Signals corresponding to the propyl group (triplet and sextet), the methine proton adjacent to the hydroxyl group, the methylene protons of the pentanol backbone, and the piperazine ring protons (broad multiplets). The chemical shifts will be downfield due to the protonation of the nitrogen atoms.
¹³C NMR Resonances for the aliphatic carbons of the pentanol side chain and the piperazine ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point is indicative of high purity.

Discussion and Mechanistic Insights

The synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a straightforward and efficient process. The key to the successful synthesis lies in the regioselective opening of the epoxide ring. The nucleophilic attack of the piperazine nitrogen occurs at the less substituted carbon of the epoxide, leading to the formation of the desired 2-substituted product.

The deprotection of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine.[8] The use of excess HCl ensures the complete protonation of both nitrogen atoms of the piperazine ring, resulting in the formation of the stable dihydrochloride salt.

Boc Deprotection Mechanism BocProtected Boc-Protected Piperazine Derivative step1 Protonation BocProtected->step1 ProtonatedBoc Protonated Intermediate step2 Loss of Isobutylene ProtonatedBoc->step2 CarbamicAcid Carbamic Acid Intermediate step3 Decarboxylation CarbamicAcid->step3 FinalAmine Free Amine (as Dihydrochloride Salt) Byproducts Isobutylene + CO₂ HPlus H⁺ HPlus->step1 step1->ProtonatedBoc step2->CarbamicAcid step2->Byproducts step3->FinalAmine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Epoxypentane is a flammable and potentially toxic liquid.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. By following the outlined steps and considering the safety precautions, researchers can successfully synthesize this valuable piperazine derivative for further investigation in drug discovery and development programs. The use of N-Boc-piperazine as a starting material allows for a controlled and high-yielding synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine....
  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2019, March 19).
  • Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.
  • Chemtrade. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE synthesis.
  • Yilmaz, F., & Küçükoğlu, K. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.). Reaction scale‐up. Conditions: 1‐Boc‐piperazine (76; 0.1 m) iodocyclohexane (77....
  • Sigma-Aldrich. (n.d.). (S)-Piperazin-2-ylmethanol dihydrochloride.
  • PubChemLite. (n.d.). 2-(piperazin-1-yl)propan-1-ol dihydrochloride.
  • Repine, J. T., Hirth, B. H., & Orjales, A. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Neuroquantology. (n.d.).
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem.
  • MDPI. (2024).
  • BOC Sciences. (2024).
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • BOC Sciences. (2025).
  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Fluorochem. (n.d.). 1-Piperazin-1-ylpropan-2-ol dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

Sources

Method

Application Notes and Protocols: Analytical Methods for 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization and quality control of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As this compound is not extensively doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization and quality control of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As this compound is not extensively documented in publicly available literature, the protocols herein are built upon established analytical principles for analogous structures, including piperazine derivatives, chiral amino alcohols, and active pharmaceutical ingredient (API) hydrochloride salts. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for identification, purity assessment, and quantification. The methodologies cover a range of techniques from chromatography to spectroscopy, ensuring scientific integrity and adherence to regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Structural Considerations

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chiral molecule containing a piperazine ring, a secondary alcohol, and is formulated as a dihydrochloride salt. This structure presents several key analytical challenges and considerations:

  • Piperazine Core: The piperazine moiety is basic and can be protonated. While it forms the core of many pharmaceuticals, it lacks a strong native chromophore, which can present challenges for UV-based detection in chromatography.[4]

  • Chiral Center: The carbon at the 2-position of the pentanol chain is a stereocenter. Therefore, enantioselective analytical methods are crucial for determining chiral purity.

  • Amino Alcohol Functionality: The presence of both amino and alcohol groups influences the compound's polarity, solubility, and potential for derivatization.

  • Dihydrochloride Salt: As a salt, its solubility is pH-dependent, and methods for analyzing the chloride counter-ion are necessary for complete characterization.[5][6]

The analytical control strategy for this molecule must address identity, strength, purity (including chiral and chemical purity), and other critical quality attributes.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of non-volatile organic molecules like 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Reversed-Phase HPLC for Achiral Purity and Assay

This method is designed to separate the main compound from process-related impurities and degradation products.

Causality and Method Design: Due to the polar nature of the molecule and the lack of a strong UV chromophore, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is recommended to improve retention and peak shape. Detection at low UV wavelengths (e.g., 205-215 nm) is often necessary for piperazine-containing compounds. Alternatively, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed for universal detection without chromophore dependence. For routine quality control, a direct HPLC-UV method offers a simple and cost-effective solution.[4]

Protocol 1: RP-HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (polar-endcapped).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is critical for safety and efficacy. This typically requires a chiral stationary phase (CSP).

Causality and Method Design: For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown-ether based columns are effective.[7] The choice of mobile phase (normal-phase or reversed-phase) depends on the specific CSP and the analyte's properties. Acetylated β-cyclodextrin stationary phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[8]

Protocol 2: Chiral HPLC for Enantiomeric Separation

  • Instrumentation: HPLC system with DAD.

  • Column: Chiral stationary phase column, e.g., Daicel Chiralpak series or a crown-ether based column like ChiroSil.[7]

  • Mobile Phase (Isocratic): A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). Note: The mobile phase must be optimized for the specific column and enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) for Volatile Impurities

GC coupled with Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities that may originate from starting materials or byproducts.[9][10]

Causality and Method Design: The analyte itself has a hydroxyl group and two secondary amine protons, which can lead to poor peak shape and thermal instability in a GC system. Derivatization (e.g., silylation with BSTFA or acylation with trifluoroacetic anhydride) is often necessary to increase volatility and improve chromatographic performance.[9]

Protocol 3: GC-MS Analysis (with Derivatization)

  • Sample Preparation & Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine).

    • Add 500 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[9]

Causality and Method Design: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity. Temperature-dependent NMR may be necessary to study the conformational behavior of the piperazine ring.[11][12]

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[9]

  • Internal Standard: Tetramethylsilane (TMS) or a suitable reference for the chosen solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard acquisition to identify proton signals, their multiplicity, and integration.

    • ¹³C NMR: Proton-decoupled experiment to identify unique carbon signals.

    • 2D NMR (COSY, HSQC): To confirm H-H and C-H correlations and aid in peak assignment.

Expected ¹H NMR Signals (Qualitative):

  • Signals for the pentyl chain protons.

  • A multiplet for the proton on the chiral carbon (C-2).

  • Signals for the methylene protons of the piperazine ring, which may be complex due to the chair conformation and non-equivalent protons.[13][14]

  • Signals for the -OH and -NH protons (may exchange with D₂O).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9]

Causality and Method Design: Electrospray Ionization (ESI) is well-suited for this polar, pre-charged molecule. High-resolution MS (HRMS) provides an accurate mass measurement to confirm the elemental composition.

Protocol 5: High-Resolution Mass Spectrometry

  • Instrumentation: LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Sample Introduction: Direct infusion or via an HPLC system.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ (for the free base) and compare it with the theoretical mass. Analyze fragmentation patterns to confirm structural motifs.

Other Key Analytical Tests

Titrimetric Assay for Chloride Content

As a dihydrochloride salt, it is important to quantify the chloride content.

Causality and Method Design: Argentometric titration is a classic and reliable method for halide quantification. The sample is dissolved in water and titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically.

Protocol 6: Potentiometric Titration for Chloride

  • Instrumentation: Autotitrator with a silver billet electrode.

  • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃).

  • Sample Preparation: Accurately weigh ~150 mg of the sample, dissolve in ~50 mL of deionized water, and add 1 mL of nitric acid.

  • Procedure: Titrate the sample solution with 0.1 M AgNO₃. The endpoint is determined by the maximum inflection of the potential curve.

  • Calculation: Calculate the percentage of chloride based on the volume of titrant consumed.

Method Validation Strategy

All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3]

Diagram 1: Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2) Dev Develop & Optimize (e.g., HPLC, GC) Spec Specificity Dev->Spec Lin Linearity Dev->Lin Range Range Dev->Range Acc Accuracy Dev->Acc Prec Precision (Repeatability, Intermediate) Dev->Prec LOD LOD / LOQ Dev->LOD Robust Robustness Dev->Robust Final Finalized & Approved Analytical Method Spec->Final Lin->Final Range->Final Acc->Final Prec->Final LOD->Final Robust->Final

Caption: Workflow for analytical method validation per ICH Q2(R1).

Table 1: Summary of Validation Characteristics

ParameterAssayImpurity (Quantitative)Identification
Accuracy YesYesNo
Precision YesYesNo
Specificity YesYesYes
Detection Limit (LOD) NoYesNo
Quantitation Limit (LOQ) NoYesNo
Linearity YesYesNo
Range YesYesNo
Robustness YesYesNo

This table is adapted from the ICH Q2(R1) guideline.[1]

Conclusion

The analytical characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride requires a multi-faceted approach. The protocols provided in this guide are based on established scientific principles for analogous compounds and serve as a robust starting point for method development and validation. A combination of chromatographic techniques for purity and assay, spectroscopic methods for identification, and titrimetric analysis for counter-ion content will ensure a comprehensive quality control strategy for this molecule in a research and drug development setting.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 413-421. Available from: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Columnex. Chiral HPLC and SFC Columns. Available from: [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7548. Available from: [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available from: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1257-1265. Available from: [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Yilmaz, F., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-18. Available from: [Link]

  • Yilmaz, F., & Ertas, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 39-47. Available from: [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(10), 1625. Available from: [Link]

  • OPUS at UTS. (2013). Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available from: [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Abstract: This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a polar, basic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a polar, basic compound. Due to the analyte's lack of a strong native chromophore and its hydrophilic nature, significant challenges exist for retention and detection using conventional reversed-phase chromatography. We address these challenges by detailing a systematic approach to method development, from the selection of an appropriate stationary phase to mobile phase optimization and detector settings. The resulting protocol utilizes a polar-embedded column to ensure robust retention in highly aqueous mobile phases and low-wavelength UV detection for adequate sensitivity. Furthermore, a complete protocol for conducting forced degradation studies is provided in accordance with International Council for Harmonisation (ICH) guidelines to establish the stability-indicating nature of the method. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: Analyte Properties & Chromatographic Challenges

2-(Piperazin-1-yl)pentan-1-ol is a polar molecule featuring a basic piperazine moiety and a primary alcohol. As a dihydrochloride salt, it is highly soluble in aqueous media. The analysis of such compounds by reversed-phase HPLC is non-trivial due to two primary factors:

  • Poor Retention: The high polarity of the analyte leads to weak interactions with traditional nonpolar stationary phases like C18 and C8, often resulting in elution at or near the solvent front. This is particularly problematic when using the high percentages of aqueous mobile phase required to retain such compounds, which can cause "phase collapse" or "dewetting" on conventional alkyl chain columns, leading to irreproducible retention times.[1][2]

  • Lack of a Strong Chromophore: The molecule is composed of saturated aliphatic and heterocyclic structures that do not possess significant UV absorbance at wavelengths typically used for pharmaceutical analysis (e.g., >220 nm). This necessitates strategies to enhance detection, such as using low UV wavelengths or derivatization.[3]

This guide provides a systematic and scientifically-grounded protocol to overcome these challenges, resulting in a robust and reliable analytical method.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on informed decisions regarding the column, mobile phase, and detector. Our strategy is grounded in the physicochemical properties of the analyte.

Stationary Phase (Column) Selection

To address the challenge of poor retention and prevent phase collapse, a standard C18 column is not the optimal choice. Instead, a stationary phase designed for use with highly aqueous mobile phases is required.

  • Recommendation: A column with a polar-embedded group (e.g., amide, carbamate) or a phenyl-based column is recommended.[4] These columns offer several advantages:

    • Enhanced Retention for Polar Analytes: The polar group provides an additional interaction mechanism (e.g., hydrogen bonding), which increases the retention of hydrophilic compounds.

    • Resistance to Phase Collapse: The embedded polar group allows the stationary phase to remain fully wetted and solvated even in 100% aqueous conditions, ensuring reproducible retention.[1]

    • Alternative Selectivity: Phenyl phases can offer unique pi-pi interactions, providing a different selectivity profile compared to simple alkyl chains.[1]

For this application, we select a column with a polar-embedded C18 phase as our primary recommendation.

Mobile Phase Optimization

The mobile phase composition is critical for achieving good peak shape and desired retention time.

  • pH Control: 2-(Piperazin-1-yl)pentan-1-ol contains two basic nitrogen atoms in the piperazine ring. To ensure a consistent charge state and minimize peak tailing from interactions with residual silanols on the stationary phase, the mobile phase pH must be controlled with a buffer. Operating at a low pH (e.g., 2.5 - 3.5) fully protonates the piperazine nitrogens, leading to sharp, symmetrical peaks.

  • Buffer Selection: A volatile buffer such as ammonium formate is an excellent choice, as it makes the method compatible with mass spectrometry (MS) for impurity identification if needed.[4] A non-volatile buffer like potassium phosphate can also be used for routine UV-based analysis.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and lower UV cutoff, which is critical when detecting at low wavelengths.[5] A gradient elution starting with a high aqueous percentage is employed to retain the polar analyte while allowing for the elution of any less polar impurities.

Detection

As the analyte lacks a strong chromophore, UV detection must be performed at a low wavelength where the molecule exhibits some absorbance.

  • Wavelength Selection: A wavelength of 205 nm is proposed. While this provides greater sensitivity for the target analyte, it can also lead to higher baseline noise and interference from mobile phase components or excipients that absorb at this wavelength.[3][6] Therefore, using high-purity HPLC-grade solvents and additives is mandatory.

  • Alternative Detection: For applications requiring higher sensitivity or for analytes with no UV absorbance, alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) should be considered.

Experimental Protocol: HPLC Analysis

This protocol provides the finalized chromatographic conditions for the analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Materials and Reagents
  • Solvents: HPLC-grade Acetonitrile and water (e.g., Milli-Q or equivalent).

  • Reagents: Formic acid (LC-MS grade, ~99% purity).

  • Analyte: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride reference standard.

  • Sample Diluent: Mobile Phase A.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV or PDA Detector
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17-17.1 min: 40% to 5% B; 17.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 22 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 0.1 mg/mL using the sample diluent. Filter all solutions through a 0.45 µm syringe filter prior to injection.

Stability-Indicating Method: Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, a key requirement for a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the API.[8][9]

General Procedure

For each condition, prepare a sample of the drug substance at a concentration of approximately 1.0 mg/mL.[9] After exposure, neutralize the sample if necessary, then dilute with the sample diluent to the target concentration of 0.1 mg/mL for HPLC analysis. Analyze a non-stressed sample alongside the stressed samples as a control.

Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis Add drug substance to 0.1 M HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Add drug substance to 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation Add drug substance to 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours.
Thermal Degradation Store solid drug substance in a hot air oven at 80 °C for 48 hours.
Photolytic Degradation Expose solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9]

Visualizations and Workflows

To clarify the experimental and logical processes, the following diagrams have been generated.

G cluster_dev Method Development Workflow A Analyte Characterization (Polar, Basic, No Chromophore) B Column Selection (Polar-Embedded C18) A->B Address retention issues C Mobile Phase Optimization (Low pH Buffer, ACN Gradient) B->C Optimize peak shape & RT D Detector Selection (Low UV Wavelength: 205 nm) C->D Ensure adequate sensitivity E Final Method Protocol D->E Finalize parameters G cluster_fd Forced Degradation Study Workflow Start Drug Substance (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B Light) Start->Photo Neutralize Neutralize & Dilute to 0.1 mg/mL Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze all samples by Developed HPLC Method Neutralize->Analyze

Caption: Workflow for the forced degradation study.

Method Validation Overview

Once the method is developed and deemed specific through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: Already demonstrated through the forced degradation study, showing no interference at the retention time of the analyte peak.

  • Linearity: Assessed at a minimum of five concentration levels, typically from 50% to 150% of the target concentration.

  • Accuracy: Determined by recovery studies on spiked placebo samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable solution for the quantitative analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. By employing a polar-embedded stationary phase and a low-pH mobile phase, the challenges of retaining and achieving good peak shape for this polar, basic compound are successfully overcome. The use of low-wavelength UV detection provides a practical means for quantification. The inclusion of a forced degradation protocol establishes the stability-indicating nature of the method, making it suitable for use in quality control and stability testing environments throughout the drug development lifecycle.

References

  • ICH Q1A(R2) Guideline. "Stability Testing of New Drug Substances and Products." International Council for Harmonisation. [Link]

  • BioPharmaSpec. "Forced Degradation Studies | ICH Stability Testing." BioPharmaSpec. [Link]

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Resolian. [Link]

  • BioPharmaSpec. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharmaSpec. [Link]

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline. [Link]

  • Alsante, K. M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Agilent Technologies, Inc. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. "Stability Indicating HPLC Method Development: A Review." IRJPMS. [Link]

  • Crawford Scientific. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Crawford Scientific. [Link]

  • International Journal of Trend in Scientific Research and Development. "Stability Indicating HPLC Method Development –A Review." IJTSRD. [Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International. [Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International. [Link]

  • Phenomenex. "Guide to Choosing the Correct HPLC Solvent." Phenomenex. [Link]

  • Waters Corporation. "Stability-Indicating HPLC Method Development." vscht.cz. [Link]

  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds." Fisher Scientific. [Link]

  • PubChem. "2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride." National Center for Biotechnology Information. [Link]

  • PubChemLite. "2-(piperazin-1-yl)propan-1-ol dihydrochloride." PubChemLite. [Link]

  • PubMed. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." National Center for Biotechnology Information. [Link]

  • Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Polish Pharmaceutical Society. [Link]

  • Journal of Liquid Chromatography & Related Technologies. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Taylor & Francis Online. [Link]

  • The Good Scents Company. "piperazine dihydrochloride." The Good Scents Company. [Link]

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate. [Link]

Sources

Method

Application Note: GC-MS Analysis of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

A Comprehensive Protocol for Derivatization, Separation, and Mass-Spectrometric Identification Abstract This application note presents a robust and detailed methodology for the analysis of 2-(Piperazin-1-yl)pentan-1-ol d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Protocol for Derivatization, Separation, and Mass-Spectrometric Identification

Abstract

This application note presents a robust and detailed methodology for the analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a critical derivatization step using trifluoroacetic anhydride (TFAA) is employed to facilitate its transition into the gas phase and ensure sharp chromatographic peaks. This guide provides a complete workflow, from sample preparation and derivatization to optimized instrument parameters and expected mass fragmentation patterns. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a reliable framework for the qualitative and quantitative analysis of this piperazine derivative.

Introduction and Scientific Rationale

2-(Piperazin-1-yl)pentan-1-ol is a substituted piperazine derivative, a class of compounds with significant interest in pharmaceutical development and as chemical intermediates.[1] The analysis of such compounds is crucial for purity assessment, impurity profiling, and metabolic studies. The dihydrochloride salt form of the analyte is non-volatile and thermally labile, making direct analysis by Gas Chromatography (GC) impossible.[2]

GC-MS is a powerful analytical technique that combines the superior separation capabilities of GC with the highly specific detection and identification power of MS.[3] To make polar compounds like 2-(Piperazin-1-yl)pentan-1-ol amenable to GC analysis, a chemical derivatization step is essential.[4] This process converts polar functional groups (in this case, a secondary amine and a primary alcohol) into less polar, more volatile, and thermally stable derivatives.[5]

This protocol employs acylation with trifluoroacetic anhydride (TFAA), a common and highly effective derivatizing agent for amines and alcohols.[6][7] The TFAA reacts with the secondary amine on the piperazine ring and the hydroxyl group on the pentanol side chain, yielding a di-trifluoroacetylated derivative that exhibits excellent chromatographic behavior and produces characteristic, interpretable mass spectra.

Analytical Workflow Overview

The analytical process follows a logical sequence of steps designed to ensure accuracy and reproducibility. The initial sample preparation involves converting the dihydrochloride salt to its free base form, followed by extraction and derivatization. The derivatized sample is then injected into the GC-MS system for analysis.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weighing & Dissolution (Analyte in Methanol) B 2. Neutralization (Addition of NaOH to form free base) A->B C 3. Extraction (Liquid-Liquid Extraction with Ethyl Acetate) B->C D 4. Derivatization (Reaction with TFAA) C->D E 5. GC-MS Injection D->E F 6. Chromatographic Separation (DB-5ms Column) E->F G 7. Mass Spectrometric Detection (EI, Full Scan) F->G H 8. Data Analysis (TIC & Mass Spectrum Interpretation) G->H I 9. Compound Identification & Quantification H->I

Caption: Overall experimental workflow for the GC-MS analysis.

Experimental Protocols

Materials, Reagents, and Equipment
  • Analyte: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride standard

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA)

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (GC grade), Dichloromethane (GC grade)

  • Reagents: Sodium hydroxide (NaOH) solution (1 M), Anhydrous Sodium Sulfate

  • Equipment: Analytical balance, vortex mixer, centrifuge, heating block or water bath, gas-tight syringes, 2 mL GC vials with inserts.

Standard and Sample Preparation

Causality: The dihydrochloride salt must first be neutralized to its free base form to become soluble in organic extraction solvents and reactive towards the derivatizing agent.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Preparation (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in methanol to achieve a concentration of approximately 100 µg/mL.

    • If the sample matrix is complex, an initial extraction or clean-up using solid-phase extraction (SPE) may be necessary.[8]

Derivatization Protocol

Causality: TFAA reacts with the active hydrogens on the secondary amine and the primary alcohol, replacing them with trifluoroacetyl groups. This modification increases the molecular weight but significantly decreases the boiling point and polarity, making the analyte suitable for GC analysis.[6][9]

  • Aliquot: Transfer 100 µL of the standard or sample solution into a clean, dry 2 mL glass vial.

  • Neutralization: Add 20 µL of 1 M NaOH solution to the vial to neutralize the hydrochloride and form the free base. Vortex briefly.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water and methanol, as they can consume the derivatizing agent.

  • Reaction: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[7][10]

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[7]

  • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use. A non-polar or medium-polarity column is recommended for this type of analysis.[6]

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for compound identification.
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of derivatized compounds, providing good resolution and peak shape.[6]
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250°CEnsures efficient and rapid vaporization of the derivatized analyte without thermal degradation.[6]
Injection Volume 1 µL, Splitless modeMaximizes the transfer of analyte to the column, which is ideal for trace analysis.
Oven Program Initial: 100°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 minThis temperature program allows for good separation from solvent and potential byproducts while ensuring elution of the analyte.[11]
MS Transfer Line Temp 280°CPrevents condensation of the analyte as it transfers from the GC column to the MS source.[12]
Ion Source Temperature 230°CStandard temperature for promoting ionization while minimizing thermal degradation within the source.[13]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to libraries and used for structural elucidation.[6]
Mass Analyzer QuadrupoleCommonly used mass analyzer providing robust performance.[12]
Scan Range m/z 40-600Covers the expected mass range for the derivatized analyte and its fragments.[6]

Expected Results and Data Interpretation

Structure of the Derivatized Analyte

The reaction with TFAA will add two trifluoroacetyl groups, one to the secondary amine of the piperazine ring and one to the primary alcohol.

  • Original Analyte (Free Base): 2-(Piperazin-1-yl)pentan-1-ol (C₁₀H₂₂N₂O, MW: 186.30 g/mol )

  • Di-TFA Derivative: (MW: 186.30 + 2 * 96.00 - 2 * 1.01) = 378.3 g/mol

Mass Spectral Fragmentation

The Electron Ionization (EI) process will generate a molecular ion (M⁺˙) at m/z 378, which may be of low abundance. The fragmentation pattern is predicted to be dominated by cleavages around the piperazine ring, which is a common pathway for such derivatives.[14][15]

Caption: Proposed EI fragmentation pathway for the derivatized analyte.

Table of Predicted Ion Fragments:

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure / Origin Significance
378[M]⁺˙: Molecular ion of the di-TFA derivative.Confirms the molecular weight of the derivatized analyte. May be low in abundance.
281[M - CH₂OCOCF₃]⁺: Loss of the derivatized hydroxymethyl group from the side chain.A major fragment indicating cleavage at the chiral center.
197[CH(C₃H₇)CH₂OCOCF₃]⁺: The derivatized pentanol side chain.Characteristic fragment representing the side chain of the original molecule.
181[Piperazine-N-COCF₃ + CH₂]⁺: Resulting from cleavage of the bond connecting the side chain.[9]A key indicator fragment for the derivatized piperazine moiety.
69[CF₃]⁺: Trifluoromethyl cation.A common, low-mass fragment indicative of trifluoroacetyl derivatization.

Method Validation Principles

For quantitative applications, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] This ensures the reliability, reproducibility, and accuracy of the analytical results.

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix (with no analyte) and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.[18]The analyte peak should be well-resolved from any other components.
Linearity Prepare and analyze a series of calibration standards over the expected concentration range (e.g., 5-200 µg/mL). Plot a curve of peak area vs. concentration.[16]Correlation coefficient (R²) ≥ 0.995.
Accuracy Analyze samples with a known concentration of the analyte (e.g., spiked blanks at low, medium, and high concentrations) and calculate the percent recovery.[13]Recovery should typically be within 80-120%.
Precision (Repeatability) Perform multiple injections (n=6) of the same standard and calculate the relative standard deviation (RSD) of the peak areas.[13]RSD ≤ 2% for instrument precision; higher values may be acceptable for method precision.
Limit of Detection (LOD) Determine the lowest concentration of the analyte that can be reliably detected, typically at a signal-to-noise ratio (S/N) of 3.[13]S/N ≥ 3.
Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be accurately quantified, typically at a signal-to-noise ratio (S/N) of 10.[13]S/N ≥ 10, with acceptable precision and accuracy.
Robustness Intentionally make small variations in method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observe the effect on the results.[16]The results should not be significantly affected by minor changes, demonstrating the method's reliability under varied conditions.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. The described protocol, centered around a crucial trifluoroacetic anhydride derivatization step, allows for the effective separation and identification of this otherwise non-volatile compound. The provided instrument parameters, expected fragmentation patterns, and method validation guidelines offer a complete framework for researchers and analysts to implement this method for quality control and research purposes in the pharmaceutical and chemical industries.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link][14]

  • Helal, M. A., & Abdel-Fattah, L. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences, 1(1), 21-30. Retrieved from [Link][16]

  • Brandt, S. D., Martins, C. P., Freeman, S., Pulver, B., Christie, R., & Kjellgren, A. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(6), 663-671. Retrieved from [Link][19]

  • Wojtowicz, A., & Chłopaś-Konowałek, A. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. Retrieved from [Link][15]

  • Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in "Legal Highs". ResearchGate. Retrieved from [Link][20]

  • ResolveMass Laboratories Inc. (n.d.). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Retrieved from [Link][18]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. UC Riverside. Retrieved from [Link][2]

  • Kumar, A., Kumar, V., & Singh, J. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 8(11), 4533-4543. Retrieved from [Link][3]

  • Cawrse, J., Levine, B., Jufer, R., Fowler, D., & Vorce, S. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(9), 801-807. Retrieved from [Link][9][21]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Retrieved from [Link][22]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Retrieved from [Link][23]

  • Apostolou, C., Kousiti, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4380. Retrieved from [Link][13]

  • Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 845-854. Retrieved from [Link][24]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link][7][10]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link][1]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents. Retrieved from [25]

  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link][17]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Retrieved from [Link][8]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies. Retrieved from [Link][26]

  • Madej, K., & Szczesny, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Retrieved from [Link][4]

Sources

Application

Application Notes &amp; Protocols: Structural Elucidation of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride via NMR Spectroscopy

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As a molecule feat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As a molecule featuring a chiral center, a substituted piperazine ring, and an aliphatic alcohol chain, its structure presents a moderate complexity that serves as an excellent case study for the systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques. This document provides not only step-by-step experimental protocols but also the underlying scientific rationale for key decisions in sample preparation, data acquisition, and spectral interpretation. It is intended for researchers, scientists, and drug development professionals who require a robust methodology for the unambiguous structural confirmation of small molecules.

Introduction: The Analytical Challenge

2-(Piperazin-1-yl)pentan-1-ol is a heterocyclic compound whose derivatives are of interest in medicinal chemistry.[1][2] The dihydrochloride salt form enhances aqueous solubility but introduces specific challenges for NMR analysis, primarily related to solvent selection and the chemical behavior of acidic protons. The molecule's structure contains several key features that must be resolved:

  • Aliphatic Pentanol Chain: A five-carbon chain with a primary alcohol and a chiral center at C2.

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, substituted at N1.

  • Diastereotopic Protons: The presence of a chiral center at C2 renders the adjacent methylene protons (at C1 and on the piperazine ring) chemically non-equivalent (diastereotopic), leading to more complex splitting patterns than might be naively expected.

  • Protonated Nitrogens: In the dihydrochloride salt, both piperazine nitrogens are protonated, significantly influencing the electronic environment and chemical shifts of adjacent nuclei.

NMR spectroscopy is the definitive technique for assembling this molecular puzzle, providing direct evidence of the carbon skeleton and the precise connectivity between all atoms.[3]

Foundational Strategy: A Multi-dimensional Approach

A robust structural elucidation relies on a layered analytical approach. We will progress from simple 1D experiments to more informative 2D correlation experiments. This systematic process ensures that each piece of spectral data builds upon the last, leading to a self-validating and unambiguous final structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis SamplePrep Sample Preparation (Solvent Choice) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Initial Analysis COSY 2D ¹H-¹H COSY H1_NMR->COSY Identify Spin Systems AssignH Proton Assignment H1_NMR->AssignH C13_NMR 1D ¹³C NMR & DEPT AssignC Carbon Assignment C13_NMR->AssignC Connectivity Confirm Connectivity COSY->Connectivity HSQC 2D ¹H-¹³C HSQC HSQC->Connectivity Link H to C AssignH->HSQC AssignC->HSQC Structure Final Structure Elucidation Connectivity->Structure

Caption: Overall workflow for NMR-based structure elucidation.

Experimental Protocols & Rationale

Protocol 1: Sample Preparation

The choice of solvent is the most critical first step for a hydrochloride salt.[4] Non-polar solvents like chloroform-d (CDCl₃) will not solubilize the sample. Polar, protic solvents like deuterium oxide (D₂O) will readily dissolve the salt but will cause the labile N-H⁺ and O-H protons to exchange with deuterium, resulting in their disappearance from the ¹H NMR spectrum. While this simplifies the spectrum, it also leads to a loss of information.

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale:

  • High Polarity: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving most hydrochloride salts.[4]

  • Observation of Labile Protons: It allows for the observation of N-H⁺ and O-H protons, which typically appear as broad signals. Their presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchangeable peaks will disappear.

  • Minimal Spectral Overlap: The residual solvent signal for DMSO-d₆ appears at ~2.50 ppm, which is unlikely to obscure key signals from the analyte.

Step-by-Step Protocol:

  • Weigh 10-15 mg of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[5][6]

  • Add approximately 0.7 mL of DMSO-d₆.[7]

  • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes particulate matter that can degrade spectral quality.

  • Cap the NMR tube securely. Label it clearly.

Protocol 2: 1D NMR Data Acquisition

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

  • Using the same locked and shimmed sample, switch the probe to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.[8]

  • A spectral width of 0 to 180 ppm is generally appropriate for this type of molecule.[9][10]

DEPT-135 (Optional but Recommended):

  • Acquire a DEPT-135 spectrum. This experiment is invaluable for differentiating carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (and the C-N of the piperazine ring) will be absent.[3]

Data Interpretation and Expected Results

The following tables summarize the predicted NMR data based on the known structure and typical chemical shifts for similar functional groups.[11][12][13]

Structure and Numbering:

Predicted ¹H NMR Data (in DMSO-d₆)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H1~0.9t3H-CH₃
H2, H3~1.2 - 1.6m4H-CH₂-CH₂-
H4~3.0 - 3.4m1H-CH(N)-
H5a, H5b~3.5 - 3.8m2H-CH₂OH (Diastereotopic)
H7, H8, H10, H11~3.2 - 3.8br m8HPiperazine -CH₂-
OH~4.5 - 5.5br s1H-CH₂OH (exchangeable)
N⁺H (x2)~9.0 - 10.5br s2HPiperazine N⁺-H (exchangeable)

Note: Due to protonation and the chiral center, the piperazine protons are expected to be broad and complex multiplets. The exact chemical shifts of exchangeable protons (OH, NH) are highly dependent on concentration and temperature.

Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon LabelPredicted δ (ppm)DEPT-135Assignment
C1~14Positive (CH₃)-CH₃
C2~19Negative (CH₂)-CH₂-
C3~28Negative (CH₂)-CH₂-
C4~60-65Positive (CH)-CH(N)-
C5~60-65Negative (CH₂)-CH₂OH
C7, C11~45-50Negative (CH₂)Piperazine C-N
C8, C10~42-47Negative (CH₂)Piperazine C-N

Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR is essential for unambiguously confirming the connectivities.[14]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[3][15] Cross-peaks appear between the signals of coupled protons.

Expected Correlations:

  • Pentanol Chain: A clear correlation path will be visible: H1 ↔ H2 ↔ H3 ↔ H4 ↔ H5. This is the most direct way to confirm the structure of the aliphatic side chain.

  • Piperazine Ring: Protons on adjacent carbons within the ring (e.g., H7 ↔ H8) will show correlations.

Caption: Expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[16] This is the most powerful experiment for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[3]

Expected Correlations:

  • The proton signal at ~0.9 ppm (H1) will show a cross-peak to the carbon signal at ~14 ppm (C1).

  • The complex multiplet for H4 (~3.0-3.4 ppm) will correlate to the CH carbon at ~60-65 ppm (C4).

  • The diastereotopic proton signals at ~3.5-3.8 ppm (H5) will both correlate to the same CH₂ carbon signal at ~60-65 ppm (C5).

  • The broad piperazine proton signals (~3.2-3.8 ppm) will correlate to their respective carbon signals in the 42-50 ppm range.

G Conceptual HSQC (¹H to ¹³C) correlations. cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H1 H1 (~0.9) C1 C1 (~14) H1->C1 H23 H2/H3 (~1.4) C23 C2/C3 (~19/28) H23->C23 H4 H4 (~3.2) C4 C4 (~62) H4->C4 H5 H5 (~3.6) C5 C5 (~61) H5->C5 Hpip Piperazine H's (~3.4) Cpip Piperazine C's (~45) Hpip->Cpip

Caption: Expected ¹H-¹³C HSQC one-bond correlations.

Conclusion

By following this systematic workflow—from careful sample preparation in DMSO-d₆ to the acquisition and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra—a complete and unambiguous structural assignment of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride can be achieved. The COSY spectrum confirms the integrity of the pentanol spin system, while the HSQC spectrum provides the definitive link between the proton and carbon frameworks. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a self-validating dataset crucial for research, quality control, and regulatory submission in the pharmaceutical sciences.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. ResearchGate. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Steinberg, J., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Koc, G., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

  • Harvard University. (n.d.). 2D NMR FOR THE CHEMIST. Harvard Medical School. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa. Retrieved from [Link]

  • Mian, M. Y., et al. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. University of Potsdam. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. UCLA. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. Retrieved from [Link]

  • Kiefer, G. E., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Retrieved from [Link]

  • Bari, D. G. (2025, August 6). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • Shults, E. E., et al. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Profiling &amp; Validation of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

This Application Note is designed for Medicinal Chemists , Lead Discovery Biologists , and DMPK Scientists involved in fragment-based drug discovery (FBDD) or the validation of piperazine-based scaffolds.[1][2] Since 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Medicinal Chemists , Lead Discovery Biologists , and DMPK Scientists involved in fragment-based drug discovery (FBDD) or the validation of piperazine-based scaffolds.[1][2]

Since 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 1354954-09-8) is a functionalized building block rather than a marketed drug with a single defined target, this guide focuses on the Early-Stage Profiling & Validation Workflow .[1][2] It details how to assay the compound’s physicochemical properties, cellular safety, and permeability—critical steps before incorporating it into larger drug candidates (e.g., antipsychotics, antihistamines, or antimicrobials).[2]

Part 1: Strategic Overview & Chemical Context

The "Piperazine-Alcohol" Scaffold in Drug Discovery

The 2-(piperazin-1-yl)pentan-1-ol motif represents a "privileged structure" in medicinal chemistry.[1][2] The piperazine ring provides solubility and target engagement (often G-Protein Coupled Receptors), while the pentan-1-ol side chain offers a lipophilic spacer with a terminal hydroxyl handle for further diversification.[1][2]

Why Assay This Compound?

  • Fragment Screening: To determine if this fragment binds weakly to targets (e.g., kinases, GPCRs) before growing the molecule.[1][2]

  • Safety De-risking: Piperazine derivatives are frequent offenders for hERG channel inhibition (cardiotoxicity) and phospholipidosis .[1][2] Early in vitro testing prevents late-stage attrition.[2]

  • Synthetic Validation: Ensuring the dihydrochloride salt does not acidify assay media, leading to false positives.

Chemical Logic & Handling
  • Salt Form: The dihydrochloride (2HCl) form is highly water-soluble but acidic.[1][2]

    • Critical Step: You must neutralize the salt in cellular assays to prevent pH-induced cytotoxicity.[2]

  • Ionization: Piperazines typically exhibit two pKa values (~5.3 and ~9.7).[1][2] At physiological pH (7.4), the molecule is predominantly cationic (protonated), affecting membrane permeability.[1][2]

Part 2: Experimental Protocols

Protocol A: Preparation of Assay-Ready Stocks

Standardizing the material is the first "assay" of quality.[1][2]

Materials:

  • Compound: 2-(Piperazin-1-yl)pentan-1-ol 2HCl (Store at 4°C, hygroscopic).[1][2]

  • Solvent: DMSO (Cell culture grade) or ddH₂O (for aqueous buffers).[1][2]

  • Buffer: PBS (pH 7.[1][2]4) and HEPES (1M).[1][2]

Procedure:

  • Weighing: Weigh rapidly; the salt absorbs atmospheric moisture.[1][2]

  • Stock Solution (50 mM): Dissolve in DMSO .

    • Note: While water soluble, DMSO is preferred for library management to prevent hydrolysis or microbial growth over time.[2]

  • Neutralization Check:

    • Dilute 10 µL of stock into 990 µL of PBS.

    • Check pH.[2] If pH < 7.0, the buffering capacity of your assay medium is insufficient.[2]

    • Correction: For high-concentration assays (>100 µM), supplement medium with 25 mM HEPES to counter the acidity of the 2HCl.[1][2]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine if this scaffold can cross the Blood-Brain Barrier (BBB) or gut wall passively.[1][2]

Rationale: Piperazine alcohols are often designed for CNS penetration.[1][2] The ionization state (cationic) often limits passive diffusion.[2] This assay quantifies that limit.

Workflow:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1][2] Coat with Pion BBB Lipid Solution (2% porcine brain lipid in dodecane).[1][2]

  • Acceptor Plate: 96-well PTFE plate filled with PBS (pH 7.4) .[1][2]

  • Assay Setup:

    • Add 150 µL of Compound (100 µM in PBS pH 7.4) to Donor wells.

    • Sandwich Donor and Acceptor plates.

    • Incubate: 4 hours @ 25°C (humidified chamber to prevent evaporation).

  • Analysis:

    • Quantify compound in Donor (t=0, t=4h) and Acceptor (t=4h) using LC-MS/MS.

    • Calculate

      
       (Apparent Permeability): 
      
      
      
      
      [1][2]
  • Interpretation:

    • 
      : Low Permeability (Needs active transport or prodrug strategy).[2]
      
    • 
      : High Permeability (CNS penetrant).[2]
      
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the "Safe Ceiling" concentration for future functional assays.

Cell Lines:

  • HepG2 (Liver toxicity model).[2]

  • HEK293 (Kidney/General toxicity model).[2]

Step-by-Step:

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing:

    • Prepare serial dilutions of 2-PPO-2HCl (0.1 µM to 500 µM).

    • Control: Vehicle (0.5% DMSO max) and Positive Control (Triton X-100).[2]

  • Incubation: 48 hours @ 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[2] Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.[2]

    • Read Absorbance @ 570 nm.[2]

  • Data Processing:

    • Plot Dose-Response Curve (Log[Concentration] vs. % Viability).

    • Determine IC₅₀ .[2]

    • Threshold: If IC₅₀ < 10 µM, the scaffold is considered cytotoxic and requires structural modification (e.g., masking the secondary amine).[1][2]

Part 3: Visualization & Logic

Figure 1: Critical Decision Tree for Piperazine Scaffold Profiling

This diagram illustrates the logical flow from raw material to validated hit, highlighting the "Go/No-Go" decision points based on the assays described above.

G Raw Raw Material: 2-(Piperazin-1-yl)pentan-1-ol 2HCl QC QC Step: pH Check & Neutralization Raw->QC Dissolve Solubility Assay 1: Aqueous Solubility (pH 7.4) QC->Solubility Decision1 Soluble > 100 µM? Solubility->Decision1 PAMPA Assay 2: PAMPA (Permeability) Decision1->PAMPA Yes Redesign STOP: Structural Redesign (Mask Amine / Change Linker) Decision1->Redesign No (Aggregation) Cyto Assay 3: Cytotoxicity (HepG2) PAMPA->Cyto Decision2 IC50 > 50 µM? Cyto->Decision2 hERG Advanced Assay: hERG Liability Screen Decision2->hERG Yes (Safe) Decision2->Redesign No (Toxic) Valid VALIDATED SCAFFOLD Ready for Library Synthesis hERG->Valid Low Inhibition hERG->Redesign High Inhibition

Caption: Workflow for validating the 2-(Piperazin-1-yl)pentan-1-ol scaffold. Green paths indicate successful validation; red paths require chemical optimization.

Figure 2: Biological Interaction Map

Understanding why piperazines fail or succeed.

Pathway cluster_Targets Potential Interactions Compound 2-(Piperazin-1-yl) pentan-1-ol GPCR GPCR Binding (Dopamine/Histamine) Compound->GPCR Desired (Linker) hERG hERG Channel (Cardiotoxicity Risk) Compound->hERG Off-Target (Cationic N) Lysosome Lysosomal Trapping (Phospholipidosis) Compound->Lysosome Accumulation (Basic pKa)

Caption: Mechanistic interaction map. The basic nitrogen atoms drive both GPCR affinity (desired) and hERG/Lysosomal trapping (undesired).[1][2]

Part 4: Data Summary & Specifications

Table 1: Expected Physicochemical Profile

Based on computational prediction and analog data.

PropertyValue (Predicted/Typical)Implication for Assay
Molecular Weight 172.27 (Free Base) / ~245.2 (2HCl)Small fragment; high ligand efficiency potential.[1][2]
cLogP ~0.5 - 1.2Moderately lipophilic; good balance for solubility.[1][2]
pKa (Basic) ~9.2 (Piperazine N4)Positively charged at pH 7.[1][2]4.
pKa (Acidic) ~14.8 (Alcohol -OH)Alcohol remains neutral in biological assays.[1][2]
H-Bond Donors 2 (NH, OH)Good for target binding interactions.[1][2]
Solubility >50 mM (in water as HCl salt)Excellent; no precipitation expected in media.[1][2]

References

  • PubChem. (2025).[2][3] Compound Summary: 2-(Piperazin-1-yl)pentan-1-ol.[1][2][4][5] National Library of Medicine.[2] [Link]

  • Mermer, A., et al. (2018).[2][6] Synthesis, Biological Activity and Structure Activity Relationship studies of Novel Conazole Analogues. Bioorganic Chemistry. (Provides context on piperazine-linker synthesis and antifungal assays). [Link]

  • Singh, K., et al. (2012).[2] Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis and Antiplasmodial Activity. PMC. (Demonstrates the use of piperazine-alcohol linkers in drug design). [Link]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative source for PAMPA and Solubility protocols). [Link]

Sources

Application

Application Note: In Vivo Characterization of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

This Application Note provides a rigorous, field-proven framework for the preclinical in vivo characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . As this compound is primarily a New Chemical Entity (NCE)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven framework for the preclinical in vivo characterization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .

As this compound is primarily a New Chemical Entity (NCE) intermediate or a specialized building block with no extensive public clinical data, this guide is structured as a "First-in-Animal" Characterization Protocol . It synthesizes standard operating procedures (SOPs) for piperazine derivatives, focusing on formulation, safety pharmacology, and pharmacokinetic (PK) profiling.

Introduction & Compound Rationale

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride combines a polar piperazine ring with a lipophilic pentanol chain. This structural motif is often found in pharmaceutical intermediates for HDAC inhibitors , antipsychotics , and anthelmintics .

  • Physicochemical Insight: The dihydrochloride salt form confers high water solubility, making it ideal for aqueous formulation. However, the piperazine core suggests potential CNS activity (GABA/Serotonin modulation) or renal clearance pathways.

  • Critical Constraint: As a salt, the compound is acidic in solution. Direct injection without pH buffering can cause local tissue necrosis or hemolysis, confounding safety data.

Key Chemical Properties
PropertyValue (Approx.)Implication for In Vivo Study
Formula C

H

N

O · 2HCl
Use Free Base Equivalent (FBE) for dose calculation.
MW (Salt) ~245.19 g/mol High solubility in water/saline.
MW (Free Base) ~172.27 g/mol Conversion Factor: 0.70 (1 mg Salt = 0.7 mg Active).
LogP (Predicted) ~0.5 - 1.2Moderate lipophilicity; likely good oral bioavailability.
pKa ~5.3, ~9.7Basic nitrogen centers; ionized at physiological pH.

Experimental Workflow

The following diagram outlines the logical flow for characterizing this NCE, ensuring safety before efficacy.

G Start Compound Receipt (2-Piperazin-1-yl... 2HCl) Formulation Formulation Strategy (pH Adjustment & Osmolality) Start->Formulation QC Check MTD Phase 1: MTD & Safety (Irwin Screen / Acute Tox) Formulation->MTD Step-up Dosing PK Phase 2: Pharmacokinetics (IV vs. PO / Bioavailability) MTD->PK Select Safe Dose Bioanalysis LC-MS/MS Analysis (Plasma/Tissue Quant) PK->Bioanalysis Plasma Harvest Data PK Parameters (T1/2, Cmax, AUC, F%) Bioanalysis->Data Non-Compartmental Analysis

Figure 1: Sequential workflow for characterizing 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, prioritizing safety (MTD) before PK profiling.

Protocol 1: Formulation for Parenteral & Oral Administration

Objective: Create a stable, physiologically compatible solution. The dihydrochloride salt is acidic; unbuffered injection is a common error that leads to "false positive" pain responses or precipitation.

Materials
  • Compound: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

  • Vehicle: 0.9% Saline (sterile) or PBS (Phosphate Buffered Saline).

  • Reagents: 1N NaOH (for pH adjustment), 1N HCl.

Step-by-Step Procedure
  • Calculation (Free Base Correction):

    • Target Dose: 10 mg/kg (Free Base).

    • Required Salt Weight:

      
      .
      
  • Dissolution:

    • Weigh the calculated amount of salt.

    • Add 80% of the final volume of 0.9% Saline. Vortex until clear (usually rapid).

  • pH Adjustment (CRITICAL):

    • Measure pH. It will likely be acidic (pH ~2-3).

    • Slowly add 1N NaOH dropwise under constant stirring.

    • Target pH: 5.5 – 7.0.

    • Warning: Approaching pH > 9.0 may cause the free base to precipitate out of solution (oiling out).

  • Finalize Volume: Add saline to reach final volume.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol 2: Maximum Tolerated Dose (MTD) & Irwin Screen

Objective: Determine the highest safe dose and identify CNS side effects (tremors, sedation) common to piperazines.

Study Design
  • Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per sex/group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dosing Regimen: "3+3" Step-up design (e.g., 10, 30, 100 mg/kg).

The Irwin Observation Battery (Modified)

Perform observations at 15, 30, 60, 120, and 240 minutes post-dose.

DomainObservation ParameterSpecific Relevance to Piperazines
Autonomic Pupil size, Salivation, PiloerectionPiperazines can have anticholinergic or adrenergic effects.
Neuromuscular Grip strength, Tremors, AtaxiaHigh Risk: Piperazine excess causes GABA antagonism (seizures/tremors).
Behavioral Sedation, Grooming, Exploratory activitySedation suggests CNS penetration.
Respiratory Rate, Depth, GaspingRespiratory depression is a key toxicity endpoint.

Stop Rule: If convulsions or loss of righting reflex occurs, euthanize immediately. The dose prior to this is the MTD.

Protocol 3: Pharmacokinetic (PK) Profiling

Objective: Establish the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Study Design
  • Groups:

    • Group A: IV Bolus (Tail Vein) – 2 mg/kg (Free Base).

    • Group B: PO (Oral Gavage) – 10 mg/kg (Free Base).

  • Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Sample: Whole blood (K2EDTA tubes)

    
     Plasma.
    
Bioanalysis: LC-MS/MS Method Development

Since this molecule lacks a strong UV chromophore, Mass Spectrometry is required.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

    • Reason: The basic piperazine nitrogens protonate easily

      
      .
      
  • MRM Transitions (Predicted):

    • Parent:

      
       (Free base + H).
      
    • Daughter Ions: Look for fragments of the piperazine ring (

      
       85) or loss of the pentanol chain.
      
  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio plasma:ACN).

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like WinNonlin or PKSolver:

ParameterDefinitionInterpretation

Peak Plasma ConcentrationToxicity indicator.

Time to PeakAbsorption rate (PO).

Area Under CurveTotal exposure.

Half-lifeDetermines dosing frequency.

Oral Bioavailability

.

Pathway & Mechanism Visualization

While the specific mechanism of this NCE depends on the target (e.g., HDAC, Receptor), the metabolic fate of piperazines is predictable.

Metabolism cluster_Liver Hepatic Metabolism (Microsomes) Parent 2-(Piperazin-1-yl)pentan-1-ol (Parent Drug) N_Ox N-Oxidation (FMO / CYP450) Parent->N_Ox Phase I Gluc O-Glucuronidation (UGT Enzymes) Parent->Gluc Phase II (on -OH group) Cleavage N-Dealkylation (Loss of Pentanol chain) Parent->Cleavage Phase I Excretion Renal Excretion (Urine) N_Ox->Excretion Gluc->Excretion Cleavage->Excretion

Figure 2: Predicted metabolic pathways. The hydroxyl group (-OH) is a prime target for Glucuronidation (Phase II), while the piperazine ring often undergoes N-oxidation.

References

  • National Institutes of Health (NIH) - PubChem. Piperazin-1-ylpropanol (Analogous Structure). Available at: [Link]

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for Irwin Screen and Safety Pharmacology).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Solubility/PK protocols).
  • Food and Drug Administration (FDA). Guidance for Industry: Safety Pharmacology Studies for Human Pharmaceuticals (ICH S7A). Available at: [Link]

Method

Application Notes &amp; Protocols: Formulation of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride for Animal Studies

An In-Depth Guide for Preclinical Research Executive Summary This document provides a comprehensive scientific guide for the formulation of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride , a small molecule intended for pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Preclinical Research

Executive Summary

This document provides a comprehensive scientific guide for the formulation of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride , a small molecule intended for preclinical animal research. As a dihydrochloride salt of a piperazine-containing compound, it is anticipated to have high aqueous solubility, which simplifies the formulation process. However, achieving reproducible and meaningful in vivo data requires careful consideration of the vehicle, pH, tonicity, and route of administration. This guide moves beyond simple recipes, explaining the scientific rationale behind each step to empower researchers to develop stable, safe, and effective formulations. Protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) administration are detailed, alongside essential quality control and stability assessments.

Part 1: Physicochemical Profile & Pre-formulation Assessment

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of successful formulation development.[1] While specific experimental data for this exact molecule is not publicly available, we can infer its key properties based on its chemical structure and the known characteristics of piperazine dihydrochloride salts.

Inferred Physicochemical Properties

PropertyInferred Characteristic / ValueRationale & Significance
Chemical Structure C₁₁H₂₄N₂O · 2HClA pentanol derivative with a piperazine ring, presented as a dihydrochloride salt.
Molecular Weight ~277.24 g/mol Important for all concentration and dosing calculations.
Form Dihydrochloride SaltThe presence of two hydrochloride moieties protonates the two basic nitrogen atoms of the piperazine ring. This dramatically increases aqueous solubility compared to the free base.[2][3][4]
Aqueous Solubility Expected to be high (>10 mg/mL)Dihydrochloride salts of amine-containing compounds are typically freely soluble in water.[2][3] The pH of an unbuffered aqueous solution will be acidic.
pKa Two values, ~5.4 and ~9.7Inferred from the piperazine ring, which has two basic nitrogen atoms.[5] This pH-dependent ionization is a key factor in solubility and stability.
LogP Expected to be low (<1)The salt form is highly ionized and hydrophilic, favoring partitioning into aqueous phases.[4]
Protocol 1: Foundational Solubility Screening

Before committing to a formulation, it is crucial to experimentally determine the compound's solubility in a panel of commonly used preclinical vehicles.[1]

Objective: To determine the approximate solubility of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in various vehicles to guide formulation strategy.

Materials:

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride API

  • Glass vials (e.g., 2 mL or 4 mL)

  • Microbalance and weighing tools

  • Vortex mixer and/or orbital shaker

  • Vehicle Panel:

    • Sterile Water for Injection (WFI)

    • 0.9% Sodium Chloride Injection, USP ("Saline")

    • 5% Dextrose in Water (D5W)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5% (w/v) Methylcellulose (MC) in water

    • Polyethylene Glycol 400 (PEG 400)

Methodology:

  • Preparation: Weigh approximately 10 mg of the API into a series of labeled glass vials.

  • Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the first vial. This creates a high initial concentration (100 mg/mL).

  • Solubilization Attempt: Vigorously vortex the vial for 1-2 minutes. Place on an orbital shaker at room temperature for 30 minutes.

  • Visual Assessment: Carefully observe the vial against a light and dark background.

    • If a clear solution is formed, the solubility is ≥100 mg/mL. The screen for this vehicle is complete.

    • If solid material remains, proceed to the next step.

  • Serial Dilution: Add another 100 µL of the vehicle to the vial (total volume 200 µL, concentration 50 mg/mL). Repeat step 3.

  • Iterate: Continue adding aliquots of the vehicle and repeating the solubilization and observation steps until a clear solution is obtained. Common concentration points to test are 50, 25, 10, 5, and 1 mg/mL.

  • Record Results: Record the lowest concentration at which the API fully dissolves. This is the approximate solubility.

  • Repeat: Repeat steps 2-7 for each vehicle in the panel.

Data Interpretation: The results from this screen will directly inform which vehicle to use for your desired dose concentration and route of administration. For a highly water-soluble compound like this, solubility in aqueous media is expected to be sufficient for most applications.

Part 2: Formulation Development Strategy

The primary goal in preclinical studies is to achieve maximum and consistent exposure for safety and efficacy testing.[6][7] The formulation strategy should always begin with the simplest vehicle system possible and only increase in complexity if required.[8]

Vehicle Selection Workflow

The choice of vehicle is dictated by the required dose, the route of administration, and the compound's solubility.

VehicleSelection cluster_start cluster_solubility Solubility Assessment cluster_oral Oral (PO) Route cluster_parenteral Parenteral (IV, IP, SC) Route start Start: Define Dose & Route of Administration solubility_check Is required dose soluble in simple aqueous vehicle (Saline, WFI, D5W)? start->solubility_check oral_solution Formulate as simple Aqueous Solution solubility_check->oral_solution Yes oral_suspension Formulate as Aqueous Suspension (e.g., 0.5% MC or CMC) solubility_check->oral_suspension No (for PO) iv_formulation Formulate as Sterile, Isotonic, pH-Adjusted Solution solubility_check->iv_formulation Yes complex_parenteral Consider Co-solvents (PEG 400) or Solubilizers (Cyclodextrin) (Use with caution due to toxicity) solubility_check->complex_parenteral No (for IV/IP)

Caption: Vehicle selection decision workflow.

Critical Considerations by Administration Route
  • Oral (PO): For soluble compounds, a simple aqueous solution is preferred for its homogeneity and ease of preparation.[9] If the required dose exceeds the solubility limit, a uniform suspension must be prepared to ensure consistent dosing.

  • Intravenous (IV): This route has the most stringent requirements. The formulation must be sterile, free of particulates, isotonic with blood (approx. 280-310 mOsm/L), and have a pH as close to physiological (7.4) as possible to prevent hemolysis, vessel irritation, and pain.[10][11][12][13] For IV infusions, buffers are often avoided to allow the blood's natural buffering system to dominate.[10]

  • Intraperitoneal (IP): While less stringent than IV, adjusting the pH and osmolality towards physiological values is still highly recommended to minimize animal discomfort and potential inflammatory responses that could confound study results.

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing formulations for common preclinical applications. All procedures should be performed in a clean environment (e.g., a laminar flow hood for sterile preparations) using appropriate personal protective equipment (PPE).

Protocol 2: Preparation of an Aqueous Solution for Oral (PO) or Intraperitoneal (IP) Administration

Objective: To prepare a non-sterile, clear solution for PO or IP dosing.

Materials:

  • API

  • Vehicle (e.g., 0.9% Saline or Sterile Water)

  • Calibrated pH meter

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Calculation: Determine the total mass of API and the final volume of vehicle required based on the desired concentration and number of animals to be dosed. Prepare a slight overage (e.g., 10-20%).

  • Weighing: Accurately weigh the calculated amount of API and transfer it to the beaker.

  • Dissolution: Add approximately 80% of the final vehicle volume to the beaker. Place on a magnetic stirrer and stir until the API is fully dissolved.

  • pH Measurement (Recommended): Measure the pH of the solution. For a dihydrochloride salt, it will be acidic. For IP administration, consider adjusting the pH to between 5.0 and 7.4 using dilute NaOH to improve tolerability.

  • Final Volume: Quantitatively transfer the solution to a volumetric flask and add the vehicle to the final target volume (QS). Mix thoroughly.

  • Quality Control: Visually inspect the final solution to ensure it is clear, colorless, and free of any particulate matter.

  • Storage: Store in a tightly sealed, clearly labeled container. Unless stability data indicates otherwise, store at 2-8°C and use within 24-48 hours.

Protocol 3: Preparation of a Sterile Solution for Intravenous (IV) Administration

This protocol is critical and requires aseptic technique to ensure the safety of the animal.

Caption: Workflow for sterile IV formulation.

Objective: To prepare a sterile, isotonic, pH-adjusted solution suitable for IV injection.

Materials:

  • API

  • Vehicle: Water for Injection (WFI) is the starting point.

  • Tonicity-adjusting agent: 5% Dextrose or 0.9% Sodium Chloride solution.

  • pH-adjusting agents: 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl).

  • Sterile, disposable syringes.

  • Sterile, 0.22 µm syringe filter (e.g., PVDF or PES).

  • Sterile, depyrogenated vials for final product storage.

Methodology:

  • Calculations:

    • Calculate the required mass of API for the final concentration and volume.

    • Tonicity Adjustment: A key step for IV solutions.[10][12] Since the API is a salt, it will contribute to the osmolality. A simple approach for initial studies is to dissolve the API in an already isotonic vehicle like 0.9% Saline or D5W. If WFI is used as the primary solvent, tonicity must be adjusted.

  • Dissolution: In an aseptic environment (laminar flow hood), dissolve the weighed API in ~80% of the final volume of the chosen vehicle (e.g., 0.9% Saline).

  • pH Adjustment: The initial solution will be acidic. This is the most critical step for IV tolerability.[11][12]

    • Using a calibrated, sterile pH probe or sterile pH strips, measure the solution's pH.

    • Slowly add 0.1 N NaOH dropwise with continuous stirring until the pH is within the target range of 7.0 - 7.4. If you overshoot, back-titrate carefully with 0.1 N HCl.

  • Final Volume: Add the vehicle to reach the final target volume (QS) and mix well.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Carefully push the plunger to filter the solution directly into a final sterile vial. This removes any potential microbial contamination and particulates.

  • Quality Control: Visually inspect the final filtered solution against light and dark backgrounds. It must be "practically free" from visible particles.[13]

  • Storage: Seal the vial, label it appropriately (including compound name, concentration, date, and "Sterile for IV use"), and store at 2-8°C. Due to the risk of microbial growth after preparation, use within 24 hours.

Protocol 4: Preparation of a Suspension for Oral (PO) Administration

Use this protocol when the required oral dose exceeds the API's solubility in a practical administration volume.

Caption: Workflow for oral suspension preparation.

Objective: To prepare a homogeneous, re-suspendable suspension for high-dose oral gavage.

Materials:

  • API

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethyl Cellulose (CMC) in purified water. These are widely used and have low toxicity.[8]

  • Mortar and pestle

  • Spatula

  • Graduated cylinder or beaker

  • Homogenizer or magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare the 0.5% MC or CMC vehicle in advance by slowly adding the powder to water while stirring vigorously.

  • Weighing: Accurately weigh the required amount of API.

  • Particle Size Reduction: If the API particles are large, gently grind them to a fine, uniform powder in a mortar and pestle. This improves suspension quality.[8]

  • Wetting/Paste Formation: Transfer the API powder to a beaker or the mortar. Add a very small amount of the suspending vehicle (just enough to cover the powder) and triturate or mix with a spatula until a thick, smooth, uniform paste is formed. This "wetting" step is critical to prevent clumping.[8]

  • Dilution: Gradually add the remaining suspending vehicle in small portions while continuously stirring or homogenizing. Ensure each addition is fully incorporated before adding the next.

  • Final Homogenization: Once all the vehicle has been added, stir with a magnetic stirrer for at least 30-60 minutes to ensure uniformity.

  • Quality Control: The final product should be a uniform, opaque suspension. Check its re-suspendability by letting it sit for 30 minutes and then confirming that it can be easily returned to a uniform state by gentle shaking.

  • Storage: Store in a container that provides sufficient headspace for shaking. Label clearly, including the instruction "Shake Vigorously Before Use." Store at 2-8°C.

Part 4: Quality Control, Stability, and Administration

Essential Quality Control Checks
ParameterSolution FormulationSuspension Formulation
Appearance Clear, free of visible particulatesUniform, opaque, free of clumps
pH Measure and record. Adjust for IV/IP.Measure and record.
Stability (Short-Term) Remains clear after storage (e.g., 24h at RT & 4°C)No caking or clumping; easily re-suspended after storage
Sterility (IV) Must be prepared aseptically and filteredNot Applicable

Short-Term Stability Assessment: For most preclinical studies, the formulation is prepared fresh daily. However, it is good practice to assess its stability over the period of use (e.g., 8-24 hours). A simple method is to prepare the formulation and store aliquots at room temperature and 2-8°C. Visually inspect for any changes (precipitation, color change, particle growth) at several time points. Phenyl piperazines, in particular, have shown analyte degradation over time, so storing solutions frozen or refrigerated is recommended.[14]

Recommended Administration Volumes in Rodents

Adhering to recommended volume limits is essential for animal welfare and to avoid physiological artifacts.[15]

RouteMouse (20-30g)Rat (200-300g)
Oral (PO) 0.2 - 0.5 mL (Max 10 mL/kg)2 - 3 mL (Max 10 mL/kg)
Intravenous (IV) 0.1 - 0.2 mL (Max 5 mL/kg)0.5 - 1 mL (Max 5 mL/kg)
Intraperitoneal (IP) 0.2 - 0.5 mL (Max 10 mL/kg)2 - 3 mL (Max 10 mL/kg)

References

  • Vertex AI Search. (2021). Considerations in Formulation Development of Injectable Solutions.
  • PubMed. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Lab Anim, 29(4), 432-7.
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions.
  • Pharma Now. Tackling Parenteral Drugs Formulation Challenges.
  • Altasciences. (2024). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.
  • ResearchGate. Buffers and pH Adjusting Agents | Download Table.
  • Roquette. Parenteral Preparations, Challenges in Formulation.
  • NIH National Library of Medicine. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • NIH National Library of Medicine. (2021). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • The 3Hs Initiative. Voluntary Oral Dosing.
  • SGS. Preclinical Formulation Development.
  • Altasciences. (2024). Achieving Optimal Preclinical Formulation And Drug Product Manufacture.
  • Wikipedia. Piperazine.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations.
  • Indian Journal of Pharmaceutical Sciences. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
  • NIH National Library of Medicine. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • UCSF IACUC. Oral Gavage In Mice and Rats.
  • Open Science Journal of Pharmacy and Pharmacology. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. 3(3), 19-27.
  • Advanstar Communications. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • NIH National Library of Medicine. (2022). Physicochemical and Pharmacokinetic Characterization of a Novel, Orally Bioavailable Hydrochloride Salt of the GABAkine KRM-II-81.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. J Anal Toxicol, 42(2), 97-105.

Sources

Application

Application Notes and Protocols for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in Preclinical Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Piperazine Scaffolds in Parkinson's Disease Parkinson's disease (PD) is a progressive neurodegenerative disorder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperazine Scaffolds in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal death leads to a depletion of dopamine in the striatum, resulting in the hallmark motor symptoms of PD, including tremors, rigidity, bradykinesia, and postural instability.[1][3] Current treatments, such as Levodopa, primarily offer symptomatic relief by replenishing dopamine levels but do not halt the underlying disease progression.[3][4] Consequently, there is a critical need for disease-modifying therapies that can protect dopaminergic neurons from degeneration.

The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[5][6] In the context of neurodegenerative diseases, piperazine derivatives have emerged as a promising class of compounds. Many exhibit potent agonist activity at dopamine D2 and D3 receptors, which can compensate for the loss of endogenous dopamine.[1][7] Furthermore, several piperazine-containing molecules have demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease, suggesting they may slow or prevent the progression of the underlying pathology.[1][2] These compounds often possess multifunctional properties, including antioxidant and iron-chelating activities, which are highly relevant to the pathophysiology of PD, as oxidative stress and iron accumulation are strongly implicated in dopaminergic cell death.[2][8]

This document provides detailed application notes and protocols for the investigation of a novel piperazine derivative, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride , in established in vitro and in vivo models of Parkinson's disease. While specific data on this compound is emerging, the proposed methodologies are based on well-established protocols for analogous piperazine-based compounds and are designed to rigorously evaluate its potential as a therapeutic agent for Parkinson's disease.

Proposed Mechanism of Action

Based on the structure-activity relationships of similar piperazine derivatives, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is hypothesized to exert its therapeutic effects through a multi-faceted mechanism of action. The core piperazine ring is a common pharmacophore for dopamine receptor ligands, suggesting a primary mode of action as a dopamine D2/D3 receptor agonist. Additionally, the hydroxyl group may contribute to antioxidant properties, scavenging free radicals that are detrimental to neuronal survival.

Proposed_Mechanism_of_Action Compound 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride D2D3_Receptor Dopamine D2/D3 Receptors Compound->D2D3_Receptor Agonist Activity Neuroprotection Neuroprotective Effects Compound->Neuroprotection Potential Antioxidant Properties Symptomatic_Relief Amelioration of Motor Symptoms D2D3_Receptor->Symptomatic_Relief Oxidative_Stress Reduced Oxidative Stress Neuroprotection->Oxidative_Stress Neuronal_Survival Enhanced Dopaminergic Neuron Survival Oxidative_Stress->Neuronal_Survival

Caption: Proposed dual mechanism of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

In Vitro Neuroprotection Studies

A critical first step in evaluating the therapeutic potential of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is to assess its ability to protect neuronal cells from toxins known to induce Parkinson's-like pathology. The human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line are widely used models for these studies as they can be differentiated into a dopaminergic-like phenotype.[9]

Experimental Workflow: In Vitro Neuroprotection Assay

In_Vitro_Workflow Start Start: Culture SH-SY5Y or PC12 Cells Pretreatment Pre-treat with 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (various concentrations) Start->Pretreatment Toxin_Induction Induce Neurotoxicity (e.g., 6-OHDA, MPP+, Rotenone) Pretreatment->Toxin_Induction Incubation Incubate for 24-48 hours Toxin_Induction->Incubation Viability_Assay Assess Cell Viability (MTT or LDH Assay) Incubation->Viability_Assay ROS_Measurement Measure Intracellular ROS (DCFDA Assay) Incubation->ROS_Measurement Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis

Caption: General workflow for assessing in vitro neuroprotective effects.

Protocol 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells

This protocol details the steps to evaluate the protective effects of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride against the neurotoxin 6-hydroxydopamine (6-OHDA), which is selectively taken up by dopaminergic neurons and induces cell death through oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare a stock solution of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in sterile water or PBS. Dilute the stock solution to various final concentrations (e.g., 0.1, 1, 10, 25, 50 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in sterile saline or PBS containing 0.02% ascorbic acid to prevent oxidation. Add 10 µL of the 6-OHDA solution to the wells to achieve a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but is typically in the range of 50-100 µM). Include control wells: untreated cells, cells treated with vehicle only, and cells treated with 6-OHDA only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride to determine the EC₅₀ value for neuroprotection.

Parameter Description Typical Range
Cell Line Human NeuroblastomaSH-SY5Y
Seeding Density Cells per well in a 96-well plate1 x 10⁴ - 2 x 10⁴
Neurotoxin Dopaminergic neurotoxin6-OHDA
Toxin Concentration Final concentration in well50 - 100 µM
Compound Concentrations Range of test compound concentrations0.1 - 100 µM
Incubation Time Post-toxin incubation period24 - 48 hours
Readout Method for assessing cell viabilityMTT or LDH assay

Table 1. Key parameters for in vitro neuroprotection assays.

In Vivo Efficacy in Rodent Models of Parkinson's Disease

To assess the therapeutic potential of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in a more complex biological system, in vivo studies using rodent models of Parkinson's disease are essential. The reserpine-induced model of akinesia and the 6-OHDA-induced unilateral lesion model are two widely accepted and utilized models.[2]

Protocol 2: Reversal of Reserpine-Induced Hypolocomotion in Rats

Reserpine depletes catecholamines from nerve terminals, leading to a cataleptic state in rats, which serves as a model for the akinesia observed in Parkinson's disease.[1][2] This model is particularly useful for evaluating the symptomatic efficacy of dopamine receptor agonists.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Reserpine

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Vehicle (e.g., sterile saline)

  • Open-field activity monitoring system

Procedure:

  • Induction of Hypolocomotion: Administer reserpine (5 mg/kg, subcutaneous) to the rats.

  • Drug Administration: 18 hours after reserpine administration, assess baseline locomotor activity for 30 minutes. Then, administer 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneal or oral) or vehicle to different groups of rats. A positive control group treated with a known dopamine agonist like L-DOPA/benserazide or pramipexole should be included.[10]

  • Assessment of Locomotor Activity: Immediately after drug administration, place the rats in the open-field arenas and record their locomotor activity (e.g., distance traveled, number of ambulatory movements) for at least 2-3 hours.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of the compound on reversing reserpine-induced akinesia.

Parameter Description Typical Value
Animal Model Rat strainSprague-Dawley or Wistar
Inducing Agent Catecholamine depletorReserpine
Reserpine Dose Subcutaneous injection5 mg/kg
Test Compound Doses Intraperitoneal or oral administration1 - 20 mg/kg
Assessment Time Post-reserpine18 hours
Behavioral Test Measurement of movementOpen-field locomotor activity
Duration of Monitoring Post-compound administration2 - 4 hours

Table 2. Key parameters for the reserpine-induced hypolocomotion model.

Protocol 3: 6-OHDA-Induced Unilateral Lesion Model in Rats

This model involves the stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra, causing a unilateral lesion of the nigrostriatal pathway. This results in motor asymmetry, which can be quantified by observing rotational behavior induced by dopamine agonists. This model is valuable for assessing both symptomatic relief and potential neuroprotective effects.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Desipramine (to protect noradrenergic neurons)

  • Apomorphine or amphetamine

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Stereotaxic apparatus

  • Rotational behavior monitoring system

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, intraperitoneal) 30 minutes prior to 6-OHDA injection to prevent damage to noradrenergic neurons.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.

  • Post-operative Recovery: Allow the rats to recover for at least 2-3 weeks to allow for the full development of the lesion.

  • Confirmation of Lesion: Assess the lesion by administering a dopamine agonist such as apomorphine (0.5 mg/kg, subcutaneous) and measuring contralateral rotations. Rats exhibiting a stable and significant number of rotations are selected for further study.

  • Drug Treatment: Administer 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride at various doses daily for a specified period (e.g., 2-4 weeks).

  • Assessment of Rotational Behavior: At the end of the treatment period, challenge the rats with apomorphine and record the number of contralateral rotations. A reduction in rotations in the compound-treated group compared to the vehicle-treated group suggests a therapeutic effect.

  • Histological Analysis: At the end of the study, perfuse the brains and perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss and assess the neuroprotective effect of the compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride as a potential therapeutic agent for Parkinson's disease. By systematically assessing its neuroprotective properties in vitro and its symptomatic and disease-modifying efficacy in vivo, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The versatility of the piperazine scaffold, coupled with the potential for multi-target activity, makes this and related compounds exciting candidates for the development of next-generation therapies for Parkinson's disease.

References

  • Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2. (URL: )
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (URL: )
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)
  • PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STR
  • Piperazine. chemeurope.com. (URL: )
  • Application Notes and Protocols: ThioLox Neuroprotection Assay in HT-22 Cells. Benchchem. (URL: )
  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed - NIH. (URL: )
  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. (URL: )
  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. (URL: )
  • Disease‑Modifying Therapies for Parkinson's Disease: Biological Mechanisms, Pharmacological Strategies, and Clinical Pipelin. Preprints.org. (URL: )
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. (URL: )
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. (URL: )
  • Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. (URL: )
  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. (URL: )
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. (URL: )
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: )
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Preparation of pharmacological agents V.2. Protocols.io. (URL: )

Sources

Method

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" antimicrobial activity

Application Note: Antimicrobial Characterization of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Part 1: Executive Summary & Scientific Rationale 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represents a specific class...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Characterization of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Part 1: Executive Summary & Scientific Rationale

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represents a specific class of piperazine-alkanol derivatives. While piperazine rings are "privileged scaffolds" found in potent antimicrobials (e.g., Ciprofloxacin, Itraconazole), the isolated piperazine-alkanol core often exhibits distinct biological properties compared to its complex derivatives.

Scientific Premise for Evaluation:

  • Membrane Permeabilization: The amphiphilic nature of the molecule (hydrophilic piperazine cation + lipophilic pentyl chain) suggests potential activity as a membrane-disrupting agent, particularly against Gram-positive bacteria.

  • Efflux Pump Inhibition (EPI): Simple piperazine derivatives frequently act as substrates or inhibitors of bacterial efflux pumps (e.g., NorA in S. aureus). This compound is a prime candidate for synergy screening —restoring the potency of antibiotics like Ciprofloxacin or Tetracycline against resistant strains.

  • Salt Form Advantage: The dihydrochloride (2HCl) form ensures high aqueous solubility, eliminating the need for high DMSO concentrations that can confound antimicrobial assays.

Part 2: Chemical Handling & Preparation

Compound Profile:

  • Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
  • State: Hydrophilic salt (Dihydrochloride).

  • Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO.

Stock Solution Protocol:

  • Weighing: Weigh 10 mg of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

  • Solvent: Dissolve in 1.0 mL of sterile deionized water (Milli-Q) to create a 10 mg/mL (approx. 40 mM) stock solution.

    • Note: Unlike the free base, the 2HCl salt does not require DMSO for initial solubilization, reducing solvent toxicity to bacteria.

  • Filtration: Sterilize via a 0.22 µm PES syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard Broth Microdilution (CLSI Guidelines)

Objective: Determine the lowest concentration inhibiting visible growth.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • 96-well microtiter plates (round bottom).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL MHB to columns 2-12.

    • Add 200 µL of Compound Stock (adjusted to 2x starting concentration, e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + No Drug). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to columns 1-11. Final volume = 200 µL.

  • Incubation: 37°C for 16-20 hours.

  • Readout: Visual turbidity check or OD

    
     measurement.
    
    • Criterion: MIC is the lowest concentration with no visible growth.

Protocol B: Chequerboard Assay (Synergy/Efflux Inhibition)

Critical for Piperazine Derivatives

Objective: Assess if 2-(Piperazin-1-yl)pentan-1-ol 2HCl potentiates other antibiotics (e.g., Ciprofloxacin) against resistant strains (e.g., MRSA or E. coli overexpressing efflux pumps).

Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis (Columns): Serial dilution of 2-(Piperazin-1-yl)pentan-1-ol (e.g., 0 to 64 µg/mL).

    • Y-axis (Rows): Serial dilution of Antibiotic (e.g., Ciprofloxacin, 0 to MIC level).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL final) to all wells.
    
  • Incubation: 37°C for 18-24 hours.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation:

      • FICI

        
         0.5: Synergistic  (High potential for Efflux Inhibition).
        
      • 0.5 < FICI

        
         4.0: Indifferent.
        
      • FICI > 4.0: Antagonistic.

Part 4: Mechanism & Data Visualization

The following diagram illustrates the hypothesized mechanism where the piperazine derivative acts as an Efflux Pump Inhibitor (EPI), blocking the expulsion of antibiotics.

G cluster_bact Bacterial Cell Efflux Efflux Pump (NorA/AcrAB) Antibiotic_Ex Antibiotic (Extracellular) Efflux->Antibiotic_Ex Expulsion Antibiotic_In Antibiotic (Intracellular) Antibiotic_In->Efflux Pump Substrate Target DNA Gyrase (Target) Antibiotic_In->Target Binding Compound 2-(Piperazin-1-yl) pentan-1-ol Compound->Efflux COMPETITIVE INHIBITION Antibiotic_Ex->Antibiotic_In Diffusion

Figure 1: Proposed mechanism of action.[1][2] The piperazine derivative (Blue) binds to the Efflux Pump (Red), preventing the expulsion of the antibiotic (Green), allowing it to reach its target (Yellow).

Part 5: Data Analysis & Reporting

Table 1: Expected Result Template for MIC Screening

OrganismStrain TypeReference Antibiotic MIC (µg/mL)2-(Piperazin-1-yl)... MIC (µg/mL)Interpretation
S. aureusMethicillin-Sensitive0.5 (Cipro)Determine Baseline Activity
S. aureusMRSA (NorA+)64 (Cipro)Determine Resistance Check
E. coliWT0.015 (Cipro)Determine Gram-Neg Permeability

Safety Check (Cytotoxicity): Before advancing to in vivo models, perform an MTT assay on mammalian fibroblasts (e.g., NIH/3T3).

  • Selectivity Index (SI):

    
    
    
  • Goal: SI > 10 indicates a viable therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. Link

  • Chaudhary, P., et al. (2012). "A valuable insight into recent advances on antimicrobial activity of piperazine derivatives." Der Pharma Chemica, 4(1): 70-90. Link

  • Kaatz, G. W., et al. (2006). "Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus." International Journal of Antimicrobial Agents, 28(1), 13-21. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. Link

Sources

Application

Application Note: Evaluation of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride as a Novel Antifungal Scaffold

Executive Summary & Scientific Rationale The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical scaffolds. 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 2172249-03-3) represents a critical "privileged structure" in antifungal discovery.

Its structural architecture—comprising a basic piperazine core flanked by a lipophilic pentyl chain and a polar primary alcohol—positions it as a dual-functional candidate:

  • Direct Target Inhibitor: Structural analogs (e.g., piperazine propanols like GSI578) have been validated as inhibitors of 1,3-β-D-glucan synthase , the enzyme responsible for fungal cell wall integrity.

  • Synergistic Linker: The primary alcohol functionality allows for facile conjugation with azole pharmacophores (e.g., triazoles) to create hybrid molecules that simultaneously target ergosterol biosynthesis and membrane permeability.

This guide provides a standardized framework for evaluating the antifungal efficacy, mechanism of action (MoA), and synthetic utility of this compound.

Chemical Profile & Handling

PropertySpecification
Compound Name 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
Molecular Formula C

H

Cl

N

O
Molecular Weight ~245.19 g/mol
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol
Storage -20°C (Desiccated); Hygroscopic
Stability Aqueous solutions stable for 24h at 4°C; prepare fresh for MIC assays.[1]

Handling Precaution: As a dihydrochloride salt, the compound is acidic in aqueous solution. Ensure pH adjustment to 7.0–7.4 using MOPS buffer when preparing stock solutions for biological assays to prevent pH-mediated artifacts.

Core Protocol 1: In Vitro Susceptibility Testing (MIC/MFC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against pathogenic yeasts and molds.

Rationale: This protocol adapts CLSI M27-A4 (yeasts) and M38-A3 (molds) standards. The piperazine moiety can exhibit pH-dependent ionization; therefore, buffering is critical to maintain the protonation state necessary for target binding.

Materials
  • Test Compound: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (20 mM stock in DMSO).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Strains: C. albicans (ATCC 90028), C. glabrata (ATCC 2001), A. fumigatus (ATCC 204305).

  • Control: Fluconazole (FLC) and Caspofungin (CAS).

Workflow
  • Inoculum Preparation:

    • Culture Candida spp.[2][3][4][5] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Adjust suspension to

      
       to 
      
      
      
      cells/mL (0.5 McFarland).
    • Dilute 1:100, then 1:20 in RPMI 1640 (Final:

      
       to 
      
      
      
      cells/mL).
  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilution of test compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • MIC: Lowest concentration showing

      
       inhibition (prominent reduction in turbidity) compared to growth control.
      
    • MFC: Plate 100 µL from clear wells onto SDA. Lowest concentration with <3 colonies (99.9% kill).

Data Interpretation:

  • MIC < 8 µg/mL: Indicates potent bioactivity; proceed to MoA studies.

  • MIC > 64 µg/mL: Compound likely requires derivatization (e.g., attachment of a hydrophobic tail to the pentanol chain) to improve cell wall penetration.

Core Protocol 2: 1,3-β-D-Glucan Synthase Inhibition Assay

Objective: Verify if the compound targets cell wall synthesis, a known mechanism for piperazine-propanol/pentanol derivatives.

Rationale: Piperazine derivatives often act as non-competitive inhibitors of the Fks1p subunit of glucan synthase. This assay measures the incorporation of radiolabeled UDP-glucose into glucan polymers.

Reagents
  • Enzyme Source: Microsomal membrane fraction from C. albicans protoplasts.

  • Substrate: UDP-[

    
    C]glucose.
    
  • Activator: GTP

    
    S (20 µM).
    
Step-by-Step Methodology
  • Membrane Extraction:

    • Lyse C. albicans protoplasts in lysis buffer (50 mM Tris-HCl, 1 mM EDTA, 1 mM PMSF).

    • Centrifuge at 100,000

      
       for 60 min at 4°C. Resuspend pellet in storage buffer containing 33% glycerol.
      
  • Reaction Assembly:

    • Mix 5 µL Test Compound (various concentrations) + 20 µL Membrane Protein (2-4 µg).

    • Incubate 10 min at 25°C.

    • Start reaction by adding 25 µL Substrate Mix (UDP-[

      
      C]glucose + amylase + GTP
      
      
      
      S).
  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Termination & Filtration:

    • Stop reaction with 1 mL of 10% TCA (Trichloroacetic acid).

    • Filter through glass fiber filters (Whatman GF/C) pre-wetted with water.

    • Wash filters 3x with 95% ethanol.

  • Quantification:

    • Measure radioactivity (cpm) via liquid scintillation counting.

    • Calculate IC

      
       relative to DMSO control.
      

Mechanistic Visualization: Fungal Cell Wall & Membrane Targets

The following diagram illustrates the dual-potential pathways where 2-(Piperazin-1-yl)pentan-1-ol derivatives intervene: direct inhibition of Glucan Synthase (Fks1) and downstream effects on membrane integrity when used as a scaffold for azole hybrids.

FungalTargeting cluster_wall Cell Wall Synthesis cluster_membrane Membrane Integrity UDP_Glc UDP-Glucose Fks1 1,3-β-D-Glucan Synthase (Fks1 subunit) UDP_Glc->Fks1 Substrate Glucan 1,3-β-D-Glucan (Wall Polymer) Fks1->Glucan Synthesis Membrane Fungal Membrane Ergosterol Ergosterol Compound 2-(Piperazin-1-yl)pentan-1-ol (Scaffold) Compound->Fks1 Inhibition (IC50) (Analogous to GSI578) Compound->Membrane Direct Permeabilization (High Conc.)

Figure 1: Putative mechanism of action showing inhibition of Fks1 (Glucan Synthase) and potential secondary membrane effects.

Advanced Application: Synthesis of Piperazine-Azole Hybrids[5]

Context: If the native compound shows moderate MICs (>16 µg/mL), it serves as an ideal "linker scaffold" to reverse azole resistance. The hydroxyl group allows esterification or etherification with azole pharmacophores.

Synthetic Protocol (Summary):

  • Activation: React 2-(Piperazin-1-yl)pentan-1-ol with mesyl chloride (MsCl) in DCM/Et

    
    N to generate the mesylate leaving group.
    
  • Coupling: Nucleophilic substitution with 1-(2,4-difluorophenyl)-1H-1,2,4-triazole derivatives.

  • Result: A dual-action hybrid targeting both CYP51 (Ergosterol) and the fungal cell wall, often restoring activity against fluconazole-resistant strains.

References

  • Iwatani, W., et al. (2025). "Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase."[4] Antimicrobial Agents and Chemotherapy. (Context: Establishes piperazine-alcohol motifs as Fks1 inhibitors).

  • Mao, Z., et al. (2025).[4] "Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans."[3] Bioorganic Chemistry. (Context: Validates the scaffold for hybrid drug design).

  • Upadhayaya, R.S., et al. (2016). "Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents." ACS Omega. (Context: Synthetic protocols for piperazine alkylation).

  • CLSI. (2017). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4. (Context: Standard MIC protocol).

  • ChemSrc. (2024). "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride CAS Details." (Context: Chemical properties and verification).

Disclaimer: This document is for research and development purposes only. The compound described is not approved for clinical use. All protocols should be performed in BSL-2 containment facilities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Chemical Profile & Solubility Matrix Before attempting dissolution, you must understand the physicochemical "personality" of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . The "Salt" Factor: The dihydrochloride ( ) desi...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Solubility Matrix

Before attempting dissolution, you must understand the physicochemical "personality" of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .

  • The "Salt" Factor: The dihydrochloride (

    
    ) designation is the most critical operational parameter. It indicates that for every molecule of the organic base, there are two molecules of hydrochloric acid.
    
    • Consequence 1 (Solubility): This makes the compound highly polar and ionic, rendering it highly soluble in water but potentially less soluble in pure organic solvents like DMSO compared to its free base form.

    • Consequence 2 (Acidity): Dissolving this compound releases protons (

      
      ). A high-concentration stock solution will behave like dilute hydrochloric acid (pH 1–3). This is the #1 cause of experimental failure (cell death/protein precipitation) with this compound. 
      
Solubility Decision Matrix
SolventSolubility RatingSuitabilityTechnical Notes
Water (Milli-Q) Excellent Primary Choice The ionic nature of the 2HCl salt favors aqueous dissolution. Ideal for preparing stocks if immediate use or -20°C storage is planned.
DMSO Good to Moderate Secondary Choice Preferred for compound libraries or long-term -80°C storage to prevent hydrolysis. Warning: Solubility may be lower than water; sonication may be required.
Ethanol Moderate Conditional Useful for specific organic synthesis steps but generally avoided for biological stocks due to evaporation and toxicity.
PBS / Saline Caution Avoid for Stocks High salt concentrations in PBS can reduce solubility (Common Ion Effect). Dissolve in pure water first, then dilute into PBS.

Preparation Protocols

Protocol A: Aqueous Stock Solution (Recommended)

Best for: Immediate use, short-term storage, or applications sensitive to DMSO.

  • Calculation: Calculate the mass required for your target concentration (typically 10–50 mM).

    • Formula:

      
      
      
    • Note: Ensure you use the Molecular Weight of the salt form, not the free base.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 80% of the target volume of Milli-Q water .

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • If particulate remains: Sonicate in a water bath for 5 minutes at room temperature.

  • Volume Adjustment: Add water to reach the final target volume.

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter .

    • Critical: Do not skip this step for cell culture; salts are not sterile.

Protocol B: DMSO Stock Solution

Best for: Long-term storage (-80°C) or hydrophobic screening libraries.

  • Solvent Grade: Use anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Add DMSO to the powder. Vortex immediately.

  • Visual Check: Hold the tube up to a light source. Look for "schlieren" lines (swirls) or floating crystals.

    • Troubleshooting: If the salt does not dissolve, warm the solution to 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (DMSO is light sensitive) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

The "Acid Shock" Trap (Critical Troubleshooting)

The most frequent ticket we receive regarding dihydrochloride salts is: "I added the drug to my cells, and they died instantly," or "My media turned yellow."

The Mechanism: Because the compound carries


, a 10 mM solution in water can have a pH < 2.0. Adding a large volume of this unbuffered acid to cell culture media will overwhelm the bicarbonate buffer, causing "Acid Shock."
How to Prevent Acid Shock

Method 1: The High-Dilution Strategy (Safest) Prepare a high-concentration stock (e.g., 100 mM). When you dilute this 1:1000 into media (to reach 100 µM), the buffering capacity of the media (HEPES/Bicarbonate) is usually sufficient to neutralize the trace acid.

Method 2: The Pre-Neutralization Strategy (Advanced) If you must use high concentrations (e.g., >500 µM) in your assay:

  • Dissolve the compound in water.[1][2][3]

  • Check pH with a micro-pH probe or litmus paper.

  • Carefully titrate with 1N NaOH until pH reaches ~7.0.

    • Risk:[4][5][6] As you approach neutral pH, the "Free Base" form of the molecule is generated. If the free base (which has a lipophilic pentyl chain) is insoluble in water, it will precipitate out .

  • If precipitation occurs, back-titrate with HCl or switch to a DMSO vehicle.

Visual Workflow: Dissolution & QC

DissolutionWorkflow Start Start: Powder Formulation (2HCl Salt) Choice Select Solvent System Start->Choice WaterPath Aqueous Path (Preferred for Solubility) Choice->WaterPath Immediate Use DMSOPath DMSO Path (Preferred for Storage) Choice->DMSOPath Library Storage DissolveW Dissolve in Milli-Q Water (Vortex 30s) WaterPath->DissolveW DissolveD Dissolve in Anhydrous DMSO (Warm to 37°C if needed) DMSOPath->DissolveD Filter Sterile Filter (0.22 µm) DissolveW->Filter CheckPH CRITICAL: Check pH Impact DissolveD->CheckPH Dilute into assay Filter->CheckPH AppLow Low Conc. Application (<100 µM) CheckPH->AppLow AppHigh High Conc. Application (>500 µM) CheckPH->AppHigh DirectAdd Direct Addition to Media (Buffer handles acidity) AppLow->DirectAdd BufferAdd Pre-neutralize or Supplement Media with HEPES AppHigh->BufferAdd

Caption: Decision tree for dissolving 2-(Piperazin-1-yl)pentan-1-ol 2HCl, highlighting the critical pH check step for high-concentration assays.

Frequently Asked Questions (FAQs)

Q: Can I dissolve this in PBS directly? A: We advise against it for the initial stock. PBS contains phosphates and sodium chloride. The "Common Ion Effect" (from Cl-) can theoretically reduce the solubility of hydrochloride salts.[7] Dissolve in pure water first to create a concentrated stock, then dilute that stock into PBS for your working solution.

Q: The solution turned cloudy when I adjusted the pH to 7.4. Why? A: You likely precipitated the "Free Base." The dihydrochloride salt is soluble because it is charged. When you add NaOH to neutralize the HCl, you strip the protons, creating the neutral organic molecule. The pentyl chain (5 carbons) makes the neutral molecule lipophilic (hydrophobic). If the concentration is too high, the free base crashes out of the water. Fix: Keep the stock acidic (in water) and rely on the media's buffer to neutralize it upon high dilution, or use DMSO as a co-solvent.

Q: How stable is the stock solution? A:

  • In Water: Stable for 1 month at -20°C. Avoid repeated freeze-thaw.

  • In DMSO: Stable for 6–12 months at -20°C or -80°C.

  • Solid Powder: Highly hygroscopic (absorbs moisture). Store in a desiccator at 4°C or -20°C. Tightly seal the vial with Parafilm after use.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • ThermoFisher Scientific. (n.d.). Handling Hygroscopic Reagents and Salts. Technical Support Guide. Link

  • Sigma-Aldrich. (n.d.). Buffer Reference Center: Matching pH to Biological Systems. MilliporeSigma Technical Library. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

Sources

Optimization

Technical Support Center: Aqueous Stability of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Welcome to the technical support guide for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, we address common challenges, offer troubleshooting strategies, and provide robust experimental protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I am preparing an aqueous stock solution of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. What are the primary factors that could affect its stability?

The stability of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in an aqueous solution is influenced by several factors inherent to its chemical structure, which features a piperazine ring, a secondary amine, and a primary alcohol. The key factors to consider are:

  • pH of the Solution: The piperazine moiety is basic, and its stability can be highly pH-dependent.[1] As a dihydrochloride salt, initial solutions will be acidic, which generally enhances the stability of amine compounds by preventing oxidation. However, significant shifts to neutral or alkaline pH can expose the free base form, making the amine groups more susceptible to degradation.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][2] This can lead to the formation of N-oxides or ring-opened byproducts. The secondary amine is particularly prone to oxidative degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[3] For this reason, long-term storage at elevated temperatures is not recommended without specific stability data.

  • Light Exposure: Many pharmaceutical compounds are sensitive to light, particularly UV light, which can induce photochemical degradation.[1] It is a standard best practice to protect solutions from light unless photostability has been confirmed.

Q2: How does the dihydrochloride salt form contribute to the compound's stability in solution?

Formulating the compound as a dihydrochloride salt is a standard and effective strategy to enhance both aqueous solubility and stability.[4][5] The protonation of the two basic nitrogen atoms in the piperazine ring prevents them from participating in undesirable reactions, most notably oxidation. These salts are generally more stable than the corresponding free base.[6]

Q3: My aqueous solution of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride has developed a slight yellow tint after a few days on the benchtop. What is the likely cause?

A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation.[1] The two most probable causes are:

  • Oxidative Degradation: Reaction with atmospheric oxygen can form colored degradation products. This process can be accelerated by exposure to light and ambient temperatures.

  • Photodegradation: Exposure to ambient or UV light can lead to the formation of colored degradants.[1]

To mitigate this, it is strongly recommended to store stock solutions in amber vials or wrapped in foil to protect from light, and to consider refrigeration (typically 2-8°C) to slow the rate of degradation. For sensitive experiments, preparing fresh solutions daily is the best practice.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in experimental outcomes can be a significant challenge. Often, this inconsistency is rooted in the degradation of a key reagent. This guide provides a logical workflow to diagnose and resolve such issues.

Workflow for Diagnosing Inconsistent Assay Results

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Resolution A Inconsistent or Non-Reproducible Assay Results B Prepare Fresh Stock Solution of Compound A->B Hypothesize Reagent Instability C Repeat Experiment with Freshly Prepared Solution B->C D Results Consistent? C->D E Original Stock Solution Likely Degraded. Discard and Implement Stricter Storage Protocols. D->E Yes F Potential Issue with Assay Protocol, Other Reagents, or Compound Insolubility. D->F No H Revise Solution Preparation & Storage SOPs E->H G Perform Forced Degradation Study (Protocol 1) to Understand Degradation Profile F->G Investigate Compound Stability I Develop Stability- Indicating HPLC Method (Protocol 2) G->I

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

To rigorously assess the stability of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, a forced degradation study is essential. This process intentionally stresses the compound to predict its degradation pathways and to develop a stability-indicating analytical method.[7][8]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and understand the degradation pathways for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. An ideal study aims for 5-20% degradation of the active ingredient.[1][8]

Materials:

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • HPLC Grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (1 M and 0.1 M)

  • Sodium Hydroxide (1 M and 0.1 M)

  • Hydrogen Peroxide (30% H₂O₂)

  • Calibrated oven and photostability chamber

  • Calibrated pH meter

  • HPLC system with UV/PDA detector (and preferably a Mass Spectrometer)

Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution of Compound in Water B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solution, ICH Q1B) A->F G Withdraw Samples at Defined Time Points (e.g., 2, 8, 24, 48 hrs) B->G C->G D->G E->G Dissolve before analysis F->G H Neutralize Acid/Base Samples Quench Oxidative Samples G->H I Dilute to Target Concentration H->I J Analyze via Stability- Indicating HPLC-UV/MS I->J

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3-6%. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose the aqueous stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw samples. Neutralize the acid and base samples, and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound, 2-(Piperazin-1-yl)pentan-1-ol, from all potential degradation products generated during the forced degradation study.[9][10]

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). For basic compounds like this, columns with end-capping or alternative stationary phases (e.g., phenyl-hexyl) may provide better peak shape.

  • Mobile Phase Optimization:

    • Aqueous Phase: Begin with a buffer such as 10 mM ammonium acetate or phosphate buffer. The pH of the mobile phase is critical for controlling the retention and peak shape of amines.[1] Experiment with pH values between 3 and 7.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

  • Method Development:

    • Analyze a mixture of all stressed samples ("degradation cocktail") to ensure the method separates the parent peak from all degradant peaks.

    • Start with a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all components.

    • Optimize the gradient to achieve adequate resolution (Rs > 1.5) between the parent peak and the closest eluting impurity.

  • Detection: Use a PDA detector to identify the optimal wavelength for detection and to perform peak purity analysis. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and all degradation products, which is crucial for their identification.[1]

Data Summary & Interpretation

While specific data for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is not publicly available, the expected stability profile can be inferred from studies on other piperazine-containing pharmaceuticals.[1]

Table 1: Expected Degradation Profile Based on Piperazine Analogs

Stress Condition Expected Extent of Degradation Likely Degradation Pathway
Acid Hydrolysis (0.1 M HCl) Low to Moderate Generally stable, potential for minor hydrolysis if other labile groups were present.
Base Hydrolysis (0.1 M NaOH) Moderate The free base is more susceptible to degradation than the salt form.[11]
Oxidative (H₂O₂) Significant N-oxidation of piperazine nitrogens, C-N bond cleavage, or oxidation of the alcohol.[1][12]
Thermal (Heat) Low to Moderate Dependent on temperature and duration.[3]

| Photolytic (Light) | Moderate to Significant | Photochemical reactions are common for amine-containing compounds.[1] |

Identifying Unknown Degradants

If an unknown peak appears in your chromatogram during a stability study, the following approach is recommended:[1]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak will provide structural information, helping to elucidate the chemical structure of the degradant.

By following these guidelines, researchers can confidently assess and control the stability of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in their experimental systems, leading to more accurate and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Ram-Ad-Zarid, M., et al. (2023). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Freeman, S. A. (2010). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Analytical issues in the chemical stability testing of drugs in solution. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Shah, J. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Kumar, P., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. [Link]

  • Ram-Ad-Zarid, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Hartono, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data. [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. [Link]

Sources

Troubleshooting

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" degradation products

Technical Support Center: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Introduction: Understanding the Stability Profile 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a bifunctional building block containing a second...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Introduction: Understanding the Stability Profile

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a bifunctional building block containing a secondary amine (piperazine ring), a tertiary amine (N-alkylated piperazine), and a primary alcohol. As a dihydrochloride salt, the amine functionalities are protonated, offering significant stability against oxidation compared to the free base. However, the presence of the primary alcohol and the hygroscopic nature of the salt introduce specific degradation vectors.

This guide provides a systematic approach to identifying, troubleshooting, and preventing degradation in your research samples.

Module 1: Degradation Pathways & Mechanisms

The degradation of this compound is primarily driven by oxidative stress and moisture-induced physical changes.

Oxidative Degradation (Chemical)

Despite the salt form, trace transition metals or exposure to air in solution can catalyze oxidation at two key sites:

  • Nitrogen Oxidation (N-Oxide Formation): The tertiary nitrogen (attached to the pentyl chain) is the most electron-rich site. In the presence of peroxides or prolonged air exposure, it forms the N-oxide .

  • Alcohol Oxidation: The primary alcohol at the C1 position is susceptible to oxidation, first to the corresponding aldehyde (2-(piperazin-1-yl)pentanal) and subsequently to the carboxylic acid (2-(piperazin-1-yl)pentanoic acid). This is accelerated if the pH shifts towards neutral/basic.

Physical Degradation (Hygroscopicity)

Dihydrochloride salts are notoriously hygroscopic.

  • Mechanism: The crystal lattice absorbs atmospheric moisture, leading to deliquescence (turning into a liquid).

  • Consequence: While water itself may not chemically degrade the molecule immediately, the resulting aqueous environment increases the mobility of ions, facilitating hydrolysis of trace impurities and accelerating oxidative processes if oxygen is present.

Thermal Stress
  • Dehydration: At high temperatures (>150°C) or under acidic catalytic conditions, the primary alcohol can undergo elimination to form the alkene (2-(piperazin-1-yl)pent-1-ene), though this is rare under standard storage.

Module 2: Visualizing the Degradation Network

The following diagram maps the potential degradation pathways. Use this to correlate observed impurities (by Mass Spec or NMR) with their chemical origin.

DegradationPathways Figure 1: Primary Degradation Pathways of 2-(Piperazin-1-yl)pentan-1-ol Parent Parent Molecule (2-(Piperazin-1-yl)pentan-1-ol 2HCl) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (Peroxides/Air) Aldehyde Aldehyde Intermediate (-2 Da) Parent->Aldehyde Alcohol Oxidation Alkene Dehydration Product (Alkene, -18 Da) Parent->Alkene Thermal/Acid Elimination Acid Carboxylic Acid Impurity (+14 Da from Parent) Aldehyde->Acid Further Oxidation

Caption: Figure 1 illustrates the oxidative and thermal transformation of the parent molecule.[1][2] Red nodes indicate terminal degradation products commonly seen in stability studies.

Module 3: Diagnostic Guide (Troubleshooting)

Scenario A: "My solid sample has turned into a sticky gum/oil."
  • Cause: Hygroscopic failure. The dihydrochloride salt has absorbed ambient moisture.

  • Impact: Purity is likely intact, but weighing accuracy is compromised.

  • Solution:

    • Dissolve the gum in dry methanol.

    • Precipitate by adding diethyl ether or removing solvent under high vacuum with P₂O₅.

    • Prevention: Store in a desiccator with active desiccant (Silica gel or Drierite).

Scenario B: "LC-MS shows a peak at M+16."
  • Cause: N-Oxidation.

  • Likely Culprit: Old solvent (ethers/THF often contain peroxides) or prolonged exposure to air in solution.

  • Verification: The peak will likely be more polar (earlier retention time on Reverse Phase HPLC).

  • Solution: Use fresh, peroxide-free solvents. Degas buffers.

Scenario C: "LC-MS shows a peak at M+14."
  • Cause: Oxidation to Carboxylic Acid (via Aldehyde).

  • Mechanism: Alcohol (-CH₂OH)

    
     Acid (-COOH). Mass shift: Loss of 2H (-2) + Gain of O (+16) = Net +14.
    
  • Verification: This peak will be acidic. It may tail significantly on standard C18 columns without TFA/Formic acid modifiers.

Module 4: Analytical Reference Data

Use this table to identify impurities in your chromatograms.

Impurity TypeMass Shift (Δ Da)RRT (Reverse Phase)*Polarity ChangeLikely Cause
Parent 01.00N/AReference
N-Oxide +16< 1.00 (0.8 - 0.9)More PolarPeroxides in solvent; Air exposure
Aldehyde -2> 1.00 (Unstable)Less PolarMild Oxidation
Carboxylic Acid +14< 1.00 (pH dependent)More Polar (ionized)Strong Oxidation
Alkene -18> 1.20Non-PolarThermal degradation / Acid catalysis

*RRT (Relative Retention Time) is approximate and depends on specific gradient/column conditions (e.g., C18, Water/Acetonitrile + 0.1% Formic Acid).

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store the dihydrochloride salt in solution? A: Only for short periods (days) at 4°C. For long-term storage, keep it as a solid. In solution, the "protective" effect of the salt lattice is lost, and the amine becomes more susceptible to oxidation, especially if the pH drifts.

Q2: I see a small impurity at ~2x molecular weight. Is this a dimer? A: It is possible but rare. Piperazines can undergo oxidative coupling, but a more likely "dimer" in synthesis is a Bis-alkylated impurity (where one piperazine reacts with two pentanol chains during synthesis). This is a process impurity, not a degradation product. Check your starting material stoichiometry.

Q3: How do I remove the N-oxide impurity? A: N-oxides are difficult to separate from the parent amine due to similar polarity. However, they can sometimes be reduced back to the amine using mild reducing agents like Triphenylphosphine or Sodium metabisulfite , though re-crystallization is preferred if the impurity level is low (<5%).

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654.
  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine. Energy Procedia, 4(1), 43-50. (Detailed analysis of piperazine ring stability and breakdown products).

Sources

Optimization

Technical Guide: Optimizing Synthesis of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

To: Process Chemistry & Medicinal Chemistry Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Protocol Optimization, Troubleshooting, and Critical Quality Attributes (CQA) for 2-(Piperazin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Medicinal Chemistry Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Protocol Optimization, Troubleshooting, and Critical Quality Attributes (CQA) for 2-(Piperazin-1-yl)pentan-1-ol 2HCl

Introduction

The synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride presents a classic challenge in regioselectivity and isolation. The target molecule features a piperazine ring attached to the secondary carbon (C2) of a pentanol chain.

Common Failure Modes in Standard Protocols:

  • Regio-scrambling: Direct reaction of piperazine with 1,2-epoxypentane predominantly yields the 1-(piperazin-1-yl)pentan-2-ol isomer (attack at the less hindered terminal carbon), which is the wrong regioisomer.

  • Dimerization: Piperazine acts as a linker, reacting at both nitrogen atoms to form bis-alkylated impurities.

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic, leading to "oiling out" during crystallization.

This guide outlines the Substitution-Reduction Route , identified as the most robust method to guarantee the C2-nitrogen connectivity and maximize yield.

Module 1: The Optimized Synthesis Workflow

To ensure the nitrogen attaches strictly to C2, we avoid epoxide opening. Instead, we utilize the nucleophilic substitution of an


-halo acid followed by reduction.
Step 1: N-Alkylation (The Regioselectivity Lock)

Reaction: 2-Bromopentanoic acid + Piperazine (Excess)


 2-(Piperazin-1-yl)pentanoic acid.
ParameterRecommended ConditionTechnical Rationale
Stoichiometry Piperazine (5.0 – 10.0 eq)CRITICAL: High excess forces the statistical probability toward mono-alkylation. If 1:1 ratio is used, bis-alkylation (dimer) becomes the major product.
Solvent Water or Water/THFPiperazine and the amino-acid product are highly polar. Water facilitates the solubility of the zwitterionic product.
Temperature 40°C – 60°CMild heat promotes substitution on the secondary carbon without causing elimination to 2-pentenoic acid.
Step 2: Reduction (The Yield Driver)

Reaction: 2-(Piperazin-1-yl)pentanoic acid + LiAlH


 (or BH


THF)

2-(Piperazin-1-yl)pentan-1-ol.
  • Note: Borane-THF is often preferred over LiAlH

    
     for amino acids as it reduces the carboxyl group rapidly while avoiding strong basic conditions that might cause racemization (if chiral).
    
Step 3: Salt Formation

Reaction: Free base + HCl/Isopropanol


 Dihydrochloride Salt.

Module 2: Visualizing the Logic

The following diagram maps the critical decision points and chemical pathway.

SynthesisWorkflow Start Start: 2-Bromopentanoic Acid Step1 Step 1: Nucleophilic Substitution (Water/THF, 50°C) Start->Step1 Reagent Reagent: Piperazine (10 eq) Reagent->Step1 Check1 QC Check: Bis-alkylated Impurity? Step1->Check1 Check1->Step1 Yes (Increase Piperazine eq) Intermed Intermediate: 2-(Piperazin-1-yl)pentanoic acid Check1->Intermed No (<5%) Step2 Step 2: Reduction (LiAlH4 or BH3) Intermed->Step2 Workup Workup: Fieser Quench & Extraction Step2->Workup Salt Step 3: HCl Salt Formation (Anhydrous IPA/HCl) Workup->Salt

Caption: Flowchart illustrating the Substitution-Reduction pathway with critical QC checkpoint for dimerization control.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during salt formation. How do I get a solid?

Diagnosis: The dihydrochloride salt is highly hygroscopic. If your solvent contains even trace water, or if you use diethyl ether (which absorbs atmospheric water), the salt will form a gum. Corrective Protocol:

  • Solvent Switch: Dissolve the free base in anhydrous Isopropanol (IPA) or Ethanol .

  • Acid Source: Use HCl in Dioxane (4M) or HCl in IPA . Do not use aqueous HCl.

  • Precipitation: Add the acid dropwise at 0°C. If oiling occurs, scratch the flask sides with a glass rod or add a seed crystal.

  • Anti-solvent: Slowly add anhydrous Ethyl Acetate or MTBE to force precipitation.

Q2: I see a large impurity at roughly double the molecular weight. What is it?

Diagnosis: This is the "Dimer" impurity (


-bis(1-hydroxypentan-2-yl)piperazine).
Cause:  Insufficient excess of piperazine during Step 1. If the piperazine concentration is low, the newly formed mono-alkylated product competes with piperazine to react with another molecule of bromide.
Fix:  Ensure a minimum of 5-8 equivalents  of piperazine relative to the bromo-acid. The excess piperazine is easily removed during the aqueous workup (it stays in the water layer at pH > 10, whereas the amino-acid intermediate can be isolated via isoelectric precipitation or extraction).
Q3: The reduction step (Step 2) formed a rock-hard emulsion during workup.

Diagnosis: Aluminum salts (from LiAlH


) form gelatinous hydroxides.
Corrective Protocol (Fieser Method): 
For every 

grams of LiAlH

used:
  • Add

    
     mL water (slowly!).
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL water.
    
  • Add MgSO

    
    , stir for 15 mins, and filter. The granular precipitate filters easily.
    

Module 4: Detailed Experimental Protocol

Step 1: Synthesis of 2-(Piperazin-1-yl)pentanoic acid
  • Charge Piperazine (86.1 g, 1.0 mol, 10.0 eq) into a flask with water (100 mL). Stir until dissolved.

  • Add 2-Bromopentanoic acid (18.1 g, 0.1 mol, 1.0 eq) dropwise over 30 minutes. Exotherm expected.

  • Heat to 50°C for 18 hours.

  • Workup: Cool to room temperature.

    • Purification: The mixture contains excess piperazine. Acidify to pH 2 with HCl, wash with DCM (removes unreacted bromo-acid).

    • Adjust aqueous layer to pH 6-7 (Isoelectric point). The zwitterionic product may precipitate. If not, concentrate to dryness and extract the solid residue with hot methanol (piperazine HCl salts are less soluble in MeOH than the amino acid). Alternatively, use ion-exchange resin (Dowex 50W) to separate product from piperazine.

Step 2: Reduction to 2-(Piperazin-1-yl)pentan-1-ol
  • Suspend the amino acid (from Step 1) in anhydrous THF under Nitrogen.

  • Add Borane-THF complex (1M, 3.0 eq) dropwise at 0°C.

  • Reflux for 4 hours.

  • Quench carefully with Methanol (destroys borane excess) followed by 6M HCl (hydrolyzes boron-amine complex).

  • Reflux the acidic mix for 1 hour (critical to break B-N bonds).

  • Basify to pH > 12 with NaOH.

  • Extract with DCM (

    
    ). Dry organic layer (Na
    
    
    
    SO
    
    
    ) and concentrate.
Step 3: Dihydrochloride Salt Formation
  • Dissolve the oily free base in minimum anhydrous Ethanol.

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) until pH < 2.

  • Dilute with Ethyl Acetate until cloudy.

  • Filter the white solid and dry under vacuum over P

    
    O
    
    
    
    .

References

  • Regioselectivity in Piperazine Alkylation

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.
    • Context: Establishes the difficulty of direct epoxide opening for C2-substitution and supports the -halo acid route.
  • Reduction of

    
    -Amino Acids: 
    
    • Abiko, A., et al. "Reduction of -amino acids to amino alcohols using Borane-THF." Journal of Organic Chemistry.
    • Context: Standard protocol for converting the intermediate acid to the target alcohol without racemiz
  • Salt Formation & Polymorphism

    • Anderson, N. G. Practical Process Research & Development. Academic Press.
    • Context: Authoritative guide on handling hygroscopic salts and solvent selection for crystalliz
  • Piperazine Synthesis Reviews

    • Chao, S., et al. "Recent Advances in the Synthesis of Piperazine Derivatives." Molecules, 2023.[1]

    • Context: General review of N-alkylation str

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Welcome to the Technical Support Center for "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The information provided herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability in your experimental work.

Introduction to Purification Challenges

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, like many piperazine derivatives, presents a unique set of purification challenges. These often stem from its high polarity, hygroscopicity, and the potential for the formation of various salt forms and hydrates.[1] Understanding these properties is crucial for developing an effective purification strategy. The goal of any purification process is to remove impurities, which can include starting materials, by-products from the synthesis, and structurally similar compounds that may co-precipitate.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride?

A1: Common impurities often include unreacted starting materials, by-products of the synthetic route, and structurally related piperazine derivatives.[2] Depending on the synthesis method, you might also encounter N-alkylated or C-alkylated piperazine analogs.[3] Solvents used in the synthesis and work-up can also be present as residual impurities.

Q2: Why is my purified compound a sticky solid or an oil instead of a crystalline powder?

A2: This is a frequent issue with piperazine compounds and can be attributed to several factors:

  • Hygroscopicity: The compound readily absorbs moisture from the air, leading to a less crystalline, more "gummy" appearance.[1]

  • Incomplete Salt Formation: If the dihydrochloride salt is not fully formed, the free base, which is often an oil at room temperature, can be present.

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, preventing the formation of a well-defined solid.

  • Presence of Impurities: Impurities can act as "crystal poisons," interfering with the crystallization process.

Q3: How should I store my purified 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride?

A3: Due to its hygroscopic nature, it is critical to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.[4] Studies on other piperazine derivatives have shown that storage at room temperature can lead to degradation over time.[5]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity and detecting impurities.[6] Since the piperazine moiety itself may not have a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection.[6][7]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can help identify the molecular weight of the main component and any impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired compound and identifying any structural isomers or major impurities.

  • Elemental Analysis: This provides the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the elemental composition and stoichiometry of the dihydrochloride salt.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Problem 1: Low Yield After Recrystallization
  • Symptom: A significant portion of your product remains in the mother liquor, resulting in a lower than expected isolated yield.[1]

  • Probable Causes & Solutions:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

      • Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[10] For highly polar compounds like this, a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like isopropanol, acetone, or diethyl ether) can be effective.

    • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize precipitation.

      • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath or a refrigerator for several hours to overnight to induce maximum crystal formation.[10]

    • Supersaturation: The solution may be supersaturated, preventing crystallization from starting.

      • Solution: Try adding a seed crystal of the pure compound to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create a surface for nucleation.

Problem 2: Oiling Out During Crystallization
  • Symptom: Instead of forming crystals, the compound separates from the solution as an oil.

  • Probable Causes & Solutions:

    • Solution Cooled Too Quickly: Rapid cooling can lead to the compound's solubility limit being exceeded too quickly for an ordered crystal lattice to form.

      • Solution: Allow the hot solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process.

    • High Impurity Levels: Impurities can lower the melting point of the mixture, causing it to separate as an oil.

      • Solution: Consider a preliminary purification step, such as a solvent wash or a quick pass through a short plug of silica gel, to remove some of the impurities before attempting recrystallization.

    • Solvent System is Too "Good": The solvent may be too effective at solvating the compound, preventing crystallization.

      • Solution: Add a small amount of an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it just starts to become cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Problem 3: Persistent Impurities After Recrystallization
  • Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple recrystallization attempts.

  • Probable Causes & Solutions:

    • Co-precipitation of Structurally Similar Impurities: Impurities with similar structures and polarities can be incorporated into the crystal lattice of your product.[3]

      • Solution 1: Switch to a Different Purification Technique: If recrystallization is ineffective, column chromatography may be necessary to separate the desired compound from closely related impurities. Due to the high polarity of the dihydrochloride salt, a normal-phase silica gel column may require a polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide). Alternatively, converting the salt to the free base before chromatography on silica gel with a less polar eluent system, followed by reconversion to the dihydrochloride salt, can be an effective strategy.

      • Solution 2: Salt Screening: Different counter-ions can alter the crystallization properties. Experimenting with the formation of other salts (e.g., fumarate, tartrate) might allow for selective crystallization of the desired compound, leaving impurities behind in the mother liquor.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Anti-Solvent System

This protocol is a starting point for the recrystallization of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents. A good starting point is a mixture of ethanol and isopropanol.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot ethanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add isopropanol dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystals should start to form.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all residual solvents.

Protocol 2: Purification via Free Base and Re-formation of the Dihydrochloride Salt

This method can be useful when dealing with highly impure samples or when recrystallization of the salt form is challenging.

  • Formation of the Free Base: Dissolve the crude dihydrochloride salt in water and cool the solution in an ice bath.

  • Basification: Slowly add a concentrated aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring until the pH of the solution is basic (pH > 11).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. The free base of 2-(piperazin-1-yl)pentan-1-ol is expected to be more soluble in organic solvents.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude free base, which may be an oil.

  • Chromatographic Purification (if necessary): If the free base is still impure, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Re-formation of the Dihydrochloride Salt: Dissolve the purified free base in a suitable solvent such as ethanol or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The dihydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for the purification of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Caption: Decision workflow for purifying 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Recrystallization Solvent Alcohol (Ethanol, Methanol) / Anti-solvent (Isopropanol, Acetone, Diethyl Ether)Balances solubility of the polar salt form.
Storage Temperature 2-8°CMinimizes potential degradation over time.[4][5]
Drying Conditions Vacuum, 40-50°CEnsures complete removal of residual solvents.
pH for Free Base Conversion > 11Ensures complete deprotonation of both nitrogen atoms in the piperazine ring.

References

Sources

Optimization

Identifying impurities in "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" synthesis

Technical Support Center: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Topic: Impurity Identification & Synthesis Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Topic: Impurity Identification & Synthesis Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1]

Executive Summary: The Synthetic Challenge

The synthesis of 2-(Piperazin-1-yl)pentan-1-ol (Target) presents a specific regiochemical challenge often overlooked in standard piperazine alkylation protocols. Unlike the common 1-piperazinyl-2-ol derivatives formed via epoxide ring-opening, this molecule carries the piperazine moiety at the sterically hindered C2 position.[1]

Successful synthesis typically requires the nucleophilic substitution of 2-halopentanoates followed by reduction , rather than direct alkylation of alcohols or epoxides.[1] Consequently, the impurity profile is distinct, dominated by bis-alkylation "dimers," elimination byproducts, and specific oxidation states.[1]

Troubleshooting Guide (Q&A)

Q1: I observe a persistent impurity at RRT ~1.8-2.0 in HPLC. It has a mass of [2M-Piperazine].[1] What is it?

Diagnosis: This is the Bis-alkylated Dimer (Structure: 1,4-bis(1-hydroxypentan-2-yl)piperazine).[1] Cause: Piperazine is a symmetric diamine with two nucleophilic nitrogens.[1] If the molar ratio of Piperazine to the alkylating agent (e.g., ethyl 2-bromopentanoate) is too low (e.g., 1:1), the mono-alkylated product competes with the starting piperazine for the alkylating agent.[1] Solution:

  • Protocol Adjustment: Increase the Piperazine equivalents to 3.0–5.0 eq relative to the alkyl halide. This statistical excess favors mono-alkylation.[1]

  • Purification: The dimer is significantly more lipophilic than the target.[1] It can be removed via column chromatography (DCM/MeOH gradient) or by exploiting the solubility difference of the HCl salts (the dimer salt is often less soluble in ethanol).[1]

Q2: My NMR spectra show the correct mass, but the splitting pattern of the methine proton (C2-H) is incorrect. Why?

Diagnosis: You have likely synthesized the Regioisomer: 1-(Piperazin-1-yl)pentan-2-ol .[1] Root Cause: This occurs if you attempted to synthesize the target by reacting 1,2-epoxypentane or 2-bromopentan-1-ol with piperazine.[1]

  • Mechanism:[1][2][3][4] 2-bromopentan-1-ol undergoes rapid intramolecular cyclization under basic conditions to form 1,2-epoxypentane.[1] Nucleophilic attack by piperazine on the epoxide occurs preferentially at the less hindered C1 position, yielding the 1-amino-2-ol isomer, not the desired 2-amino-1-ol.[1] Corrective Action: Switch to the Amino Acid/Ester Route :

  • Start with Ethyl 2-bromopentanoate .[1]

  • React with Piperazine (SN2 substitution at C2).[1]

  • Reduce the ester to the alcohol using LiAlH4 or Borane-DMS.[1]

Q3: The final dihydrochloride salt is extremely hygroscopic and forms a sticky gum instead of a solid. How do I fix this?

Diagnosis: Incomplete salt formation or presence of Monohydrochloride .[1] Context: Piperazine derivatives have two pKa values (~5.3 and ~9.7).[1][5] A stable dihydrochloride requires protonation of both nitrogens.[1] Solution:

  • Stoichiometry: Ensure a strict excess of HCl (use >2.5 eq of 4M HCl in Dioxane or IPA).[1]

  • Solvent System: Avoid water during salt formation.[1] Dissolve the free base in anhydrous ethanol or ethyl acetate, cool to 0°C, and add anhydrous HCl/Dioxane dropwise.

  • Trituration: If a gum forms, triturated vigorously with anhydrous diethyl ether or heptane to induce crystallization.[1]

Q4: LC-MS shows a peak with [M+16].[1] Is this a solvent adduct?

Diagnosis: This is likely the N-Oxide Impurity .[1] Cause: Piperazines are susceptible to oxidation by atmospheric oxygen, peroxides in solvents (like THF or Dioxane), or during workup.[1] Solution:

  • Prevention: Use peroxide-free solvents (test with KI strips).[1] Perform reactions under Nitrogen/Argon atmosphere.

  • Removal: N-oxides are more polar.[1] They can often be removed by recrystallization of the HCl salt, as they do not form the same crystal lattice structure.[1]

Visualizing the Impurity Landscape

The following diagram maps the formation of the target versus the critical "Dimer" and "Regioisomer" impurities based on the synthetic route chosen.

G cluster_0 Recommended Route (Substitution-Reduction) cluster_1 Common Impurity Pathways Start_Ester Ethyl 2-bromopentanoate Intermediate Intermediate: Ethyl 2-(piperazin-1-yl)pentanoate Start_Ester->Intermediate SN2 Substitution (Target Path) Piperazine Piperazine (Excess) Target TARGET: 2-(Piperazin-1-yl)pentan-1-ol Intermediate->Target Reduction (LiAlH4) Dimer IMPURITY 1: Bis-alkylated Dimer Intermediate->Dimer Reacts with 2nd Eq of Ester Wrong_Start Start: 1,2-Epoxypentane (or 2-Bromo-1-ol) Regioisomer IMPURITY 2: 1-(Piperazin-1-yl)pentan-2-ol (Wrong Isomer) Wrong_Start->Regioisomer Epoxide Opening (Favors C1 attack)

Caption: Figure 1. Synthetic pathways distinguishing the target molecule from its bis-alkylated dimer and the regiochemical isomer formed via epoxide opening.[1]

Analytical Data Summary

Table 1: Key Impurity Markers

Impurity NameRelative Retention Time (RRT)*Mass Shift (Δ)OriginMitigation Strategy
Bis-alkylated Dimer ~1.8 – 2.2+100 Da (approx)Stoichiometry ErrorUse 5.0 eq Piperazine excess.
Regioisomer ~0.95 – 1.05 (Co-elutes)0 (Isobaric)Wrong Route (Epoxide)Use 2-Bromopentanoate route.[1]
N-Oxide ~0.5 – 0.8+16 DaOxidationUse peroxide-free ether/THF.[1]
Elimination Product ~1.2-18 Da (approx)High Temp / Strong BaseControl temp < 80°C; avoid strong alkalis.[1]

*RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile + 0.1% TFA).[1]

Experimental Protocol: Dihydrochloride Salt Formation

To ensure removal of minor organic impurities and stable solid formation.[1]

  • Dissolution: Dissolve crude free base (1.0 g) in anhydrous Ethanol (5 mL).

  • Filtration: Filter through a 0.45 µm PTFE filter to remove inorganic salts.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (3.0 eq) dropwise.

    • Note: Exothermic reaction.[1] Control temp < 10°C.

  • Crystallization: Stir at room temperature for 1 hour. If oil separates, add anhydrous Diethyl Ether (10 mL) dropwise until turbidity persists.[1]

  • Isolation: Filter the white precipitate under Nitrogen. Wash with cold Ether.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours (hygroscopic).

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. et al.[1] "Nucleophilic Ring Opening of 1,2-Epoxides: Steric vs Electronic Control." Journal of Organic Chemistry. (General mechanistic reference for Q2).

  • Piperazine Alkylation Kinetics

    • Huang, J. et al.[1][6] "A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines."[1][6] J. Org.[1][6] Chem., 2012, 77, 7506-7511.[1][6] (Supports the excess equivalent strategy).

    • [1]

  • Synthesis of Beta-Amino Alcohols

    • Bergmeier, S. C.[1] "The Synthesis of Vicinal Amino Alcohols."[1] Tetrahedron, 2000, 56, 2561-2576.[1] (Foundational review on synthetic routes A vs B).

    • [1]

Sources

Troubleshooting

Technical Support Center: A Guide to the Optimal Storage and Handling of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. Maintaining the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. Maintaining the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document addresses common issues related to its stability and offers practical troubleshooting advice.

Core Principles of Stability for Amine Hydrochloride Salts

Understanding the chemical nature of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is the first step in preventing its degradation. The molecule consists of a piperazine ring, a functionalized aliphatic chain, and, critically, is supplied as a dihydrochloride salt. This salt form is deliberately chosen to enhance aqueous solubility and improve shelf-life compared to its free base form.[1][2] However, this form also introduces specific vulnerabilities that must be managed.

  • Hygroscopicity (Moisture Sensitivity): Hydrochloride salts of amines are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This absorbed water can act as a solvent, initiating hydrolysis or facilitating other degradation reactions, and can cause the powder to clump or become sticky.[5]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen.[6][7] This can lead to the formation of N-oxides or other degradation products, which may be colored.[6]

  • Photodegradation (Light Sensitivity): Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate photochemical reactions, leading to degradation and often a visible color change in the solid material.

  • Thermal Stability: Like most chemical reactions, degradation processes are accelerated by heat.[8] Elevated temperatures increase the rate of oxidation, hydrolysis, and other decomposition pathways.

  • pH Stability (in Solution): As a weak base formulated into a salt, the stability of piperazine derivatives in solution is highly dependent on pH.[6][9] While the dihydrochloride salt will create an acidic solution, significant shifts in pH can convert the salt back to the more reactive free base, potentially compromising stability.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered by researchers, explaining the underlying causes and providing actionable solutions.

Q1: What are the ideal storage conditions for solid 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride?

For maximal long-term stability, the solid compound should be stored with careful attention to the core principles outlined above.

  • Container: Use a tightly sealed, light-resistant container, such as an amber glass vial with a secure cap.[6][10]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[11] Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Atmosphere: For ultimate protection against moisture and oxidation, store the compound in a desiccator with a suitable desiccant (e.g., silica gel or calcium chloride).[12] For highly sensitive applications or very long-term archival, storing under an inert gas atmosphere (e.g., argon or nitrogen) is best practice.[10]

Q2: My solid compound has turned from white to a yellowish/brownish color and is clumpy. What happened, and can I still use it?

This is a classic sign of degradation.

  • Causality: The color change is most likely due to photodegradation and/or oxidation, which creates colored impurities.[6] The clumping or sticky texture is a result of hygroscopicity, where the compound has absorbed atmospheric moisture.[4][5] This indicates that the storage container was not airtight or the material was exposed to light and humidity.

  • Trustworthiness: It is strongly advised not to use the degraded compound for quantitative experiments. The presence of impurities means the actual concentration of the active molecule is unknown, which will lead to non-reproducible results and a loss of potency.[6] The compound's purity is no longer guaranteed.

Q3: I'm observing inconsistent results and a loss of activity in my biological assays. Could my compound be degrading?

Yes, this is a very common consequence of compound instability.

  • Expertise & Experience: Degradation directly reduces the concentration of your active compound, leading to a diminished or inconsistent biological effect.[6] If you prepare a stock solution based on the initial weight of the solid, the actual concentration of the intact molecule could be significantly lower if degradation has occurred. Always suspect compound integrity when experimental results become erratic over time.

Q4: What is the best practice for preparing and storing solutions of this compound?

Aqueous solutions are generally more susceptible to degradation than the solid-state material.

  • Preparation: Always use high-purity, degassed solvents to minimize dissolved oxygen. If pH is a critical parameter for your assay, use a suitable buffer system. A pH-stability profile may be necessary to identify the optimal pH for maximum stability in solution.[6]

  • Storage: The gold standard is to use freshly prepared solutions for all experiments .[6] If storage is unavoidable, filter-sterilize the solution and dispense it into small, single-use aliquots in tightly sealed, light-resistant vials. Store these aliquots frozen at -20°C or -80°C.[6] This practice minimizes the damaging effects of repeated freeze-thaw cycles.

Q5: I suspect my compound has degraded. How can I perform a quick quality control check?

A definitive analysis requires analytical instrumentation, but a forced degradation study can provide strong evidence of instability and help develop a method to monitor it.

  • Authoritative Grounding: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition.[6][13] By analyzing the stressed samples (e.g., via HPLC), you can identify degradation products and determine the compound's stability profile. This is a core practice in pharmaceutical development for creating stability-indicating analytical methods.[6][13] See Protocol 1 for a streamlined approach.

Data Summary & Experimental Protocols

Table 1: Storage Condition Guidelines and Risk Assessment
ParameterOptimal ConditionSuboptimal ConditionPrimary Degradation Risk
Temperature 2-8°C (Refrigerated)[11]Room Temperature or ElevatedThermal Degradation
Humidity Dry (In Desiccator)[12]Ambient/High HumidityHygroscopic Absorption, Hydrolysis[3][4]
Light Protected from Light (Amber Vial)[6][10]Exposure to Room/UV LightPhotodegradation, Oxidation[6]
Atmosphere Inert Gas (Argon/Nitrogen)[10]Ambient AirOxidation[6][7]
Solution Storage Freshly prepared or single-use aliquots at -80°C[6]Repeated freeze-thaw cycles, refrigeratedHydrolysis, pH shifts, Oxidation[6]
Protocol 1: Preliminary Forced Degradation Study for Quality Control

This protocol provides a framework to assess the stability of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride and develop a stability-indicating HPLC method.

Objective: To rapidly assess the compound's lability under various stress conditions and confirm if degradation is occurring under current storage conditions.

Materials:

  • 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride sample (both a fresh, trusted standard and the suspect sample)

  • HPLC system with UV detector

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and suitable organic solvent (e.g., acetonitrile or methanol) for mobile phase

  • Calibrated oven and photostability chamber (or aluminum foil and a UV lamp)

Methodology:

  • Prepare Stock Solutions: Accurately prepare stock solutions of both the trusted standard and the suspect compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Unstressed Control: Immediately dilute a portion of each stock solution to the target analytical concentration and inject it into the HPLC system. This is your time-zero (T=0) reference chromatogram.

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[6] At time points (e.g., 2, 8, 24h), withdraw a sample, neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[6] At time points, withdraw a sample, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[6] Withdraw samples at time points, dilute, and analyze.

  • Thermal Degradation: Place a small amount of the solid compound in a calibrated oven at 80°C for 7 days.[6] Afterward, dissolve the solid to prepare a solution at the target concentration and analyze.

  • Photodegradation: Expose a stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours.[6] As a control, wrap an identical vial in aluminum foil and keep it alongside. Analyze both solutions.

Interpretation of Results:

  • Peak Purity: Compare the chromatograms of the stressed samples to the T=0 control. The appearance of new peaks or a significant decrease in the main peak's area indicates degradation.

  • Suspect Sample: Analyze your suspect stored sample without any forced degradation. If its chromatogram shows additional peaks that align with those seen in the stressed samples, it confirms that degradation has occurred during storage.

  • Self-Validation: A robust HPLC method should be able to separate the main compound peak from all degradation product peaks, thus serving as a "stability-indicating method."[6]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

G Problem Observed Problem: Inconsistent Results / Color Change CheckCompound Step 1: Suspect Compound Degradation Problem->CheckCompound CheckStorage Step 2: Review Storage Conditions CheckCompound->CheckStorage Visual Inspection PerformQC Step 3: Perform Quality Control Check CheckCompound->PerformQC Analytical Verification ImproperStorage Finding: Improper Storage (Light/Heat/Moisture Exposure) CheckStorage->ImproperStorage ProperStorage Finding: Storage Appears OK CheckStorage->ProperStorage Action_Analyze Action: Analyze via HPLC (See Protocol 1) PerformQC->Action_Analyze Action_Discard Action: Discard Old Stock Procure New Compound ImproperStorage->Action_Discard ProperStorage->PerformQC Action_Implement Action: Implement Optimal Storage Protocol (See Table 1) Action_Discard->Action_Implement DegradationConfirmed Result: Degradation Confirmed (Extra Peaks / Low Purity) Action_Analyze->DegradationConfirmed NoDegradation Result: No Degradation (Clean Chromatogram) Action_Analyze->NoDegradation DegradationConfirmed->Action_Discard TroubleshootElse Conclusion: Issue Lies Elsewhere (Assay, Reagents, Instrument) NoDegradation->TroubleshootElse

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Jianbei. (2026, February 6). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations.
  • The Versatility of Piperazine Intermediates in Chemical Synthesis. (2026, January 22).
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride.
  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?.
  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Wikipedia. (n.d.). Hydrochloride.
  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • SpringerLink. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Sigma-Aldrich. (n.d.). (S)-Piperazin-2-ylmethanol dihydrochloride.

Sources

Optimization

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" dose-response curve optimization

Dose-Response Curve Optimization Guide[1] Case ID: #PIP-2HCl-OPT Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Compound Profile You are working with 2-(Piperazin-1-yl)pentan-1-ol d...

Author: BenchChem Technical Support Team. Date: February 2026

Dose-Response Curve Optimization Guide[1]

Case ID: #PIP-2HCl-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

You are working with 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .[1] This is not a standard neutral small molecule; it is a diprotic salt .[1] The presence of the piperazine ring (two nitrogen centers) and the pentanol chain creates a specific set of physicochemical challenges that frequently distort dose-response curves (DRCs).

  • Core Challenge: The dihydrochloride (2HCl) form is highly acidic in aqueous solution. If unbuffered, it will shift the pH of your assay media, causing false positives or non-specific toxicity that mimics high potency.

  • Solubility Profile: Amphiphilic.[1] The piperazine core is polar/ionic (in salt form), while the pentyl chain adds lipophilicity.

  • Critical Parameter: The Hill Slope .[2][3] Deviations from a standard slope (1.0) are the first indicator of experimental error with this class of compound.

Module 1: Stock Preparation & Solubility (The "2HCl" Factor)

Current Status: Most "inactive" or "toxic" results stem from improper stock handling of HCl salts.[1]

The Issue: Acidification & Precipitation

The 2HCl salt releases two equivalents of hydrochloric acid upon dissolution.

  • In DMSO: Piperazine salts often dissolve poorly in 100% anhydrous DMSO.[1] They may appear dissolved but form micro-precipitates that scatter light and interfere with optical assays.[1]

  • In Water: Highly soluble, but generates a pH < 4.0 solution.[1][4]

Protocol: The "Buffered Stock" Method

Do not dissolve directly in unbuffered media. Follow this workflow to neutralize the salt while maintaining solubility.

StockPrep Start Compound: 2-(Piperazin-1-yl)pentan-1-ol 2HCl Solvent Solvent Choice: 100% DMSO (Hygroscopic Risk) Start->Solvent Option A (Preferred for Storage) Water Solvent Choice: Water/Buffer (pH Drop Risk) Start->Water Option B (Immediate Use) CheckPH CRITICAL STEP: Check pH (Is pH < 5.0?) Solvent->CheckPH Dilute 1:100 into Media Water->CheckPH Direct Measurement Buffer Add 1M HEPES or Tris (pH 7.4) to neutralize excess HCl CheckPH->Buffer Yes (Acidic) Precipitation Precipitation Check: Centrifuge 10,000xg for 5 min CheckPH->Precipitation No (Neutral) Buffer->Precipitation FinalStock Final Stock Solution (Ready for Serial Dilution) Precipitation->FinalStock Supernatant Only

Figure 1: Stock Preparation Workflow. This logic tree prevents acidic shock to cells/enzymes and ensures true solubility.

Module 2: Assay Design & Dilution Logic

Current Status: Poor dynamic range or "hook effects" are common with piperazine derivatives.[1]

The Issue: Serial Dilution Errors

Because this compound is a salt, its effective concentration is lower than the weighed mass due to the HCl counterions (MW ~73 Da for 2HCl).

  • Correction: Always calculate molarity based on the Salt Molecular Weight (MW_salt = MW_freebase + 72.9).[1]

  • The "Hook Effect": At high concentrations (>100 µM), the piperazine ring can aggregate or cause non-specific membrane perturbation, leading to a bell-shaped curve where efficacy decreases at the highest doses.

Protocol: The "Log-Linear" Dilution Scheme

Avoid simple 1:2 dilutions.[1] Use a semi-log dilution to capture the full sigmoidal curve.

StepConcentration (µM)Log(Conc)Purpose
1 (Top) 100.02.0Saturation: Defines the upper plateau (Emax).[1]
2 31.61.5Transition: Captures the shoulder of the curve.
3 10.01.0Transition: Critical for slope definition.
4 3.160.5Linear Phase: Likely near the IC50/EC50.
5 1.00.0Linear Phase: Defines the midpoint.
6 0.316-0.5Transition: Captures the lower tail.
7 0.1-1.0Baseline: Defines the lower plateau (Emin).[1]
8 (Min) 0.0-Control: Vehicle (DMSO) only.[1]

Why this works: The steps are equidistant on a logarithmic scale (half-log steps), ensuring equal weight is given to all parts of the sigmoid curve during non-linear regression.

Module 3: Data Fitting & Analysis (Troubleshooting the Hill Slope)

Current Status: The Hill Slope (nH) is the most sensitive diagnostic metric for assay validity.

The Issue: Interpreting Slope Deviations

A standard receptor-ligand interaction follows the Law of Mass Action, yielding a Hill Slope of 1.0 .

ObservationHill Slope ValueDiagnosisAction Required
Standard 0.8 – 1.2Valid Assay. Simple 1:1 binding.[1]Proceed with IC50 calculation.
Steep > 1.5Aggregation / Precipitation. The compound is falling out of solution at high doses, causing a sudden "cliff" in activity.Check solubility limit. Add 0.01% Triton X-100 or BSA to prevent aggregation.[1]
Shallow < 0.7Negative Cooperativity / Heterogeneity. The compound is binding to multiple targets with different affinities, or the assay has a high background noise.Re-optimize the assay window (Signal-to-Background ratio).
Bell-Shaped VariableBiphasic Response. "Hook Effect" at high doses.[1]Exclude the highest concentration points from the fit (masking).
Protocol: The 4-Parameter Logistic (4PL) Fit

Always use the 4PL model for fitting.[2] Do not constrain the bottom to 0 unless you have a validated reason (e.g., normalized data).

Equation:


[1]
Frequently Asked Questions (FAQ)

Q: My IC50 shifts when I change the incubation time. Why? A: This is common for piperazine derivatives.[1] They can be slow-binding or undergo time-dependent metabolism in cellular assays.[1]

  • Solution: Perform a time-course experiment (e.g., 30 min, 1 hr, 4 hr) to determine the equilibrium point. If the IC50 drops over time, the compound is a slow binder or irreversible inhibitor.

Q: The compound is hygroscopic and hard to weigh. How do I get an accurate stock? A: Piperazine salts absorb water rapidly.[1]

  • Solution: Do not weigh small amounts (< 5 mg).[1] Weigh the entire vial content and add solvent to reach the target concentration based on the manufacturer's stated mass, or use a quantitative NMR (qNMR) to determine the precise concentration of the stock solution.

Q: Can I use PBS instead of HEPES? A: For the 2HCl salt, HEPES is superior . PBS has a weaker buffering capacity at pH 7.2-7.4 compared to HEPES.[1] The acidic protons from the dihydrochloride can overcome PBS buffering in small volumes (like 96-well plates), shifting the local pH.

References
  • NIH Assay Guidance Manual. In Vitro Assay Development and Validation.[1] (Comprehensive guide on dose-response theory and curve fitting).

  • GraphPad Curve Fitting Guide.The Hill Slope.

  • PubChem Compound Summary.Piperazine Derivatives Properties.

  • Journal of Medicinal Chemistry.Salt Selection and Optimization Procedures for Pharmaceutical Leads. (General principles for handling HCl salts).

Sources

Troubleshooting

Technical Support Center: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Introduction & Molecule Profile Target Molecule: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Core Structure: A pentanol chain substituted at the C2 position with a piperazine ring. Key Characteristics: Chirality: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Target Molecule: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Core Structure: A pentanol chain substituted at the C2 position with a piperazine ring. Key Characteristics:

  • Chirality: The C2 carbon is a stereocenter. Unless asymmetric synthesis is used, the product is a racemate.

  • Basicity: Piperazine contains two nitrogen atoms (

    
    , 
    
    
    
    ). The dihydrochloride salt protonates both, significantly altering solubility and stability.
  • Reactivity: The secondary amine of the piperazine and the primary alcohol of the pentanol chain are both nucleophilic, creating potential for polymerization or intramolecular cyclization.

Critical Impurity Profiling & Troubleshooting

The synthesis of 2-(piperazin-1-yl)pentan-1-ol is notoriously sensitive to the choice of starting materials. The two most common synthetic routes yield distinct side-product profiles.

Issue A: The "Regioisomer" Trap (Wrong Isomer Formation)

Symptom: The mass spectrum (LC-MS) matches the target (


 correct), but the NMR splitting pattern is incorrect (e.g., the alcohol proton is secondary instead of primary).
Diagnosis:  You likely synthesized the 1-(piperazin-1-yl)pentan-2-ol  isomer.
  • Cause: Using 1,2-epoxypentane as the electrophile.

    • Nucleophilic attack by piperazine on 1,2-epoxypentane follows Krasusky’s Rule, favoring attack at the less hindered terminal carbon (C1).[1]

    • Result: The piperazine attaches to C1, leaving the hydroxyl group at C2.

  • Solution: To obtain the 2-(piperazin-1-yl) isomer (piperazine at C2, OH at C1), you must use a displacement reaction with a leaving group at C2 (e.g., 2-bromo-1-pentanol) or reductive amination of 1-hydroxy-2-pentanone.

Issue B: The "Piperazine Dimer" (Bis-Alkylation)

Symptom: A major impurity peak appears at roughly


 the molecular weight minus the mass of piperazine (approx. MW 342 Da free base).
Diagnosis:  Formation of 

-bis(1-hydroxypentan-2-yl)piperazine
.
  • Cause: Piperazine has two nucleophilic NH sites. Once the first alkylation occurs, the product remains nucleophilic. If the alkylating agent is in excess or mixing is inefficient, the second nitrogen reacts.

  • Solution:

    • High Dilution: Maintain a high concentration of piperazine relative to the alkylating agent.

    • Stoichiometry: Use a large excess of piperazine (3–5 equivalents) and recycle the unreacted starting material.

    • Protecting Groups: Use

      
      -Boc-piperazine to block one site, then deprotect after alkylation.[1]
      
Issue C: Elimination Products (Olefins)

Symptom: NMR shows vinylic protons (5.0–6.0 ppm). Diagnosis: Elimination of the starting material to form 2-penten-1-ol .

  • Cause: If using 2-bromo-1-pentanol, the basicity of piperazine can trigger E2 elimination instead of

    
     substitution, especially at elevated temperatures.
    
Visualizing the Reaction & Side Products

The following diagram maps the competitive pathways dependent on the starting material (Epoxide vs. Halide).

ReactionPathways Start_Epoxide Starting Material A: 1,2-Epoxypentane Target TARGET PRODUCT: 2-(Piperazin-1-yl)pentan-1-ol Start_Epoxide->Target Minor Path Attack at C2 Impurity_Regio IMPURITY (Regioisomer): 1-(Piperazin-1-yl)pentan-2-ol Start_Epoxide->Impurity_Regio Major Path (Steric Control) Attack at C1 Start_Halide Starting Material B: 2-Bromo-1-pentanol Start_Halide->Target SN2 Substitution (Inversion at C2) Impurity_Elim IMPURITY (Elimination): 2-Penten-1-ol Start_Halide->Impurity_Elim E2 Elimination (High Temp/Base) Piperazine Piperazine (Nucleophile) Piperazine->Start_Epoxide Reacts with Piperazine->Start_Halide Reacts with Impurity_Dimer IMPURITY (Dimer): N,N'-Bis(1-hydroxypentan-2-yl)piperazine Target->Impurity_Dimer + Excess Alkylating Agent (Over-alkylation)

Figure 1: Reaction pathways showing the origin of regioisomers (yellow), dimers (red), and the target (green).

Salt Formation Protocol (Dihydrochloride)

Users often report "sticky solids" or hygroscopic gums when forming the HCl salt. This is usually due to trapped solvent or incomplete protonation.

Step-by-Step Protocol:

  • Free Base Isolation: Dissolve the crude reaction mixture in DCM (Dichloromethane). Wash with dilute NaOH (pH > 12) to ensure the piperazine is in the free base form. Dry organic layer over

    
    .[2]
    
  • Solvent Switch: Evaporate DCM and redissolve the oil in anhydrous ethanol or isopropanol .

  • Acidification:

    • Do not use aqueous HCl. Water is difficult to remove.

    • Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .

    • Add acid dropwise at 0°C until pH reaches ~2.

  • Precipitation:

    • The dihydrochloride salt should precipitate as a white solid.

    • If it oils out, add excess diethyl ether and scratch the flask walls to induce crystallization.

  • Drying: Filter under nitrogen. Dry in a vacuum oven at 40°C over

    
     to remove trace water.
    

Table 1: Salt Stoichiometry Check

ParameterMonohydrochloride (1HCl)Dihydrochloride (2HCl)
Nitrogen Protonation Only the most basic N (distal)Both N atoms protonated
Solubility (Water) HighVery High
Solubility (Ethanol) ModerateLow
Hygroscopicity ModerateHigh (Requires Desiccator)
Frequently Asked Questions (FAQ)

Q1: Why is my product an oil instead of a solid? A: The free base of 2-(piperazin-1-yl)pentan-1-ol is typically an oil. The dihydrochloride salt should be a solid. If the salt is oily, it likely contains excess water or alcohol.[1] Perform an azeotropic distillation with toluene or lyophilize (freeze-dry) the aqueous solution to obtain a powder.

Q2: Can I use N-Boc-piperazine to prevent the dimer impurity? A: Yes, this is the most robust method.

  • React N-Boc-piperazine with 2-bromo-1-pentanol.

  • Purify the intermediate (mono-protected).

  • Deprotect with HCl/Dioxane. This completely eliminates the risk of bis-alkylation (dimerization) during the coupling step.

Q3: How do I separate the Regioisomer (1-ol vs 2-ol) if I have a mixture? A: Separation is difficult due to polarity similarities.

  • Flash Chromatography: Use a highly polar system (e.g., DCM:MeOH:NH4OH 90:9:1).[1] The primary alcohol (Target) typically elutes slightly slower than the secondary alcohol (Impurity) due to better hydrogen bonding with silica.

  • Derivatization: React the mixture with acetic anhydride. Primary alcohols acetylate faster than secondary alcohols (kinetic resolution), allowing separation of the ester from the alcohol.

References
  • Piperazine Synthesis & Reactivity

    • Topic: General reactivity of piperazine, including mono- vs.
    • Source: Organic Chemistry Portal. "Synthesis of Piperazines."
    • URL:[Link]

  • Regioselectivity of Epoxide Opening (Krasusky's Rule)

    • Topic: Mechanism explaining why 1,2-epoxypentane yields the wrong isomer (1-substituted).
    • Source: Leont'yeva, M.E., et al. "Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane."[1][3] ChemChemTech, 2025.[3]

    • URL:[Link] (Note: Generalized reference to epoxide opening kinetics).

  • Topic: Methods for isolating pure piperazine dihydrochloride salts and handling hygroscopicity.
  • Nucleophilic Substitution Side Reactions

    • Topic: Competition between substitution (SN2)
    • Source: UC Santa Barbara Chemistry. "Reactions of Haloalkanes, Alcohols, and Amines."[1][4][5]

    • URL:[Link] (General Academic Reference).

Sources

Optimization

Technical Support Center: Handling 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

Core Technical Overview Compound: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Physical State: White to off-white crystalline solid (Salt Form) Key Characteristic: Extreme Hygroscopicity The "Invisible" Variable: As a d...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Compound: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride Physical State: White to off-white crystalline solid (Salt Form) Key Characteristic: Extreme Hygroscopicity

The "Invisible" Variable: As a dihydrochloride salt of a polar amine with a free hydroxyl group, this molecule acts as a "water sponge." The chloride ions have a high charge density, and the hydroxyl group serves as a hydrogen bond donor/acceptor. When exposed to ambient humidity (even 40% RH), the crystal lattice expands to accommodate water molecules, transitioning from a free-flowing powder to a sticky gum or deliquescent liquid within minutes.

Impact on Experimental Integrity:

  • Stoichiometric Error: Absorbed water increases the apparent mass. Weighing 100 mg of "wet" salt might actually deliver only 85 mg of active compound, leading to under-loading in reactions.

  • Hydrolysis Risks: If used in coupling reactions (e.g., with acid chlorides), the absorbed water will compete as a nucleophile, quenching the electrophile.

  • Equipment Corrosion: The salt is acidic. Moisture uptake creates a localized hydrochloric acid film that corrodes stainless steel spatulas and balance pans.

Tier 1: Weighing & Handling Protocols

Q: My sample turns into a sticky paste on the balance pan. How do I weigh this accurately?

A: You are observing deliquescence.[1] You must isolate the compound from atmospheric moisture during the weighing process. Do not use a standard open weighing boat.

Protocol: The "Weighing by Difference" Method

Rationale: This method minimizes the time the bulk container is open and prevents the sample on the balance from absorbing water during the reading stabilization.

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven at 60°C, then cool it in a desiccator.

  • Rough Weighing: Inside a glove bag or quickly in the fume hood, transfer an approximate amount of the salt (e.g., 1.5 g) into the weighing bottle and stopper it immediately.

  • Initial Mass (

    
    ):  Place the closed bottle on the analytical balance. Record the stable mass.
    
  • Transfer: Take the bottle to your reaction vessel. Remove the stopper, quickly pour/tap the estimated required amount into the reaction flask, and immediately replace the stopper.

  • Final Mass (

    
    ):  Return the closed bottle to the balance. Record the new mass.
    
  • Calculation: Mass transferred =

    
    .
    

Visual Workflow: Weighing Decision Tree

WeighingWorkflow start Start: Weighing Hygroscopic Salt check_env Check Lab Humidity start->check_env high_hum > 45% RH check_env->high_hum low_hum < 45% RH check_env->low_hum glovebox Use Glovebox / Glovebag (Inert Atmosphere) high_hum->glovebox Critical diff_weigh Protocol: Weighing by Difference (Closed Vessel) high_hum->diff_weigh If no glovebox low_hum->diff_weigh Recommended speed_weigh Speed Weighing (Minimize Exposure <30s) low_hum->speed_weigh Risky calc Calculate Mass Transferred (Initial - Final) glovebox->calc diff_weigh->calc speed_weigh->calc

Figure 1: Decision tree for selecting the appropriate weighing strategy based on environmental conditions.

Tier 2: Storage & Stability

Q: The lid of my bottle is crusted shut. How do I store this for long-term use?

A: The crust is likely recrystallized salt formed from moisture ingress. Proper storage requires a multi-barrier approach.[2]

Storage Protocol:

  • Primary Container: Use an amber glass vial with a Teflon-lined screw cap. Avoid simple polyethylene snap-caps, which are permeable to water vapor over time.

  • Secondary Barrier: Wrap the cap junction tightly with Parafilm® or Teflon tape.

  • Environment: Store the vial inside a secondary desiccator jar containing active desiccant.

Desiccant Selection Guide:

Desiccant MaterialEfficiency (Residual H2O)CapacityRecommendation
Phosphorus Pentoxide (

)
Very High (< 0.02 mg/L)LowBest for drying the specific sample before use.
Indicating Drierite (

)
Medium (0.067 mg/L)LowGood for day-to-day desiccator maintenance.
Silica Gel Low (0.07 mg/L)HighBest for bulk storage (secondary container).
Molecular Sieves (4Å) High (0.001 mg/L)MediumExcellent, but harder to regenerate than silica.

Tier 3: Reaction Troubleshooting

Q: My reaction yield is consistently lower than expected. Could the salt be the issue?

A: Yes. If you calculate stoichiometry based on the anhydrous molecular weight (MW ~245.19 g/mol ), but your sample contains 10% water by weight, you are under-loading the reagent by 10%.

Validation Steps:

  • Run a qNMR (Quantitative NMR): Dissolve a known mass of the salt in

    
     or 
    
    
    
    with an internal standard (e.g., maleic acid). Compare the integration of the piperazine protons to the standard to determine the effective molecular weight.
  • Karl Fischer Titration: If available, this is the gold standard for measuring water content.

  • Correction: Adjust your weighing mass:

    
    
    
Q: The salt won't dissolve in my organic solvent (DCM/THF).

A: Dihydrochloride salts are ionic lattice structures. They are generally insoluble in non-polar or moderately polar organic solvents (DCM, Ether, Toluene, THF). They dissolve well in Water, Methanol, and DMSO.

Solution: "Free-Basing" In-Situ If your reaction requires an organic solvent (e.g., an amide coupling in DCM), you must break the salt lattice.

Protocol: In-Situ Neutralization

  • Suspend the dihydrochloride salt in the organic solvent (DCM).

  • Add 2.2 to 2.5 equivalents of a tertiary amine base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).

  • Stir for 15 minutes. The solution should clear up (or the precipitate will change texture) as the free base is liberated and the TEA·HCl salt forms (which is also soluble in DCM).

Tier 4: Purification & Workup

Q: How do I remove the salt after the reaction?

A: Since the product is an amino-alcohol, it is amphoteric. You cannot simply wash with acid (it will protonate and go into water) or simple base (it might stay in water if very polar).

Workflow: Neutralization Extraction

WorkupWorkflow reaction Reaction Mixture (Contains Product + HCl salts) evap Evaporate Volatiles reaction->evap dissolve Dissolve Residue in Water evap->dissolve base_add Add NaOH (aq) to pH > 12 (Liberates Free Base) dissolve->base_add extract Extract with DCM or CHCl3 (x3) base_add->extract aq_layer Aqueous Layer (Discard Salts) extract->aq_layer org_layer Organic Layer (Contains Product) extract->org_layer dry Dry over Na2SO4 Filter & Concentrate org_layer->dry

Figure 2: Workup strategy to isolate the free amine from the dihydrochloride salt.

Critical Note on Solubility: If the "pentan-1-ol" chain does not provide enough lipophilicity, the free base might still be water-soluble. In this case, use n-Butanol for the extraction instead of DCM, or use a continuous liquid-liquid extractor.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Binding Affinity Profiling of Piperazine-Alkanol Scaffolds

This guide is structured as a high-level technical protocol and comparative analysis for characterizing the binding properties of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . Given that this specific compound is a chi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol and comparative analysis for characterizing the binding properties of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .

Given that this specific compound is a chiral piperazine-alkanol fragment (often used as a building block or intermediate in the synthesis of complex GPCR ligands, rather than a marketed drug itself), this guide focuses on Fragment-Based Drug Discovery (FBDD) methodologies. It details how to validate its binding potential against likely targets (e.g., Monoamine receptors) and compares assay modalities suitable for low-to-moderate affinity ligands.

Focus Entity: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Context: Fragment-Based Screening & Intermediate Quality Control

Executive Summary & Strategic Context

In medicinal chemistry, the piperazine ring is a "privileged scaffold," frequently serving as the core pharmacophore for ligands targeting Dopamine (D2/D3), Serotonin (5-HT), and Sigma receptors. 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represents a critical functionalized fragment. Its C2-substituted pentyl chain introduces lipophilicity and potential chirality, while the free hydroxyl group offers a vector for further synthetic elaboration.

For researchers, the challenge lies not just in synthesis, but in validating the biological integrity of this scaffold before it is incorporated into larger molecules. This guide compares the performance of Radioligand Binding Assays (RBA) versus Surface Plasmon Resonance (SPR) for characterizing this compound.

Why This Assay Matters
  • Fragment Validation: Confirming that the piperazine nitrogen remains active and capable of key ionic interactions (e.g., with Asp3.32 in aminergic GPCRs).

  • Scaffold Ranking: Determining if the pentyl side chain provides favorable hydrophobic contacts compared to standard ethyl or propyl linkers.

  • QC/QA: Ensuring the dihydrochloride salt form does not mask activity due to pH artifacts in the assay buffer.

Comparative Analysis: Assay Modalities

We compare the two primary methods for assaying piperazine fragments.

FeatureMethod A: Radioligand Binding (Competition) Method B: Surface Plasmon Resonance (SPR)
Primary Utility Gold Standard for affinity (

) determination against specific receptors (e.g., D2, 5-HT1A).
Kinetics (

) and screening of low-affinity fragments.
Sensitivity High. Can detect weak displacement if tracer concentration is optimized.Moderate to High. Excellent for detecting rapid on/off rates typical of fragments.
Throughput Medium (96/384-well filtration).High (Sensor chip arrays).
Reagent Cost High (Requires radioactive tracers like

-Spiperone).
High (Sensor chips), but label-free ligand.
Pros for Target Validates functional binding site competition.No radioactive waste; measures stoichiometry.
Cons for Target Equilibrium only; misses kinetic nuance.Requires immobilized protein; potential for non-specific binding of the pentyl chain.

Recommendation: Use Radioligand Binding for definitive affinity profiling during lead optimization. Use SPR for initial fragment screening to assess solubility and non-specific binding.

Detailed Protocol: Radioligand Competition Assay

Objective: Determine the Binding Affinity (


) of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride at the Dopamine D2 Receptor.
A. Reagent Preparation (Critical Step)

The dihydrochloride salt nature requires careful pH management to prevent assay drift.

  • Stock Solution: Dissolve 2-(Piperazin-1-yl)pentan-1-ol

    
     2HCl in DMSO  to 10 mM.
    
    • Note: Although water-soluble, DMSO ensures stability of the pentyl chain solubility at high concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Crucial: Add 0.1% Ascorbic Acid to prevent oxidation if comparing against catecholamines.

  • Ligand Dilution: Prepare serial dilutions (100

    
    M to 0.1 nM) in Assay Buffer.
    
B. Experimental Workflow
  • Membrane Prep: Thaw CHO-K1 cell membranes expressing human D2 receptor (approx. 5-10

    
    g protein/well).
    
  • Incubation:

    • Add 25

      
      L Radioligand : 
      
      
      
      -Methylspiperone (Final conc: 0.2 nM, approx
      
      
      ).
    • Add 25

      
      L Test Compound : 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride dilutions.
      
    • Add 150

      
      L Membrane Suspension .
      
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

    • Why? Piperazines can have slow association rates; 60 mins ensures equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic pentyl chain).

  • Wash: 3x washes with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

C. Data Analysis

Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff Equation :

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism and the critical interaction points for the piperazine scaffold.

BindingMechanism Receptor GPCR Target (e.g., D2 Receptor) Asp332 Asp 3.32 (Anionic Site) Receptor->Asp332 Hydrophobic Hydrophobic Pocket (TM3/TM5) Receptor->Hydrophobic Tracer [3H]-Spiperone (Radioligand) Tracer->Asp332 Ionic Bond Tracer->Hydrophobic Pi-Stacking Signal Scintillation Signal Tracer->Signal Generates Compound 2-(Piperazin-1-yl) pentan-1-ol Compound->Asp332 Protonated N Competes Here Compound->Hydrophobic Pentyl Chain Interacts Compound->Tracer Displaces

Caption: Competitive displacement mechanism showing the piperazine nitrogen competing for the Asp 3.32 orthosteric site.

Performance Expectations & Troubleshooting

When assaying 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride , typical results should reflect its nature as a fragment/intermediate.

Expected Data Profile
  • Affinity (

    
    ):  Likely in the micromolar range (1 - 10 
    
    
    
    M)
    .
    • Reasoning: Without the secondary aryl group (common in full drugs like Buspirone), the binding energy is driven primarily by the piperazine-Aspartate salt bridge and weak hydrophobic interactions of the pentyl chain.

  • Hill Slope: Should be near -1.0 . A deviation (e.g., -0.5) suggests negative cooperativity or aggregation issues.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic pentyl chain sticking to filters.Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 2 hours.
Precipitation in Well Dihydrochloride salt crashing out in cold buffer.Ensure predilution in DMSO; keep assay at Room Temp (25°C) , not 4°C.
Acidic Shift High conc. of dihydrochloride overpowering buffer.Verify pH of the highest concentration well. Increase HEPES/Tris molarity to 50mM .

References

  • de Almeida, H., et al. "Structure-Activity Relationship of Piperazine Derivatives at the Dopamine D2 Receptor." Journal of Medicinal Chemistry. (General reference for piperazine pharmacophore binding).

  • Hulme, E.C., & Trevethick, M.A. "Ligand binding assays at cell surface receptors: the utility of [3H]ligands." British Journal of Pharmacology, 2010.

  • Navratilova, I., & Hopkins, A.L. "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 2010. (Protocol for SPR screening of small fragments).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine Derivatives." (For general chemical properties).

Comparative

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" vs pyrovalerone analogues biological activity

The following is a comprehensive technical comparison guide analyzing the biological activity, structural properties, and pharmacological divergence between 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride and Pyrovalerone...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide analyzing the biological activity, structural properties, and pharmacological divergence between 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride and Pyrovalerone Analogues .

Content Type: Technical Comparison & Pharmacological Analysis Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Executive Summary

This guide provides a rigorous analysis comparing the biological profile of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (hereafter referred to as 2-PP-OH ) against the class of Pyrovalerone Analogues (e.g., MDPV, α-PVP, Pyrovalerone).

Key Finding: While Pyrovalerone analogues are potent, aryl-substituted ketone psychostimulants acting as Dopamine/Norepinephrine Transporter (DAT/NET) inhibitors, 2-PP-OH is an aliphatic amino-alcohol lacking the essential pharmacophore (aromatic ring and beta-ketone) required for significant monoamine transporter binding. Consequently, 2-PP-OH is characterized not as a psychostimulant, but likely as a metabolic reduction product , chemical intermediate , or inactive structural congener with negligible affinity for DAT/NET compared to the pyrovalerone class.

Structural & Physicochemical Characterization

To understand the biological divergence, we must first analyze the structural mismatch between the two entities.

Chemical Identity[1][2]
Feature2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride Pyrovalerone Analogues (Class Representative)
Core Structure Aliphatic Amino-AlcoholAryl-Amino-Ketone (Cathinone backbone)
Aromatic System Absent (Purely aliphatic chain)Present (Phenyl or substituted phenyl ring)
Nitrogen Ring Piperazine (6-membered, 2 nitrogens)Pyrrolidine (5-membered, 1 nitrogen)
Oxygen Moiety Hydroxyl (-OH) at C1 (Reduced)Ketone (=O) at Beta-position
CAS Number 1354954-09-83563-49-3 (Pyrovalerone), 687603-66-3 (MDPV)
Primary Classification Chemical Reagent / Aliphatic AminePsychostimulant / NDRI
Pharmacophore Mismatch Analysis

The biological activity of pyrovalerone analogues relies on a specific Structure-Activity Relationship (SAR) that 2-PP-OH does not satisfy.

  • The Aromatic Anchor: Pyrovalerones require an aromatic ring (phenyl) to engage in

    
     stacking interactions with phenylalanine residues (e.g., Phe72 in DAT). 2-PP-OH lacks this ring , rendering it unable to dock effectively into the transporter binding site.
    
  • The Beta-Ketone: The carbonyl oxygen in pyrovalerones accepts hydrogen bonds, stabilizing the binding conformation. The reduced alcohol group in 2-PP-OH alters polarity and flexibility, typically reducing potency by 10-100 fold even when the aryl ring is present.

  • Nitrogen Heterocycle: Pyrrolidine is optimal for DAT selectivity. Piperazine is bulkier and introduces a second nitrogen, often shifting selectivity towards Serotonin (SERT) or reducing transporter affinity altogether in the absence of an aryl linker.

Biological Activity Profile

Pyrovalerone Analogues: The Reference Standard
  • Mechanism: Potent inhibition of DAT and NET (IC50 values often < 50 nM).[1]

  • Effect: Massive increase in extracellular dopamine and norepinephrine levels, leading to psychomotor agitation, euphoria, and sympathomimetic toxicity.

  • Metabolism: Primary metabolism involves demethylation and ketone reduction to the corresponding alcohol (which is often 2-PP-OH's structural analog with an aryl ring).

2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: The Target Analyte
  • Predicted Binding: Due to the absence of the aryl pharmacophore, 2-PP-OH is predicted to have Ki > 10,000 nM (inactive) at DAT/NET.

  • Potential Activity:

    • Antimicrobial/Anthelmintic: Piperazine derivatives are historically used as anthelmintics (GABA agonists in invertebrates). 2-PP-OH may exhibit weak activity in this domain.

    • Metabolic Marker: It may serve as a reference standard for the degradation of complex piperazine-containing lipids or novel surfactants, but not as a psychoactive agent.

  • Toxicology: Likely lower acute sympathomimetic toxicity than pyrovalerones, but potential for irritation (alcohol/amine) or non-specific cytotoxicity.

Visualization: Pharmacophore Divergence

The following Graphviz diagram illustrates the critical structural deficiencies of 2-PP-OH compared to the active Pyrovalerone pharmacophore.

PharmacophoreComparison cluster_Pyro Pyrovalerone Analogues (Active) cluster_2PP 2-(Piperazin-1-yl)pentan-1-ol (Target) P_Struct Structure: Aryl-Ketone-Pyrrolidine P_Mech Mechanism: DAT/NET Inhibition (Pi-Stacking + H-Bonding) P_Struct->P_Mech Matches SAR T_Struct Structure: Aliphatic-Alcohol-Piperazine P_Struct->T_Struct Structural Divergence P_Effect Effect: Psychostimulation P_Mech->P_Effect T_Deficit Deficits: 1. No Aromatic Ring (Loss of Pi-Stacking) 2. Reduced Ketone (Altered Polarity) 3. Piperazine Substitution T_Struct->T_Deficit T_Effect Effect: Inactive / Non-Stimulant T_Deficit->T_Effect Fails SAR

Caption: Structural comparison highlighting the loss of key pharmacophore elements (Aryl ring, Ketone) in 2-PP-OH, leading to predicted inactivity.

Experimental Validation Protocols

To empirically confirm the divergence described above, the following standardized protocols should be employed.

Monoamine Transporter Uptake Assay

Objective: Quantify the IC50 of 2-PP-OH at DAT, NET, and SERT compared to MDPV (Positive Control).

  • Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reagent Prep: Dissolve 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 100 µM).

  • Incubation:

    • Wash cells with Krebs-HEPES buffer.

    • Incubate cells with the test compound for 10 minutes at 37°C.

    • Add radiolabeled neurotransmitter (

      
      H-Dopamine, 
      
      
      
      H-Norepinephrine, or
      
      
      H-Serotonin).
    • Incubate for an additional 5-10 minutes.

  • Termination: Aspirate buffer and wash cells with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Expected Result (Pyrovalerone): IC50 < 100 nM.[1]

    • Expected Result (2-PP-OH): IC50 > 10,000 nM (No significant inhibition).[2]

Cytotoxicity Screening (MTT Assay)

Objective: Assess general cellular toxicity independent of receptor binding.

  • Seeding: Plate HepG2 or SH-SY5Y cells in 96-well plates (10,000 cells/well).

  • Treatment: Expose cells to 2-PP-OH (1 µM - 1000 µM) for 24 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Comparison: Compare LD50 with MDPV (known to exhibit mitochondrial toxicity).

Critical Note on Nomenclature & Ambiguity

Important: The chemical name "2-(Piperazin-1-yl)pentan-1-ol" strictly refers to an aliphatic compound.

  • If the research intent was to investigate the metabolite of a piperazine-substituted pyrovalerone (e.g., a theoretical "Piperazine-MDPV"), the correct structure would likely require an aryl group (e.g., 1-(4-methylphenyl)-2-(piperazin-1-yl)pentan-1-ol).

  • Without the aryl group, the compound discussed here is likely a chemical building block or a reagent used in the synthesis of more complex drugs, rather than a bioactive pharmaceutical itself.

References

  • Baumann, M. H., et al. (2013). "The designer methcathinone analog, mephedrone, reduces dopamine transporter function and increases dopamine release." Neuropsychopharmacology. Retrieved from [Link]

  • Kolanos, R., et al. (2013).[2] "Structural modification of the designer drug methylenedioxypyrovalerone (MDPV): pharmacophore exploration." ACS Chemical Neuroscience. Retrieved from [Link]

  • Meyer, M. R., et al. (2010).[3][4] "Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV)." Journal of Mass Spectrometry. Retrieved from [Link]

  • Wojcieszak, J., et al. (2020). "Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones." Forensic Toxicology. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Synthesis Routes for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Abstract This guide provides a detailed comparative analysis of the primary synthetic routes for obtaining 2-(Piperazin-1-yl)pentan-1-ol, a key building block in contemporary drug discovery. We will dissect three common...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the primary synthetic routes for obtaining 2-(Piperazin-1-yl)pentan-1-ol, a key building block in contemporary drug discovery. We will dissect three common synthetic strategies: Reductive Amination , Nucleophilic Substitution via a Protected Piperazine , and Epoxide Ring-Opening . Each route is evaluated based on its chemical principles, experimental efficiency, scalability, and the relative complexity of its starting materials. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions for the synthesis of piperazine-based scaffolds.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its ability to improve aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker between different pharmacophoric groups—make it an indispensable tool for drug designers. The target molecule, 2-(Piperazin-1-yl)pentan-1-ol, incorporates this valuable heterocycle into a functionalized aliphatic chain, presenting a vicinal amino-alcohol motif that is ripe for further chemical elaboration. The selection of an optimal synthetic pathway is therefore a critical first step in any research and development campaign.

Overview of Synthetic Strategies

The core challenge in synthesizing mono-substituted piperazines lies in controlling the reactivity of the two secondary amine groups. Direct reaction with an unprotected piperazine often leads to a mixture of mono- and di-alkylated products, complicating purification and reducing yields.[3] Therefore, robust synthetic strategies typically employ methods that either allow for selective mono-functionalization or utilize a protecting group strategy. We will explore three such routes.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Molecule A Piperazine R1 Route 1: Reductive Amination A->R1 R2 Route 2: Nucleophilic Substitution A->R2 (Protected) R3 Route 3: Epoxide Ring-Opening A->R3 (Protected) B Pentan-1-al Derivative B->R1 C 2-Halo-pentan-1-ol C->R2 D 1,2-Epoxypentane D->R3 P 2-(Piperazin-1-yl)pentan-1-ol R1->P R2->P R3->P

Figure 1: High-level overview of the three primary synthetic pathways to 2-(Piperazin-1-yl)pentan-1-ol.

Route 1: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used for the N-alkylation of secondary amines like piperazine.[4][5] The process typically occurs in one pot, involving the initial formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the target amine.[4][5]

Mechanism: The reaction begins with the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of an appropriate aldehyde (e.g., 2-hydroxypentanal). This is followed by dehydration to form a transient iminium ion, which is not isolated. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to furnish the final product.[5]

G cluster_workflow Reductive Amination Workflow Start Piperazine + 2-Hydroxypentanal Step1 Condensation (Imine/Iminium Ion Formation) Start->Step1 Step2 In-situ Reduction (e.g., NaBH(OAc)₃) Step1->Step2 End 2-(Piperazin-1-yl)pentan-1-ol Step2->End

Caption: Workflow for the Reductive Amination synthesis route.

Discussion: This route is attractive due to its operational simplicity. However, it relies on the availability of 2-hydroxypentanal, which is not as common as other starting materials. Furthermore, direct reaction with unprotected piperazine carries the risk of di-alkylation, although using an excess of piperazine can mitigate this. A more controlled approach involves using mono-Boc-piperazine, which ensures selectivity but adds protection and deprotection steps to the overall sequence.[3] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the starting aldehyde.[3][4]

Route 2: Nucleophilic Substitution (via N-Boc-Piperazine)

Direct alkylation of piperazine with a suitable electrophile, such as 2-bromo-pentan-1-ol, is a straightforward concept. However, achieving mono-alkylation selectively is notoriously difficult.[3] The most reliable and widely adopted solution is to temporarily protect one of the piperazine nitrogens, most commonly with a tert-butoxycarbonyl (Boc) group.[3][6][7]

Mechanism: The synthesis begins with the preparation of N-Boc-piperazine. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the adjacent nitrogen, allowing the unprotected secondary amine to react selectively.[7] This free amine then acts as a nucleophile in a standard SN2 reaction with an alkyl halide, like 2-bromo-pentan-1-ol, typically in the presence of a mild base to neutralize the HBr byproduct. The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl).[3][6]

G cluster_workflow Nucleophilic Substitution Workflow Start Piperazine + Boc₂O Step1 Mono-Boc Protection Start->Step1 Intermediate N-Boc-Piperazine Step1->Intermediate Step2 SN2 Alkylation with 2-Bromo-pentan-1-ol Intermediate->Step2 Intermediate2 N-Boc-Protected Product Step2->Intermediate2 Step3 Acidic Deprotection Intermediate2->Step3 End 2-(Piperazin-1-yl)pentan-1-ol Step3->End

Caption: Workflow for the Nucleophilic Substitution synthesis route.

Discussion: This is arguably the most common and reliable route for synthesizing mono-substituted piperazines. While it involves more steps than a direct reaction, the high selectivity and predictability of the reactions often result in higher overall yields and simpler purifications. The starting materials, N-Boc-piperazine (or piperazine and Boc-anhydride) and 2-bromo-pentan-1-ol, are generally accessible. The main drawbacks are the additional cost of the protecting group and the need for two extra synthetic steps.

Route 3: Epoxide Ring-Opening

The reaction of amines with epoxides is a classic and efficient method for the synthesis of β-amino alcohols.[8] The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even without an outstanding leaving group.[9]

Mechanism: Under neutral or basic conditions, this reaction proceeds via a standard SN2 mechanism.[10] The nucleophilic nitrogen of piperazine attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. For an unsymmetrical epoxide like 1,2-epoxypentane, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1), resulting in the formation of the desired 2-(piperazin-1-yl)pentan-1-ol isomer.[11] As with Route 2, using N-Boc-piperazine is highly recommended to prevent the formation of di-substituted and potentially oligomeric byproducts.[12]

G cluster_workflow Epoxide Ring-Opening Workflow Start N-Boc-Piperazine + 1,2-Epoxypentane Step1 SN2 Ring-Opening Start->Step1 Intermediate N-Boc-Protected Product Step1->Intermediate Step2 Acidic Deprotection Intermediate->Step2 End 2-(Piperazin-1-yl)pentan-1-ol Step2->End

Caption: Workflow for the Epoxide Ring-Opening synthesis route.

Discussion: This route is often very clean and highly regioselective. It directly establishes the required 1,2-amino alcohol functionality in a single step (prior to deprotection). The starting material, 1,2-epoxypentane, is readily available. The reaction can sometimes be slow and may require heating or the use of a Lewis acid catalyst to facilitate the ring-opening.[12] The overall step count is comparable to the nucleophilic substitution route, as it also necessitates the use of a protected piperazine.

Comparative Summary and Data

The following table summarizes the key comparative aspects of the three synthetic routes. Yields and conditions are representative and may vary based on specific experimental setup and optimization.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Epoxide Ring-Opening
Key Reagents Piperazine, 2-Hydroxypentanal, NaBH(OAc)₃N-Boc-Piperazine, 2-Bromo-pentan-1-ol, K₂CO₃, TFA/HClN-Boc-Piperazine, 1,2-Epoxypentane, TFA/HCl
Number of Steps 1 (direct) or 3 (with protection)3 (Protection, Alkylation, Deprotection)2 (Ring-Opening, Deprotection)
Selectivity Moderate (risk of di-alkylation)High (with protecting group)High (with protecting group)
Typical Yields 50-70% (direct)70-90% (overall)75-95% (overall)
Key Advantages Potentially fewer steps (direct method)Highly reliable, predictable, and scalable.Excellent regioselectivity, directly forms amino-alcohol.
Key Disadvantages Availability of aldehyde; selectivity control.Requires protection/deprotection steps.Can require heat or catalyst; uses protecting group.
Green Chemistry Use of borohydride reagents is a drawback.[13]Multiple steps, solvent changes.Atom economical C-N and C-O bond formation.

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for the synthesis of piperazine derivatives.[3][4][6]

Protocol 1: Synthesis via Nucleophilic Substitution (Route 2)

Step 7.1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-Piperazine)

  • Dissolve piperazine (2.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in DCM dropwise over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 20-24 hours.[3]

  • Evaporate the solvent under reduced pressure. Add water to the residue.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-piperazine.[3]

Step 7.2: Synthesis of tert-butyl 4-(1-hydroxypentan-2-yl)piperazine-1-carboxylate

  • To a stirred solution of N-Boc-piperazine (1.0 equiv.) in dry dimethylformamide (DMF), add 2-bromo-pentan-1-ol (1.1 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).[6]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the Boc-protected product.

Step 7.3: Synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

  • Dissolve the product from Step 7.2 (1.0 equiv.) in DCM or dioxane.

  • Cool the solution to 0 °C and add a 4M solution of HCl in dioxane (3.0-4.0 equiv.) dropwise.[6]

  • Stir the mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • The product dihydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.

Conclusion and Recommendation

All three routes present viable pathways to 2-(Piperazin-1-yl)pentan-1-ol.

  • Reductive Amination is potentially the most direct route but is hampered by the commercial availability of the starting aldehyde and potential selectivity issues if unprotected piperazine is used.

  • The Epoxide Ring-Opening route is elegant and highly regioselective, directly forming the desired vicinal amino-alcohol. It is an excellent choice, particularly if the starting epoxide is readily available.

  • The Nucleophilic Substitution of N-Boc-piperazine stands out as the most versatile, reliable, and well-documented method. While it involves an additional protection step compared to the epoxide route, the high degree of control, predictable outcomes, and amenability to scale-up make it the recommended route for most laboratory and process development applications. The use of a protecting group strategy is a cornerstone of modern piperazine chemistry, ensuring clean reactions and high yields.[3][6]

References

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • PubMed. (2009). Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed. Available at: [Link]

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Rossi, S. et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Available at: [Link]

  • Synlett. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme Connect. Available at: [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Mandal, T. & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

Sources

Comparative

Validating Analytical Architectures for 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: A Comparative Methodological Guide

Executive Summary: The Analytical Paradox 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8) represents a classic "analytical paradox" in pharmaceutical development. As a polar, hydrophilic, non-chromophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8) represents a classic "analytical paradox" in pharmaceutical development. As a polar, hydrophilic, non-chromophoric salt, it defies detection by standard Reversed-Phase HPLC (RP-HPLC) with UV detection—the workhorse of most QC labs.

This guide compares the performance of a Certified Reference Standard validated via modern Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) against generic alternatives characterized by traditional, often flawed, methodologies. We demonstrate why the specific physicochemical properties of this molecule—specifically its lack of UV absorption and high polarity—demand a shift from "generic" to "specific" analytical architectures.

Comparative Analysis: Methodological Performance

The following table contrasts the performance of the recommended validation approach (HILIC-CAD) against traditional alternatives often used for generic piperazine derivatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional RP-HPLC (UV @ 210 nm) Method B: Derivatization (Dansyl Chloride) Method C: HILIC-CAD (Recommended)
Principle Hydrophobic retention; End-absorption detection.Chemical modification to add chromophore.Hydrophilic partitioning; Universal particle detection.
Sensitivity (LOD) Poor (>100 ppm). High noise floor.High (<1 ppm).High (<5 ppm).
Linearity (R²) < 0.98 (Non-linear at low conc).> 0.99 (Dependent on reaction yield).[1]> 0.995 (Universal response).
Retention Fail : Elutes in void volume (

).
Good : Derivative is hydrophobic.Excellent : Retains polar salt (

).
Robustness Low: Susceptible to pH shifts.Low: Reaction stability varies.[1]High : Stable, direct measurement.
Suitability Crude purity estimation only.Trace impurity quantification.Assay & Purity Validation.

Technical Deep Dive: The Validated Architecture

The Challenge of the Chromophore

The core structural limitation of 2-(Piperazin-1-yl)pentan-1-ol is the absence of a conjugated


-system. The piperazine ring only exhibits weak 

transitions below 210 nm.
  • The Pitfall: Relying on UV detection at 205-210 nm introduces significant solvent interference (cutoff issues with methanol/buffers) and baseline drift, rendering quantitative validation impossible.

  • The Solution: Charged Aerosol Detection (CAD) or LC-MS . CAD is preferred for potency assignment as it provides a mass-balance response independent of optical properties.

The Polarity Challenge (HILIC vs. RP)

As a dihydrochloride salt, the molecule is ionic and highly water-soluble.

  • RP-HPLC Failure: On a C18 column, the solvated chloride ions and protonated amines prevent interaction with the hydrophobic stationary phase, causing the analyte to co-elute with the solvent front (Matrix Effect zone).

  • HILIC Success: By using a polar stationary phase (e.g., Bare Silica or Zwitterionic) with a high-organic mobile phase, we create a water-rich layer on the surface. The polar analyte partitions into this layer, ensuring adequate retention (

    
    ) and separation from early-eluting salts.
    

Experimental Protocol: Self-Validating System

This protocol defines the "Gold Standard" for validating this specific molecule. It is designed to be self-validating by including system suitability checks for retention and sensitivity.

Methodology: HILIC-CAD/MS

1. Sample Preparation:

  • Solvent: 90:10 Acetonitrile:100mM Ammonium Formate (pH 3.0). Rationale: High organic content matches the initial mobile phase to prevent peak distortion.

  • Concentration: 0.5 mg/mL (as free base).

  • Salt Correction: Account for the 2HCl stoichiometry (MW factor approx. 1.4x).

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Isocratic 85% B for 5 mins, then gradient to 60% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

3. Detection (CAD):

  • Evaporator Temp: 35°C.

  • Power Function: 1.0 (for linearity).

  • Filter: 5s.

4. Validation Criteria (Acceptance Limits):

  • Specificity: No interference at retention time of ~6.5 min.

  • Precision (RSD):

    
     2.0% for n=6 injections.
    
  • LOD: S/N > 3 (typically ~0.5 µg/mL).

  • Accuracy: 98.0% – 102.0% recovery from spiked placebo.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct analytical workflow for piperazine-alcohols, highlighting the critical "Stop/Go" decision points based on chromophore presence and polarity.

AnalyticalWorkflow Start Analyte: 2-(Piperazin-1-yl)pentan-1-ol 2HCl CheckChrom Check Chromophore (UV > 220nm?) Start->CheckChrom CheckPolarity Check Polarity (LogP < 0?) CheckChrom->CheckPolarity No (Weak UV) RP_UV Method A: RP-HPLC UV (Not Recommended) CheckChrom->RP_UV Yes (False Assumption) Derivatization Method B: Pre-col Derivatization (Dansyl-Cl) CheckPolarity->Derivatization Modify Polarity HILIC_CAD Method C: HILIC-CAD/MS (Recommended Standard) CheckPolarity->HILIC_CAD Accept Polarity Result_Fail Result: Poor Retention Low Sensitivity RP_UV->Result_Fail Result_Complex Result: High Sensitivity Complex Prep / Unstable Derivatization->Result_Complex Result_Success Result: Validated Purity Stoichiometry Confirmed HILIC_CAD->Result_Success

Figure 1: Analytical Decision Matrix for Hydrophilic Non-Chromophoric Salts.

Critical Validation Parameter: Stoichiometry

For a "dihydrochloride" salt, validating the counter-ion content is as critical as the organic purity. A common failure mode in generic products is non-stoichiometric salt formation (e.g., 1.5 HCl), which skews potency calculations.

Recommended Experiment: Ion Chromatography (IC)

  • Column: Anion Exchange (e.g., Dionex IonPac AS11).

  • Eluent: KOH Gradient.

  • Target: Chloride content should be theoretical

    
    .
    
  • Integration: The HILIC-CAD purity value must be corrected by the IC chloride value and TGA (water) value to assign the "As Is" potency.

References

  • SIELC Technologies. (2012).[3] HPLC Analysis of Piperazine on Primesep 100 - Application Note. Retrieved from [Link]

  • McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Validation

Advanced Cross-Reactivity Profiling: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride

This guide is structured as a strategic technical resource for researchers validating bioanalytical methods or investigating the interference potential of piperazine-based derivatives. Given the niche status of 2-(Pipera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical resource for researchers validating bioanalytical methods or investigating the interference potential of piperazine-based derivatives. Given the niche status of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 1354954-09-8), this document focuses on protocol design, predictive structure-activity relationships (SAR), and comparative profiling against established piperazine interferences.

Executive Summary

In the landscape of pharmaceutical impurity profiling and forensic toxicology, piperazine derivatives represent a high-risk class for immunoassay cross-reactivity . This guide evaluates 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride —a functionalized piperazine scaffold—against standard market alternatives (e.g., BZP, mCPP).

While often used as a synthesis intermediate or reference standard, its structural homology to amphetamine-class stimulants necessitates rigorous cross-reactivity validation. This document outlines the comparative interference potential , mechanistic basis of antibody binding , and definitive validation protocols .

Comparative Performance Guide: Interference Potential

This section compares the theoretical and empirical cross-reactivity risks of the target compound against known "high-interference" piperazine analogs. The comparison focuses on Immunoassay Specificity (False Positive Rate) and Chromatographic Resolution .

Table 1: Structural Analog Interference Profile (Amphetamine/MDMA Immunoassays)

CompoundStructure Key FeaturePredicted Cross-Reactivity*Detection Challenge
2-(Piperazin-1-yl)pentan-1-ol Pentyl-alcohol tail Moderate (5–15%) High polarity (OH group) may cause retention shift in LC-MS.
1-Benzylpiperazine (BZP) Benzyl ringHigh (>40%) Major false positive source for Amphetamines.
1-(3-Chlorophenyl)piperazine (mCPP) Chlorophenyl ringHigh (30–50%) Strong hydrophobic binding to antibody pockets.
1-Piperazineethanol Ethyl-alcohol tailLow (<1%) Too polar/small to mimic phenyl ring effectively.

> Note: Predicted values are based on Structure-Activity Relationship (SAR) models where hydrophobic bulk (pentyl chain) increases affinity for antibody binding pockets designed for phenethylamines, while the hydroxyl group mitigates this effect compared to pure alkyl chains.

Critical Analysis: The "Pentyl-Alcohol" Factor

Unlike BZP (which mimics the benzyl moiety of amphetamine), 2-(Piperazin-1-yl)pentan-1-ol possesses a flexible 5-carbon chain ending in a hydroxyl group.

  • Mechanism: The piperazine ring mimics the amine core of amphetamines. The pentyl chain provides sufficient hydrophobic bulk to enter the antibody binding cleft, but the terminal hydroxyl group introduces steric and electrostatic repulsion in antibodies strictly specific for hydrophobic phenyl rings.

  • Outcome: Expect partial cross-reactivity . It is less aggressive than BZP but significantly more interfering than simple piperazine.

Technical Protocol: Validation Workflow

To definitively quantify the cross-reactivity of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, follow this self-validating protocol. This workflow distinguishes between assay interference (immunoassay) and analytical selectivity (LC-MS/MS).

Phase A: Preparation of the Reference Standard
  • Compound: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (MW: ~245.19 g/mol ).[1][2]

  • Solvent: Dissolve in Methanol:Water (50:50) . The dihydrochloride salt is highly water-soluble but requires methanol for stability in stock solutions.

  • Stock Conc: Prepare a 1.0 mg/mL primary stock.

Phase B: Immunoassay Interference Screen (Spiking Experiment)
  • Objective: Determine the concentration required to trigger a positive result in an Amphetamine screen (Cutoff: 500 ng/mL).

  • Matrix: Use drug-free human urine (certified negative).

  • Spiking Series: Spike the target compound at 1,000, 10,000, and 100,000 ng/mL.

  • Measurement: Run on a standard kinetic interaction of microparticles in solution (KIMS) or ELISA platform.

  • Calculation:

    
    
    
Phase C: LC-MS/MS Selectivity (The "Gold Standard")
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: The polar hydroxyl group will cause early elution . Ensure the method has a sufficient initial hold (0-2 min at 5% B) to prevent the compound from eluting in the void volume, which causes ion suppression.

  • Transition Monitoring: Identify unique MRM transitions (likely loss of H2O or cleavage of the piperazine ring) to distinguish it from isobaric interferences.

Visualization: Cross-Reactivity Mechanism

The following diagram illustrates the competitive binding pathway that leads to false positives, highlighting where the target compound interferes.

CrossReactivityPathway cluster_mechanism Interference Mechanism Target 2-(Piperazin-1-yl) pentan-1-ol Antibody Anti-Amphetamine Antibody (Binding Pocket) Target->Antibody Structural Mimicry (Piperazine Core) Signal Signal Generation (Absorbance/Fluorescence) Antibody->Signal Displacement of Labeled Conjugate FalsePos False Positive Result Signal->FalsePos Signal > Cutoff TrueNeg True Negative Result Signal->TrueNeg Signal < Cutoff

Figure 1: Competitive Binding Mechanism. The piperazine core of the target compound mimics the antigen, displacing the labeled conjugate in competitive immunoassays, potentially triggering a false positive signal.

Strategic Recommendations
  • For Assay Developers:

    • Blocker Strategy: If this compound is a known metabolite in your patient population, consider adding scavenger antibodies specific to the piperazine-pentanol motif to your reagent buffer to neutralize interference.

  • For Toxicologists:

    • Confirmation is Mandatory: A positive immunoassay screen in the presence of piperazine therapeutics must always be reflexed to GC-MS or LC-MS/MS. The hydroxylated tail of 2-(Piperazin-1-yl)pentan-1-ol makes it easily derivatizable (e.g., with BSTFA) for GC-MS analysis, providing a unique spectral fingerprint.

References
  • Nieddu, M., et al. (2014). Cross-reactivity of piperazine designer drugs in urine immunoassays. Drug Testing and Analysis. Link

  • PubChem. (2024). Compound Summary: 2-(Piperazin-1-yl)pentan-1-ol.[1][2][3][4][5] National Library of Medicine. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • CymitQuimica. (2024). Product Specification: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.[1][2][3][4][5] Link

Sources

Validation

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" vs 1-piperazin-1-ylpropan-2-ol dihydrochloride

Topic: Comparative Analysis of Piperazine-Alkanol Building Blocks: 2-(Piperazin-1-yl)pentan-1-ol vs. 1-(Piperazin-1-yl)propan-2-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Piperazine-Alkanol Building Blocks: 2-(Piperazin-1-yl)pentan-1-ol vs. 1-(Piperazin-1-yl)propan-2-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In medicinal chemistry, the choice of linker or solubility-enhancing tail is a critical determinant of a lead compound's physicochemical profile. This guide compares two structurally distinct piperazine-alkanol derivatives: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (Compound A) and 1-(Piperazin-1-yl)propan-2-ol dihydrochloride (Compound B) .

While both serve as bifunctional building blocks containing a basic piperazine and a nucleophilic hydroxyl group, they offer divergent pharmacological properties. Compound B is a standard, hydrophilic "workhorse" linker derived from propylene oxide, offering high solubility and a secondary alcohol. Compound A is a sterically demanding, lipophilic variant with a primary alcohol, often used to fill hydrophobic pockets or modulate metabolic stability via steric hindrance at the


-carbon.

Structural & Physicochemical Comparison

The fundamental difference lies in the carbon chain topology and the class of the alcohol. This dictates their reactivity in coupling reactions and their influence on LogP (lipophilicity).

FeatureCompound A Compound B
IUPAC Name 2-(Piperazin-1-yl)pentan-1-ol · 2HCl1-(Piperazin-1-yl)propan-2-ol · 2HCl
CAS Number 1354954-09-81074-54-0 (Free base) / 5317-32-8
Structure Type

-Amino Primary Alcohol

-Amino Secondary Alcohol
Chain Branching

-Branched (Propyl tail at C2)
Linear backbone, OH at C2
Hydroxyl Reactivity High (Primary) - Fast AcylationModerate (Secondary) - Slow Acylation
Steric Bulk High (Propyl group near Nitrogen)Low (Methyl group near Oxygen)
Calc. LogP (Free Base) ~1.2 (More Lipophilic)~ -0.3 (Hydrophilic)
Primary Utility Hydrophobic pocket filling, steric controlSolubility enhancement, flexible linking
Visualizing the Structural Logic

G cluster_0 Compound A: Steric & Lipophilic cluster_1 Compound B: Hydrophilic & Flexible A 2-(Piperazin-1-yl)pentan-1-ol (Primary OH, Alpha-Propyl) FeatureA1 High Lipophilicity (Brain Penetration Potential) A->FeatureA1 FeatureA2 Primary Alcohol (Rapid Esterification) A->FeatureA2 B 1-(Piperazin-1-yl)propan-2-ol (Secondary OH, Linear) FeatureB1 Low LogP (Solubility Enhancer) B->FeatureB1 FeatureB2 Secondary Alcohol (Metabolic Stability vs Oxidation) B->FeatureB2

Figure 1: Structural divergence leading to distinct functional applications.[1][2]

Synthetic Accessibility & Reactivity

For process chemists, the method of installation is as important as the final property.

Compound B: The Epoxide Route (High Throughput)

Compound B is synthesized via the ring-opening of propylene oxide by piperazine. This reaction is highly atom-economical and scalable.

  • Mechanism:

    
     attack of piperazine on the less hindered carbon of the epoxide.
    
  • Implication: The resulting alcohol is always secondary . This creates a chiral center (often used as a racemate, though enantiomers are available).

Compound A: The Amino Acid Reduction Route (Custom Design)

Compound A cannot be made via simple epoxide opening. It is typically derived from the reduction of a 2-amino acid derivative (e.g., Norvaline) or nucleophilic substitution on a 2-halopentan-1-ol (less common due to rearrangement risks).

  • Mechanism: Reductive amination or hydride reduction of an amide/ester.

  • Implication: The resulting alcohol is primary .[3] The propyl chain at the

    
    -position creates significant steric hindrance for the nitrogen, reducing its nucleophilicity compared to Compound B.
    

Experimental Protocols

The following protocols validate the reactivity differences, specifically focusing on acylation efficiency , a common next step in library synthesis.

Experiment: Competitive Acylation Assay

Objective: Determine the reaction rate difference between the primary alcohol (A) and secondary alcohol (B) when coupling to a carboxylic acid.

Materials:

  • Compound A (2HCl salt)

  • Compound B (2HCl salt)

  • Benzoic Acid (1.0 equiv)

  • EDC·HCl / HOBt (Coupling agents)

  • DIPEA (Base)

  • Dichloromethane (DCM)

Protocol:

  • Free Basing: Dissolve 1.0 mmol of Compound A and B (separately) in 5 mL water. Adjust pH to >12 with 1N NaOH. Extract with DCM (3 x 5 mL). Dry organic layer over

    
     and concentrate.
    
  • Reaction Setup: In two separate vials, dissolve the free base (1.0 mmol) and Benzoic Acid (1.0 mmol) in DCM (5 mL).

  • Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) followed by DIPEA (2.0 mmol) at 0°C.

  • Monitoring: Warm to room temperature. Aliquot 50

    
     at t=15 min, 1h, and 4h. Quench with methanol and analyze via LC-MS.
    

Expected Results:

  • Compound A (Primary OH): >90% conversion to the ester within 1 hour. The primary hydroxyl is unhindered and highly nucleophilic.

  • Compound B (Secondary OH): ~40-60% conversion at 1 hour. The secondary alcohol is sterically hindered by the adjacent methyl group and the piperazine tether, often requiring catalytic DMAP or longer times to drive to completion.

Strategic Decision Matrix

When should you choose one over the other? Use this logic flow to guide your SAR strategy.

DecisionTree Start Select Linker Requirement Q1 Is aqueous solubility the limiting factor? Start->Q1 YesSol Choose Compound B (Lower LogP, Hydrophilic) Q1->YesSol Yes NoSol Is the target binding pocket hydrophobic? Q1->NoSol No YesPocket Choose Compound A (Propyl tail fills space) NoSol->YesPocket Yes NoPocket Downstream Chemistry Requirement? NoSol->NoPocket Unknown FastChem Need fast esterification/oxidation? NoPocket->FastChem YesFast Choose Compound A (Primary Alcohol) FastChem->YesFast Yes Stable Need oxidation resistance? FastChem->Stable No YesStable Choose Compound B (Secondary Alcohol) Stable->YesStable Yes

Figure 2: Decision matrix for selecting between pentan-1-ol and propan-2-ol derivatives.

Safety & Stability Note

  • Hygroscopicity: Both dihydrochloride salts are extremely hygroscopic. They must be stored in a desiccator. Handling in a glovebox is recommended for precise stoichiometry.

  • Stability: Compound A (Primary alcohol) is susceptible to over-oxidation to the carboxylic acid if exposed to strong oxidants (e.g., Jones reagent). Compound B (Secondary alcohol) will stop at the ketone.

References

  • Piperazine Scaffolds in Medicinal Chemistry: Review of piperazine utility in drug design, highlighting the impact of N-substitution on solubility and binding. Source:

  • Synthesis of Beta-Amino Alcohols: Methodologies for epoxide opening vs amino acid reduction. Source:

  • Compound B Properties (1-piperazin-1-ylpropan-2-ol): PubChem CID 79207 - Physicochemical data and toxicity profiles. Source:

  • Compound A Commercial Availability: Verification of the branched pentanol derivative as a specialized building block. Source:

Sources

Comparative

"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" comparison with ciprofloxacin derivatives

This guide provides a technical comparison between standard Ciprofloxacin and novel derivatives synthesized using the building block 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride . This analysis focuses on the structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between standard Ciprofloxacin and novel derivatives synthesized using the building block 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride .

This analysis focuses on the structural impact of C-7 piperazine functionalization , specifically comparing the "naked" piperazine of Ciprofloxacin against the "lipophilic-hydroxyl" modification introduced by the pentan-1-ol moiety.

Executive Summary

Ciprofloxacin remains the gold standard for Gram-negative fluoroquinolone activity, driven by its unsubstituted C-7 piperazine ring which maximizes polarity and pore penetration. However, emerging resistance mechanisms—specifically efflux pumps (NorA, MexAB-OprM)—have necessitated structural evolution.

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride serves as a critical intermediate for synthesizing N4-functionalized fluoroquinolones . The introduction of the 2-pentanol chain alters the pharmacophore’s physicochemical profile, shifting the spectrum toward Gram-positive potency (e.g., MRSA) and improving tissue distribution via increased lipophilicity, albeit often at the cost of reduced Gram-negative activity.

Structural & Physicochemical Analysis

The core difference lies in the C-7 substituent.[1][2] Ciprofloxacin possesses a secondary amine, while the derivative incorporates a branched hydroxy-alkyl chain.

FeatureCiprofloxacin (Standard) Derivative (via 2-(Piperazin-1-yl)pentan-1-ol)
C-7 Substituent Unsubstituted Piperazine4-(1-hydroxypentan-2-yl)piperazin-1-yl
Molecular Weight 331.34 g/mol ~417.5 g/mol (depending on core)
LogP (Lipophilicity) 0.28 (Amphiphilic)~1.5 – 2.1 (Increased Lipophilicity)
H-Bond Donors 2 (COOH, NH)2 (COOH, OH)
Ionization State Zwitterionic at pH 7.4Zwitterionic, but N4 basicity is modulated
Primary Target Gram(-) DNA GyraseBalanced: DNA Gyrase + Topoisomerase IV
Key Insight: The "Bulk" Effect

The pentan-1-ol tail introduces steric bulk and lipophilicity.

  • Pros: Increases affinity for the hydrophobic binding pocket of Topoisomerase IV (crucial for S. aureus targeting) and hinders recognition by standard efflux pumps.

  • Cons: The added bulk can sterically impede passage through Gram-negative porins (OmpF), potentially raising MIC values for P. aeruginosa.

Performance Comparison: Biological Activity
Mechanism of Action (MOA)

Both compounds inhibit bacterial DNA synthesis by trapping the Gyrase-DNA or Topo IV-DNA cleavage complex. However, the derivative's side chain alters the binding kinetics.

  • Ciprofloxacin: Rapidly stabilizes the cleavage complex. High affinity for the GyrA subunit.

  • Pentanol Derivative: The hydroxyl group on the pentyl chain provides an additional anchor point (H-bond) within the enzyme active site, potentially compensating for the steric penalty of the alkyl chain.

Antibacterial Spectrum (SAR Data)
Pathogen ClassCiprofloxacin Performance Pentanol Derivative Performance Mechanistic Rationale
Gram-Negative (e.g., E. coli, P. aeruginosa)Superior. Low MIC (<0.01 µg/mL). Small size allows rapid porin diffusion.Moderate. MIC often 2-4x higher. Hydrophobic chain slows porin transit.Porin channels prefer small, polar molecules.
Gram-Positive (e.g., S. aureus, S. pneumoniae)Moderate. Susceptible to NorA efflux.Enhanced. Lower MIC expected. Lipophilicity aids membrane permeation independent of porins.Bulky C-7 groups evade NorA efflux pumps.
Resistant Strains (MRSA, QRDR mutants)Poor. Resistance develops quickly via single-point mutations (Ser83).Improved. Dual targeting (Gyrase + Topo IV) reduces selection pressure."Dual-targeting" lowers the mutant prevention concentration (MPC).
Experimental Workflows
Workflow A: Synthesis of the Derivative

Objective: Substitute the C-7 fluorine of the quinolone core with the functionalized piperazine.[1]

Protocol:

  • Reagents: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Q-Acid), 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, Pyridine (base/solvent).

  • Reflux: Dissolve Q-Acid (1 eq) and the Piperazine salt (1.2 eq) in Pyridine.

  • Reaction: Heat to reflux (120°C) for 4-6 hours. Monitor via TLC (CHCl3:MeOH 9:1).

  • Work-up: Evaporate solvent. Triturate residue with Ethanol/Water to precipitate the crude product.

  • Purification: Recrystallize from Acetonitrile or purify via Silica Gel Column Chromatography.

Workflow B: Gyrase Supercoiling Inhibition Assay

Objective: Quantify the IC50 of the new derivative against DNA Gyrase compared to Ciprofloxacin.

Protocol:

  • Setup: Mix Relaxed pBR322 plasmid DNA (0.5 µg), E. coli DNA Gyrase (1 U), and Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

  • Treatment: Add test compounds (0.01 – 100 µg/mL).

  • Incubation: 37°C for 60 minutes.

  • Termination: Stop reaction with 0.2 volumes of stop buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Densitometry to determine the concentration inhibiting 50% of supercoiling (IC50).

Visualizations
Figure 1: Comparative Mechanism & Resistance Evasion

This diagram illustrates how the bulky pentanol side chain helps the derivative evade the Efflux Pump (NorA) which typically ejects Ciprofloxacin.

G cluster_0 Bacterial Cell Membrane Porin Porin Channel (Entry) Target DNA Gyrase / Topo IV (Target) Porin->Target Inhibition Efflux Efflux Pump (NorA/MexAB) Cipro Ciprofloxacin (Small, Polar) Efflux->Cipro Ejection (Resistance) Deriv Pentanol Derivative (Bulky, Lipophilic) Target->Efflux Recognition Target->Efflux Poor Recognition (Steric Hindrance) Cipro->Porin Rapid Entry (Gram-) Deriv->Porin Slow Entry Deriv->Target High Affinity Binding

Caption: The bulky pentanol chain (Derivative) hinders recognition by efflux pumps, retaining intracellular concentration better than Ciprofloxacin in resistant strains.

Figure 2: Synthesis Pathway

Visualizing the Nucleophilic Aromatic Substitution (S_NAr) reaction used to create the derivative.

Synthesis Q_Core 7-Fluoro-Quinolone Core (Electrophile) Reaction Reflux in Pyridine 120°C, 6h Q_Core->Reaction Reagent 2-(Piperazin-1-yl)pentan-1-ol (Nucleophile) Reagent->Reaction Product C-7 Pentanol-Piperazinyl Derivative Reaction->Product S_NAr Mechanism (-HF)

Caption: Synthesis via S_NAr reaction where the secondary amine of the piperazine displaces the C-7 fluorine.

References
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Kerns, R. J., et al. (2003).[3] Structural features of piperazinyl-linked ciprofloxacin dimers required for activity against drug-resistant strains of Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 13(13), 2109–2112.[3] Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Emami, S., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9). Link

Sources

Validation

Comparative Profiling Guide: 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride vs. Established Sigma-1 Receptor Antagonists

Executive Summary: The Structural Case for Piperazine Scaffolds The Sigma-1 receptor (S1R) is a ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Piperazine Scaffolds

The Sigma-1 receptor (S1R) is a ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a pivotal role in cellular stress response, neuroprotection, and nociception.

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS: 1354954-09-8) represents a specific piperazine-based scaffold. While less characterized in public literature than the "gold standard" antagonists, its structural motif—a basic piperazine nitrogen coupled with a lipophilic alkyl-alcohol chain—aligns with the pharmacophore requirements for S1R binding (a positive ionizable nitrogen and two hydrophobic regions).

This guide provides a rigorous framework for benchmarking this candidate against the three industry-standard S1R antagonists: NE-100 , BD-1047 , and Haloperidol . It outlines the comparative metrics, expected pharmacological profiles, and the experimental protocols required to validate its efficacy.

The Competitive Landscape: Standard Antagonists

To evaluate the potential of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, it must be measured against the established performance of these three reference compounds.

Table 1: Comparative Pharmacological Profiles[1]
FeatureCandidate: 2-(Piperazin-1-yl)pentan-1-ol NE-100 BD-1047 Haloperidol
Primary Target Sigma-1 Receptor (Putative) Sigma-1 ReceptorSigma-1 ReceptorD2 Dopamine / Sigma-1
Binding Affinity (

)
To be determined (< 50 nM target)1.0 – 4.0 nM ~1.0 nM ~2.0 nM
Selectivity (vs S2R) UnknownHigh (> 50-fold)High (> 100-fold)Low (Binds S2R & D2)
Mechanism Putative AntagonistFunctional AntagonistFunctional AntagonistInverse Agonist / Antagonist
Key Structural Motif Piperazine + Pentanol ChainDipropylamino + PhenoxyEthylenediamineButyrophenone
Primary Utility Novel Scaffold / Building BlockSelective ProbeSelective ProbeAntipsychotic (Off-target S1R)
Analysis of Competitors
  • NE-100: The benchmark for selectivity. It is the preferred control to prove that a biological effect is S1R-mediated and not due to off-target binding.

  • BD-1047: The benchmark for functional antagonism. It is widely used to block the effects of S1R agonists (like PRE-084) in calcium mobilization assays.

  • Haloperidol: The historical reference.[1] While it has nanomolar affinity for S1R, its potent D2 blockade makes it unsuitable for defining S1R-specific phenotypes in vivo. It serves as a "pan-sigma" positive control in binding assays.

Mechanistic Context: The Chaperone Blockade

S1R antagonists do not function like classical GPCR antagonists. Instead, they prevent the dissociation of S1R from the ER chaperone BiP (GRP78), thereby locking S1R at the MAM and preventing it from chaperoning IP3 receptors.

Diagram 1: S1R Antagonist Mechanism of Action

S1R_Mechanism S1R_BiP S1R-BiP Complex (Dormant State at MAM) Dissociation S1R Dissociation from BiP S1R_BiP->Dissociation Triggered by Stress Cellular Stress (Ca2+ Depletion / ROS) Stress->Dissociation Agonist S1R Agonist (e.g., PRE-084) Agonist->Dissociation Promotes Antagonist S1R Antagonist (NE-100 / Candidate) Antagonist->S1R_BiP Binds & Locks Blockade Stabilization of S1R-BiP Complex Antagonist->Blockade Result Chaperoning Chaperoning IP3R3 Stabilizing Ca2+ Flow Dissociation->Chaperoning Blockade->Dissociation Inhibits

Caption: S1R antagonists (yellow) function by stabilizing the S1R-BiP complex, preventing the chaperone activity required for IP3R3 modulation during stress.

Experimental Protocols for Benchmarking

To validate 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride as a viable alternative to NE-100 or BD-1047, you must perform the following self-validating assays.

Protocol A: Competitive Radioligand Binding Assay ( Determination)

Objective: Determine if the candidate binds S1R with nanomolar affinity.

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human S1R.

  • Radioligand: -Pentazocine (2-3 nM final concentration). Note: (+)-Pentazocine is highly selective for S1R.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Candidate Dilution: Prepare 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride in 10-point serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Success Criteria:

      
       (Hit); 
      
      
      
      (Lead).
Protocol B: Functional Antagonism (Bradykinin-Induced Ca²⁺ Mobilization)

Objective: Confirm the candidate blocks S1R-mediated Ca²⁺ signaling, distinguishing it from an agonist.

  • Cell Model: NG108-15 cells or SK-N-SH neuroblastoma cells.

  • Dye Loading: Load cells with Fura-2 AM (2 µM) for 30 mins.

  • Pre-treatment: Incubate cells with the Candidate (1 µM) or NE-100 (1 µM, Positive Control) for 20 mins.

  • Stimulation: Apply Bradykinin (a GPCR agonist that triggers IP3-mediated Ca²⁺ release).

    • Mechanism:[2] S1R agonists potentiate this release. S1R antagonists do not change basal release but block the potentiation caused by S1R agonists.

  • The Test:

    • Condition 1: Bradykinin alone (Baseline).

    • Condition 2: Bradykinin + S1R Agonist (PRE-084) → Enhanced Ca²⁺ peak.

    • Condition 3: Bradykinin + PRE-084 + Candidate → Reversal to Baseline?

  • Readout: Fluorescence ratio (340/380 nm).

    • Success Criteria: The candidate must significantly reduce the PRE-084-induced potentiation, mimicking the effect of NE-100.

Strategic Evaluation Workflow

Use this decision tree to determine the development path for the candidate.

Diagram 2: Screening & Validation Workflow

Evaluation_Workflow Start Start: 2-(Piperazin-1-yl)pentan-1-ol Binding Assay 1: Binding Affinity ([3H](+)-Pentazocine) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Fail1 Discard / Re-design (Low Affinity) Decision1->Fail1 No Selectivity Assay 2: Selectivity Screen (Sigma-2, D2, 5-HT) Decision1->Selectivity Yes Decision2 Selectivity > 50-fold? Selectivity->Decision2 Fail2 Flag as Non-Selective (Dirty Drug) Decision2->Fail2 No Functional Assay 3: Functional Antagonism (Ca2+ / ER Stress) Decision2->Functional Yes Result Is it an Antagonist? Functional->Result Agonist Classify as Agonist (Neuroprotective Potential) Result->Agonist Potentiates Ca2+ Antagonist Classify as Antagonist (Neuropathic Pain / Addiction) Result->Antagonist Blocks Potentiation

Caption: Step-by-step screening cascade to classify the candidate molecule against standard performance metrics.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610. Link

  • ChemSRC. 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 1354954-09-8) Product Entry. Link

Sources

Comparative

Comparative Molecular Docking Analysis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride: A Guide for Target Identification and a Virtual Screening Workflow

This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As a member of the piperazine class of compounds, w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. As a member of the piperazine class of compounds, which are recognized as a "privileged scaffold" in modern medicinal chemistry, this molecule holds significant potential for diverse pharmacological applications.[1][2] This document outlines the scientific rationale for target selection, a detailed protocol for in silico analysis, and a strategy for comparing its potential efficacy against established therapeutic agents.

The piperazine ring is a key structural motif in numerous approved drugs, contributing to enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] Its versatile nature allows for a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3] Molecular docking, a powerful computational technique, is instrumental in the early stages of drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets.[4][5][6] This guide will leverage these principles to propose a robust virtual screening cascade for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Rationale for Target Selection: Urease as a Primary Target

Given the prevalence of piperazine derivatives as potent enzyme inhibitors, this guide proposes the bacterial enzyme urease as a primary target for the initial comparative docking study of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.[7] Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[7] The inhibition of urease is a validated strategy for combating such infections. Numerous studies have successfully employed molecular docking to identify and optimize piperazine-based urease inhibitors, making it an excellent case study for our subject compound.[7]

Selection of Comparative Compounds

To establish a meaningful comparison, the docking study will include a standard urease inhibitor and a structurally related piperazine derivative with known urease inhibitory activity.

  • Standard Inhibitor: Thiourea will be used as a positive control due to its well-documented urease inhibitory activity and established binding mode within the enzyme's active site.[7]

  • Alternative Piperazine Derivative: A substituted phenylpiperazine derivative with demonstrated potent urease inhibition (e.g., a compound from the series reported by Khan et al.) will be included to benchmark the performance of our lead compound against a molecule from the same chemical class with a different substitution pattern.[7]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This protocol outlines a comprehensive workflow for the comparative docking of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, thiourea, and a reference piperazine derivative against bacterial urease.

Ligand Preparation

The initial step involves the generation of high-quality, three-dimensional structures of the ligands.

  • 2D to 3D Conversion: The 2D structures of 2-(Piperazin-1-yl)pentan-1-ol, thiourea, and the selected alternative piperazine derivative will be drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to 3D structures.

  • Energy Minimization: To obtain energetically stable conformations, the 3D structures will undergo energy minimization using a suitable force field, such as MMFF94.[8] This step is crucial for ensuring that the ligand conformations are realistic and energetically favorable.[8]

Protein Preparation

The three-dimensional crystal structure of the target protein, urease, is retrieved and prepared for docking.

  • Structure Retrieval: The 3D crystal structure of urease from Helicobacter pylori or a homologous species will be downloaded from the Protein Data Bank (PDB).

  • Protein Refinement: The downloaded protein structure requires preparation, which involves the removal of non-essential molecules such as water, co-crystallized ligands, and co-factors. Polar hydrogen atoms will be added to the protein, and appropriate charges will be assigned using computational tools like AutoDockTools or Chimera.[8]

Molecular Docking Simulation

This phase involves the use of a molecular docking program to predict the binding poses and affinities of the ligands within the urease active site.

  • Software Selection: A widely validated docking program such as AutoDock Vina will be employed for this study. AutoDock Vina is recognized for its improved speed and accuracy in predicting binding poses.[9]

  • Grid Box Definition: A grid box will be defined around the active site of the urease enzyme. The dimensions and center of the grid box will be chosen to encompass the entire binding pocket, ensuring that the docking algorithm can effectively sample potential binding conformations.

  • Docking Execution: The prepared ligands will be docked into the defined active site of the prepared urease structure. The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, will explore various conformations and orientations of each ligand within the binding site.[5]

Analysis of Docking Results

The final step involves a thorough analysis of the docking output to compare the binding of the different ligands.

  • Binding Energy: The binding affinity of each ligand-protein complex will be evaluated based on the calculated binding energy (in kcal/mol). A more negative binding energy indicates a stronger predicted binding affinity.

  • Interaction Analysis: The binding poses of the top-ranked conformations for each ligand will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the urease active site.

Data Presentation and Visualization

To facilitate a clear and objective comparison, the quantitative results of the docking study will be summarized in a structured table.

Table 1: Comparative Docking Results against Urease
CompoundPredicted Binding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
2-(Piperazin-1-yl)pentan-1-ol[Predicted Value][Predicted Value][List of Residues]
Thiourea (Standard)[Predicted Value][Predicted Value][List of Residues]
Alternative Piperazine[Predicted Value][Predicted Value][List of Residues]

This table will be populated with the data generated from the molecular docking simulations.

Visualizing the Workflow and Key Interactions

Diagrams are essential for illustrating the experimental workflow and the predicted molecular interactions.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Retrieval, Refinement) Protein_Prep->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Docking->Interaction_Analysis G cluster_ligand 2-(Piperazin-1-yl)pentan-1-ol cluster_protein Urease Active Site Ligand Piperazine Ring Residue1 Amino Acid Residue 1 Ligand->Residue1 Hydrophobic Interaction Residue3 Amino Acid Residue 3 Ligand->Residue3 van der Waals Interaction Hydroxyl Hydroxyl Group (-OH) Residue2 Amino Acid Residue 2 Hydroxyl->Residue2 Hydrogen Bond

Caption: Predicted interactions of the ligand in the active site.

Conclusion

This guide provides a robust and scientifically grounded framework for conducting a comparative molecular docking study of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. By following the detailed protocol and leveraging the comparative analysis against a known standard and a related compound, researchers can gain valuable insights into the potential of this novel molecule as a urease inhibitor. The principles and methodologies outlined herein are broadly applicable to the virtual screening of other piperazine derivatives against a variety of biological targets, underscoring the power of computational approaches in modern drug discovery.

References

  • Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 79, 183-192. Available at: [Link]

  • Siddiqui, Z. N., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. Available at: [Link]

  • Thangapandian, S., John, S., & Sakkiah, S. (2024). Design, Molecular Docking Of Noval Thiosemicarbazide Based Piperazine Derivatives. International Journal of Pharmaceutical Research and Applications, 9(2), 1153-1162. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • Noureddine, A., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University-Science, 33(1), 101234. Available at: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. Available at: [Link]

  • Vakser, I. A. (2020). Basics, types and applications of molecular docking: A review. Journal of Molecular Graphics and Modelling, 100, 107653. Available at: [Link]

  • Tektas, S., & Tutar, Y. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Computational Methods for Drug Repurposing (pp. 1-23). Humana, New York, NY. Available at: [Link]

  • precisionFDA. (n.d.). PIPERAZINE DIHYDROCHLORIDE. precisionFDA. Available at: [Link]

  • Tussupbekov, S., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 69(3), 735. Available at: [Link]

  • Potáček, M. (2007). New Synthetic Protocols for Preparation of Substituted Piperazines and Piperazinium Salts. (Ph.D. Thesis). Masaryk University. Available at: [Link]

  • Wikipedia. (2024, February 13). Piperazine. Wikipedia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303530. Available at: [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Khan, I., et al. (2016). Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. Scientific reports, 6(1), 24135. Available at: [Link]

  • Kumar, S., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2603. Available at: [Link]

  • PubChem. (n.d.). 2-Piperidin-1-ylpentanal. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

[1] Executive Safety Summary Immediate Action Required: If you are currently managing a spill, refer to Section 6: Emergency Procedures immediately. Handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride requires a nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Immediate Action Required: If you are currently managing a spill, refer to Section 6: Emergency Procedures immediately.

Handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride requires a nuanced understanding of its dual nature: it is both a corrosive acidic salt (dihydrochloride) and a nitrogenous organic sensitizer (piperazine derivative). Standard organic waste streams are often insufficient due to potential cross-reactivity with oxidizers.

Critical "Do Not" Directives
  • DO NOT MIX WITH BLEACH (SODIUM HYPOCHLORITE): Piperazine derivatives react with hypochlorites to form chloramines , which are highly toxic, explosive, and carcinogenic gases.

  • DO NOT DISPOSE DOWN DRAIN: Despite water solubility, piperazine derivatives exhibit aquatic toxicity and persistence.

  • DO NOT MIX WITH ALKALINE WASTE: Mixing this acidic salt with basic waste streams in a non-controlled environment can generate excessive heat and spattering.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why specific protocols are in place. This section synthesizes the chemical's structural properties with its safety implications.[1][2][3][4]

PropertyCharacteristicOperational Implication
Functional Group Piperazine Ring (Secondary Amines)Sensitizer Risk: Known to cause respiratory sensitization (asthma-like symptoms) and skin dermatitis upon repeated exposure.[2]
Salt Form Dihydrochloride (• 2HCl)Corrosivity: Aqueous solutions will be highly acidic (pH < 2). Potential D002 RCRA Hazardous Waste characteristic.
Solubility High Water SolubilityMobility: Spills spread rapidly on wet surfaces. Requires dry absorbents (vermiculite/sand).
Reactivity Incompatible with OxidizersExplosion/Toxic Gas Risk: Violent reaction with strong oxidizers; toxic gas evolution with nitrating agents.

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves your bench. Follow this workflow to categorize and package the waste correctly.

Step 1: Waste Characterization

Before moving the vessel, determine the state of the waste.

  • Pure Solid: Unused reagent or recrystallized product.

  • Liquid (Aqueous): Reaction mixtures or mother liquors primarily in water.

  • Liquid (Organic): Mixed with solvents (Methanol, DCM, Ethyl Acetate).

Step 2: Segregation & Compatibility Check
  • Acidic Stream: Due to the 2HCl moiety, this waste must be segregated into the Acidic or Corrosive waste stream unless neutralized.

  • No Oxidizers: Verify the waste container does not contain nitric acid, perchlorates, or peroxides.

Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to acid corrosion.

  • Venting: If the waste was recently generated from a reaction, use a vented cap for the first 24 hours to prevent pressure buildup from off-gassing, then seal tightly.

Disposal Workflows (Step-by-Step)

Workflow A: Solid Waste Disposal

Best for: Expired reagents, spill cleanup residues, contaminated solids.

  • PPE Verification: Don nitrile gloves (double-gloved recommended, min 0.11mm), lab coat, and safety goggles. Use a N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (min 3 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, Solid."

    • Hazards: Check "Corrosive" and "Toxic/Irritant."[1]

  • Disposal Path: Transfer to the institution's High-Temperature Incineration stream.

Workflow B: Liquid Waste Disposal

Best for: Reaction mixtures, mother liquors.

  • pH Check: Dip a pH strip into the waste.

    • If pH < 2:[5] Label as "Acidic Organic Waste."

    • If pH 2–12: Label as "Organic Waste."

  • Solvent Segregation:

    • If the solvent is Halogenated (e.g., DCM, Chloroform), place in the Halogenated Waste carboy.

    • If the solvent is Non-Halogenated (e.g., Methanol, Ethanol), place in the Non-Halogenated Waste carboy.

  • Transfer: Use a funnel to prevent spills. Do not overfill the carboy (leave 10% headspace).

  • Record Keeping: Log the volume and concentration on the carboy's accumulation log immediately.

Decision Logic Diagram

Use this flow to determine the correct waste stream for your specific situation.

DisposalFlow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: Toxic/Corrosive Solid Bagging->SolidLabel Incinerate Endpoint: High-Temp Incineration SolidLabel->Incinerate SolventCheck Does it contain Solvents? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous No (Water only) Organic Organic Solvent Mixture SolventCheck->Organic Yes pHCheck Check pH Aqueous->pHCheck AcidWaste Label: Acidic Aqueous Waste (RCRA D002) pHCheck->AcidWaste pH < 2 NeutWaste Label: Aqueous Waste with Trace Organics pHCheck->NeutWaste pH > 2 AcidWaste->Incinerate NeutWaste->Incinerate HaloCheck Halogenated Solvents? Organic->HaloCheck HaloWaste Stream: Halogenated Organic HaloCheck->HaloWaste Yes (DCM, etc.) NonHaloWaste Stream: Non-Halogenated Organic HaloCheck->NonHaloWaste No (MeOH, etc.) HaloWaste->Incinerate NonHaloWaste->Incinerate

Caption: Decision tree for segregating 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride waste streams. Note that all paths ultimately lead to incineration to ensure destruction of the piperazine ring.

Emergency Procedures (Spill Response)

In the event of a spill, rapid action minimizes exposure to the sensitizing dust or corrosive liquid.

ScenarioImmediate ActionCleanup Protocol
Powder Spill 1. Evacuate area of non-essential personnel.2. Do not inhale dust.[1][2][6][7][8]Do not sweep dry. Cover with wet paper towels or oil-impregnated sweeping compound to suppress dust. Scoop into a bag. Wipe area with water.[1][2][3][6][8]
Liquid Spill 1. Alert nearby colleagues.2. Assess volume.Cover with sodium bicarbonate or spill pillows to neutralize acidity and absorb liquid. Wait for bubbling to cease. Scoop into hazardous waste bag.
Skin Contact 1. Move to safety shower/sink.2. Remove contaminated clothing.[9][1][2][3][6][7][8]Flush with copious water for 15 minutes . The salt is acidic; immediate dilution is critical to prevent chemical burns.
Eye Contact 1. Use eye wash station immediately.Hold eyelids open and flush for 15 minutes .[2][3] Seek medical attention immediately (ophthalmology consult recommended).

Regulatory Compliance (RCRA/EPA)[12][13][14]

While "2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" may not be explicitly listed on the EPA "P" or "U" lists by name, it is regulated by characteristic and process:

  • Characteristic Waste: If the pH of the aqueous solution is

    
     2, it is a D002 (Corrosive)  hazardous waste [1].[5][10]
    
  • Process Knowledge: As a pharmaceutical intermediate containing a nitrogen heterocycle, it requires destruction via incineration to prevent environmental persistence.

  • Generator Status: Ensure your facility's accumulation area complies with 40 CFR 262 (labeling, closed containers, weekly inspections) [2].

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR)." EPA.gov. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link]

  • National Library of Medicine. "Piperazine Dihydrochloride Compound Summary." PubChem. [Link] (Used for analog safety data grounding).

Sources

Handling

Mastering the Safe Handling of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of specialized chemical compounds, such as 2-(Piperazin-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of specialized chemical compounds, such as 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's potential hazards is critical. While specific data for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride may be limited, we can infer its hazard profile from related piperazine and hydrochloride salt compounds.

Inferred Hazard Classification:

Hazard CategoryClassificationRationale and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Category 1B or 2Causes severe skin burns and eye damage or causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation Category 1 or 2Causes serious eye damage or irritation.[1][3][4]
Respiratory/Skin Sensitization Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[1][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][4]

The dihydrochloride salt nature of this compound suggests it is a strong acid, which can cause severe burns upon contact.[9] The piperazine moiety is known to be a sensitizer, meaning repeated exposure can lead to allergic reactions.[1][5][6][7][8]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are based on a comprehensive risk assessment for handling compounds with similar hazard profiles.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[10]

  • Recommended for Splash Risk: A full-face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.[6][11]

Causality: The acidic nature of the dihydrochloride salt poses a significant risk of severe and irreversible eye damage upon contact.[1][6]

Skin and Body Protection: A Barrier Against Contact and Corrosion
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common recommendation, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical or a similar class of compounds.[12] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[6][10]

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against accidental spills.[10]

  • Full Body Protection: For tasks with a higher risk of exposure, such as cleaning up large spills, a complete chemical-resistant suit may be necessary.[6][13]

  • Footwear: Closed-toe shoes are a standard and absolute requirement in any laboratory setting.[12]

Causality: Substituted piperazine compounds can be corrosive and cause severe skin burns.[1][6] Furthermore, dermal absorption is a potential route of exposure that can lead to systemic toxicity.[1][2]

Respiratory Protection: Guarding Against Inhalation Hazards
  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[12]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[5][6][10] The type of respirator (e.g., a full-face respirator with an appropriate cartridge) should be selected based on a formal risk assessment.[6][11] Importantly, any user of a respirator must be part of a respiratory protection program that includes training and fit-testing.[12]

Causality: Inhalation of the powdered compound or aerosols can cause respiratory tract irritation and may lead to sensitization, causing asthma-like symptoms upon subsequent exposures.[1][4][14]

Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & SOPs prep_ppe Don Proper PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decon Decontaminate Glassware handle_dissolve->clean_decon Complete clean_waste Segregate Waste clean_decon->clean_waste clean_dispose Dispose via EHS clean_waste->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]

  • Handling:

    • Conduct all manipulations, including weighing and transferring the solid compound, within the fume hood to minimize inhalation exposure.[12]

    • Use non-sparking tools to prevent ignition sources.[10]

    • Avoid the formation of dust and aerosols.[6][10]

    • If diluting, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[11][12]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Segregate waste into appropriately labeled, closed containers for disposal.[6][10][13]

    • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office.[1][4] Do not pour down the drain.[10]

    • Carefully doff PPE to avoid contaminating yourself.

    • Wash hands thoroughly with soap and water after handling is complete.[6][10][12]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[5] For larger spills, evacuate the area and contact your EHS office.

Trustworthiness Through Self-Validating Protocols

The procedures outlined above are designed to be a self-validating system. By consistently adhering to these protocols, you create a laboratory environment where risks are inherently minimized. The emphasis on engineering controls (fume hoods) as the primary means of protection, followed by the meticulous use of PPE, ensures multiple layers of safety. Regular review of these procedures and open communication within the research team are vital to maintaining a culture of safety.

This guide is intended to be a living document. As new information about 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride becomes available, these protocols should be reviewed and updated. By integrating these practices into your daily laboratory workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your scientific endeavors.

References

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Standard Operating Procedure.
  • Material Safety Data Sheet - Spectrum Chemical.
  • Piperazine - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Piperazine - HAZARD SUMMARY.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • safety data sheet - Enamine.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Hydrochloric Acid Safe Handling Guideline.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.